molecular formula C4H5N3O B1256530 1H-pyrazole-3-carboxamide CAS No. 33064-36-7

1H-pyrazole-3-carboxamide

Cat. No.: B1256530
CAS No.: 33064-36-7
M. Wt: 111.1 g/mol
InChI Key: BNYCHCAYYYRJSH-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide is a versatile chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound serves as a key precursor for synthesizing novel derivatives with a wide range of biological activities. Recent studies highlight its application in developing potent inhibitors of human carbonic anhydrase (CA) isoforms hCA I and hCA II, which are important therapeutic targets for conditions like glaucoma, epilepsy, and obesity . Researchers also utilize this core structure to create compounds for anticancer investigations, with studies showing that certain this compound derivatives exhibit antiproliferative effects and can interact with DNA through minor groove binding, suggesting a potential off-target mechanism in kinase inhibitor research . In agricultural research, novel pyrazole carboxamide derivatives have been explored for their antifungal activity, demonstrating effectiveness against pathogens like Rhizoctonia solani by potentially targeting mitochondrial function and disrupting cellular respiration . The synthetic utility of this compound is further demonstrated in foundational organic chemistry studies, where it is used to form more complex heterocyclic systems . This product is intended for research and further chemical derivation in a controlled laboratory environment. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazole-5-carboxamide
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InChI

InChI=1S/C4H5N3O/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYCHCAYYYRJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570380
Record name 1H-Pyrazole-5-carboxamide
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33064-36-7
Record name 1H-Pyrazole-5-carboxamide
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Record name 1H-pyrazole-5-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-pyrazole-3-carboxamide from Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis of 1H-pyrazole-3-carboxamides, with a primary focus on their preparation from 1,3-diketone precursors and their derivatives. The classical Knorr pyrazole synthesis and its modern variations are detailed, offering a direct and versatile route to this important class of molecules. This document furnishes detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant biological pathways to aid researchers in the design and execution of synthetic strategies targeting 1H-pyrazole-3-carboxamides.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis

The most fundamental and widely employed method for the construction of the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

A significant advantage of this method is the ready availability of a wide variety of 1,3-diketones and hydrazine derivatives, allowing for the synthesis of a diverse library of substituted pyrazoles.[4] However, when using unsymmetrical 1,3-diketones, the reaction can lead to the formation of two regioisomers, which can be a limitation.[5]

For the direct synthesis of 1H-pyrazole-3-carboxamides, the ideal starting material is a β-ketoamide (a 1,3-dicarbonyl derivative where one of the carbonyl groups is part of an amide). The cyclocondensation of a β-ketoamide with hydrazine or its derivatives provides a direct route to the target this compound core.

Reaction Mechanism and Workflow

The synthesis of a this compound from a β-ketoamide and hydrazine follows a well-established reaction pathway. The general workflow involves the reaction of the β-ketoamide with a hydrazine, typically in a suitable solvent and often with acid or base catalysis, followed by workup and purification of the resulting pyrazole.

General Reaction Mechanism

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the β-ketoamide, leading to a hemiaminal intermediate. Subsequent dehydration forms a hydrazone. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, initiating an intramolecular cyclization. A final dehydration step results in the formation of the aromatic pyrazole ring.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone β-Ketoamide hydrazone Hydrazone Formation diketone->hydrazone + Hydrazine hydrazine Hydrazine (R'-NHNH₂) hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization & Cyclization dehydration Dehydration cyclization->dehydration pyrazole This compound dehydration->pyrazole - H₂O

Caption: General reaction mechanism for the synthesis of 1H-pyrazole-3-carboxamides.

Experimental Workflow

A typical experimental workflow for the synthesis of 1H-pyrazole-3-carboxamides from β-ketoamides is outlined below. This workflow can be adapted based on the specific substrates and desired scale of the reaction.

experimental_workflow start Start reactants Combine β-ketoamide and Hydrazine in Solvent start->reactants reaction Heat Reaction Mixture (with catalyst if needed) reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, mp) purification->characterization end End characterization->end

Caption: A typical experimental workflow for pyrazole-3-carboxamide synthesis.

Experimental Protocols and Data

This section provides a detailed experimental protocol for the synthesis of a celecoxib analogue, a well-known COX-2 inhibitor featuring a 1,5-diaryl-1H-pyrazole core. While the example is a sulfonamide, the synthetic principles are directly translatable to the synthesis of 1H-pyrazole-3-carboxamides. The synthesis involves a Claisen condensation to form the 1,3-diketone, followed by cyclocondensation with a hydrazine derivative.[6][7]

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (A 1,3-Diketone Intermediate)

This procedure describes the Claisen condensation to form the 1,3-diketone precursor.[6]

  • Step 1: In a solution of sodium (5.7 g, 0.25 mol) in methanol (80 mL), add ethyl trifluoroacetate (22 mL, 0.16 mol).

  • Step 2: To the resulting solution, add a solution of 4-methylacetophenone (21 g, 0.15 mol) in methanol (40 mL) over 30 minutes.

  • Step 3: Stir the reaction mixture for 10 hours at 80 °C.

  • Step 4: Evaporate the solvent to dryness.

  • Step 5: Dissolve the resulting sodium salt in water (50 mL), acidify with 1 N HCl (120 mL), and extract with ethyl acetate (3 x 80 mL).

  • Step 6: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1,3-diketone.

Synthesis of a Celecoxib Analogue

This procedure details the cyclocondensation of the 1,3-diketone with a hydrazine derivative to form the pyrazole ring.[6]

  • Step 1: A solution of 4-(methylsulfonylphenyl)hydrazine hydrochloride (20 mmol) and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (18.2 mmol) in 95% ethanol (225 mL) is heated at reflux with stirring for 20 hours.[8]

  • Step 2: After cooling to room temperature, the reaction mixture is concentrated in vacuo.

  • Step 3: The residue is taken up in a mixture of ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Step 4: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • Step 5: The crude product is purified by recrystallization or column chromatography to afford the desired 1,5-diarylpyrazole.

CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Reference
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione4-Methylacetophenone, Ethyl trifluoroacetateSodium methoxide, Methanol, 80 °C, 10 hGood-[6]
Celecoxib4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfonamidophenylhydrazine hydrochlorideMethanol, 65 °C, 10 h>80-[9]
Celecoxib Analogue1-(4-Methanesulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazoleFSO₂CF₂COOH, NaHCO₃, Acetonitrile, reflux52190-192[8]

Biological Relevance and Signaling Pathways

This compound derivatives are of significant interest in drug discovery due to their ability to act as potent inhibitors of various protein kinases.[5][10] Aberrant kinase activity is a hallmark of many diseases, particularly cancer. By inhibiting specific kinases, these compounds can modulate signaling pathways that control cell growth, proliferation, and survival.

One such critical pathway is the PI3K/Akt signaling pathway, which is frequently hyperactivated in human cancers. Akt (also known as Protein Kinase B) is a serine/threonine kinase that plays a central role in this pathway. Several pyrazole-furan carboxamide analogues have been developed as potent inhibitors of Akt1.[5]

Simplified Akt Signaling Pathway

The diagram below illustrates a simplified representation of the Akt signaling pathway and the point of inhibition by pyrazole-3-carboxamide-based inhibitors.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates & Activates downstream Downstream Effectors (e.g., GSK3β, mTOR) akt->downstream Phosphorylates & Activates inhibitor Pyrazole-3-carboxamide Inhibitor inhibitor->akt Inhibits cellular_response Cell Survival, Proliferation, Growth downstream->cellular_response

Caption: Simplified Akt signaling pathway and inhibition by pyrazole-3-carboxamides.

Conclusion

The synthesis of 1H-pyrazole-3-carboxamides from 1,3-diketone precursors, particularly β-ketoamides, represents a robust and versatile strategy for accessing this medicinally important scaffold. The Knorr pyrazole synthesis and its variations offer a straightforward and efficient means of constructing the pyrazole core. By understanding the underlying reaction mechanisms and leveraging the detailed experimental protocols provided, researchers can effectively synthesize and explore the therapeutic potential of novel this compound derivatives. The continued development of these compounds as potent and selective kinase inhibitors holds significant promise for the future of targeted therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3-carboxamide is a heterocyclic organic compound featuring a pyrazole ring substituted with a carboxamide group. This core structure is a key pharmacophore in numerous biologically active molecules, demonstrating a wide range of activities. Derivatives of this compound have been extensively investigated as kinase inhibitors, showcasing their potential in the development of targeted therapies for diseases such as cancer.[1][2] A thorough understanding of the fundamental physicochemical properties of the parent compound is crucial for the rational design and development of new derivatives with optimized pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its relevance in medicinal chemistry.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for derivatives, specific experimentally determined values for the parent compound are not consistently reported in the literature. The data presented here is a combination of supplier information and predicted values, which should be considered with appropriate caution.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 33064-36-7[3][4]
Molecular Formula C₄H₅N₃O[3]
Molecular Weight 111.10 g/mol [3]
Melting Point 159-160 °CSigma-Aldrich
Boiling Point (Predicted) 469.6 °C at 760 mmHgChemSrc[4]
Density (Predicted) 1.4 g/cm³ChemSrc[4]
pKa Not Experimentally DeterminedN/A
Water Solubility Not Experimentally DeterminedN/A
LogP (Predicted) Not AvailableN/A

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and information gleaned from the characterization of pyrazole-3-carboxamide derivatives.[5][6][7]

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. The open capillary tube method is a standard technique for this determination.

Workflow for Melting Point Determination

G A Finely powder the sample B Pack the sample into a capillary tube (2-3 mm height) A->B C Place the capillary in a melting point apparatus B->C D Heat rapidly to ~15-20 °C below the expected melting point C->D E Decrease heating rate to 1-2 °C/min D->E F Record the temperature at which the first liquid appears (T1) E->F G Record the temperature at which all solid has melted (T2) F->G H The melting range is T1-T2 G->H

Caption: Workflow for determining the melting point of a solid organic compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in a given solvent. Potentiometric titration is a precise method for its determination.

Workflow for pKa Determination

G A Dissolve a known amount of the compound in deionized water B Calibrate a pH meter with standard buffer solutions A->B C Titrate the solution with a standardized solution of a strong acid or base B->C D Record the pH after each addition of the titrant C->D E Plot the pH versus the volume of titrant added D->E F Determine the equivalence point(s) from the titration curve E->F G The pKa is the pH at the half-equivalence point F->G

Caption: Workflow for determining the pKa of a compound by potentiometric titration.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Water Solubility Determination

G A Add an excess amount of the solid compound to a known volume of water B Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium A->B C Allow the undissolved solid to settle B->C D Withdraw an aliquot of the supernatant C->D E Filter the aliquot to remove any remaining solid particles D->E F Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) E->F

Caption: Workflow for determining the aqueous solubility of a compound using the shake-flask method.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the amide group. The chemical shifts and coupling patterns of the pyrazole ring protons are characteristic of their electronic environment. The amide protons may appear as a broad singlet, and their chemical shift can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group will typically appear at a downfield chemical shift. The chemical shifts of the pyrazole ring carbons are also diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups of the amide, as well as vibrations associated with the pyrazole ring. For pyrazole-carboxamide derivatives, N-H stretching vibrations are typically observed in the range of 3427–3224 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (111.10). The fragmentation pattern would likely involve cleavage of the carboxamide group and fragmentation of the pyrazole ring.

Role in Signaling Pathways

While this compound itself is not widely reported as a modulator of specific signaling pathways, its core structure is a critical component in the design of various kinase inhibitors. Numerous studies have demonstrated that derivatives of this compound can potently and selectively inhibit kinases that are key players in cancer cell proliferation and survival.[1][2]

Logical Relationship of this compound in Drug Discovery

G A This compound (Core Scaffold) B Chemical Modification and Derivatization A->B C Library of Pyrazole-3-carboxamide Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Kinase Inhibitor Candidate F->G H Preclinical and Clinical Development G->H

Caption: The central role of the this compound scaffold in the drug discovery process for kinase inhibitors.

Conclusion

This compound serves as a foundational building block in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide has summarized the available physicochemical data, provided standardized experimental protocols for their determination, and highlighted the importance of this scaffold in drug discovery. While there is a need for more comprehensive experimental characterization of the parent compound, the information presented herein offers a valuable resource for researchers and scientists working with this important class of molecules. Further studies to experimentally determine the pKa, water solubility, and to obtain a complete set of spectral data for this compound are warranted to facilitate the continued development of novel therapeutics based on this versatile scaffold.

References

Spectroscopic Characterization of Novel Pyrazole Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize novel pyrazole carboxamide derivatives, a class of compounds with significant potential in drug discovery and development. The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate structural elucidation and purity assessment are critical for establishing structure-activity relationships (SAR) and ensuring the reliability of biological data. This guide details the experimental protocols for key spectroscopic methods, presents exemplary data in a structured format, and illustrates relevant workflows and biological pathways.

Core Spectroscopic Techniques

The primary methods for the structural characterization of novel pyrazole carboxamides include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information to build a comprehensive understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely employed.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for pyrazole carboxamides include the amide N-H proton, aromatic protons on the pyrazole and substituent rings, and protons of alkyl groups.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule. Characteristic signals include the carbonyl carbon of the carboxamide group and the carbons of the pyrazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole carboxamides, key vibrational bands include:

  • N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.

  • C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1690 cm⁻¹.

  • N-H bending (Amide II band): Occurs in the region of 1510-1570 cm⁻¹.

  • C-N stretching: Observed around 1200-1400 cm⁻¹.

  • Aromatic C=C and C-H stretching and bending: Multiple bands at various frequencies indicating the presence of aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of novel pyrazole carboxamides. Instrument parameters and sample preparation may need to be optimized for specific compounds.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole carboxamide derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the deuterated solvent signal.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: The analysis is performed on an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (High-Resolution - HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Choose an appropriate ionization technique, most commonly Electrospray Ionization (ESI), which is a soft ionization method suitable for polar and thermally labile molecules.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

    • The instrument is calibrated to ensure high mass accuracy. The data is processed to determine the exact mass of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺), which is then used to calculate the elemental composition.

Data Presentation

The following tables summarize representative spectroscopic data for a selection of novel pyrazole carboxamide derivatives found in the literature.

Table 1: ¹H NMR Spectroscopic Data for Selected Pyrazole Carboxamides

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
1e CDCl₃8.91 (s, 1H), 8.53–8.51 (d, J = 9.6 Hz, 1H), 8.18 (s, 1H), 8.18–8.16 (d, J = 8.8 Hz, 1H), 7.82–7.80 (d, J = 8.4 Hz, 1H), 7.77–7.75 (d, J = 8.0 Hz, 1H), 7.65–7.61 (t, J = 7.2 Hz, 1H), 7.48–7.40 (m, 2H), 7.11–7.07 (t, J = 8.0 Hz, 1H), 2.53 (s, 3H)[2]
1g CDCl₃8.75 (s, 1H), 8.54–8.52 (d, J = 8.8 Hz, 1H), 8.22–8.20 (d, J = 8.8 Hz, 1H), 8.14 (s, 1H), 7.84–7.82 (d, J = 8.8 Hz, 1H), 7.81–7.79 (d, J = 8.8 Hz, 1H), 7.69–7.65 (t, J = 8.8 Hz, 1H), 7.50–7.44 (m, 2H), 7.06–7.02 (m, 2H), 2.55 (s, 3H)[2]
1m CDCl₃8.94 (s, 1H), 8.56–8.54 (d, J = 8.0 Hz, 1H), 8.29 (s, 1H), 8.22–8.20 (d, J = 8.0 Hz, 1H), 7.87–7.85 (d, J = 8.4 Hz, 1H), 7.81–7.79 (d, J = 8.0 Hz, 1H), 7.70–7.66 (t, J = 8.0 Hz, 1H), 7.54 (m, 5H), 7.48–7.44 (d, J = 8.0 Hz, 1H)[2]
4a DMSO-d₆ + 5% CF₃SO₃H10.33 (s, 1H, NH), 7.97 (d, J = 8.5 Hz, 2H, Ar), 7.79 (d, J = 8.5 Hz, 2H, Ar), 7.68 (d, J = 7.7 Hz, 1H, Ar), 7.33 (s, 1H, Ar), 7.22–7.16 (m, 1H, Ar), 6.98 (d, J = 8.0 Hz, 1H, Ar), 6.92–6.86 (m, 1H, Ar)[3]
15 DMSO-d₆10.36 (s, 1H, NH), 8.02 (d, J = 8.5 Hz, Ar), 7.76 (d, J = 8.5 Hz, Ar), 7.34 (s, Ar), 4.18 (s, NCH₃), 3.85 (s, OCH₃), 3.79 (s, OCH₃), 3.62 (s, CH₃)[3]

Table 2: ¹³C NMR Spectroscopic Data for Selected Pyrazole Carboxamides

CompoundSolventChemical Shift (δ, ppm)
1e CDCl₃161.9, 159.6, 157.1, 157.0, 151.2, 146.4, 139.9, 138.6, 131.6, 131.5, 131.4, 130.0, 127.6, 127.1, 126.3, 125.1, 115.2, 114.6, 112.5, 112.3, 10.9[2]
1g CDCl₃164.4, 164.3, 161.9, 158.4, 155.7, 151.1, 146.4, 145.6, 139.4, 138.7, 130.1, 130.0, 127.6, 127.0, 126.3, 125.2, 115.2, 114.5, 112.4, 112.2, 105.4, 105.2, 104.9, 11.2[2]
1m CDCl₃161.0, 150.8, 142.1, 138.7, 138.2, 130.0, 129.5, 129.2, 127.6, 127.4, 126.5, 126.2, 125.3, 119.6, 117.9, 114.8, 114.6[2]
4a DMSO-d₆ + 5% CF₃SO₃H160.41, 154.78, 144.61, 143.78, 142.14, 138.96, 130.08, 127.93, 126.94, 120.27, 119.85, 116.82, 116.28, 105.62[3]

Table 3: FT-IR Spectroscopic Data for Selected Pyrazole Carboxamides

Compoundν (cm⁻¹)AssignmentReference
6 3427, 3252N-H stretching[4]
3062, 3027Aromatic C-H stretching[4]
1687, 1669C=O stretching[4]
1641–1447Aromatic C=C and C=N stretching[4]
1332, 1158S=O stretching[4]
5 3460O-H stretching[5]
1668C=O stretching (Amide I)[5]
1508N-H bending (Amide II)[5]
682C-H bending[5]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyrazole Carboxamides

CompoundIonization ModeCalculated m/zFound m/zMolecular FormulaReference
1m ESI-TOF393.0351 [M+H]⁺393.0355C₁₉H₁₄BrN₄O[2]
4a APCI359.0 [M+H]⁺357.0 [M-H]⁻C₁₆H₁₄N₄O₄S[3]
13 APCI401.0 [M+H]⁺399.0 [M-H]⁻C₁₉H₂₀N₄O₄S[3]

Visualizations

The following diagrams illustrate the general workflow for the characterization of novel pyrazole carboxamides and a representative signaling pathway that can be targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation synthesis Synthesis of Novel Pyrazole Carboxamide purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS) purification->ms interpretation Structure Elucidation nmr->interpretation ftir->interpretation ms->interpretation biological_testing Biological Activity Screening interpretation->biological_testing sar Structure-Activity Relationship (SAR) biological_testing->sar

General experimental workflow for the characterization of novel pyrazole carboxamides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., FGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., Myc, AP-1) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Novel Pyrazole Carboxamide (Kinase Inhibitor) inhibitor->receptor inhibitor->akt

Representative signaling pathway (e.g., MAPK/ERK and PI3K/AKT) targeted by pyrazole carboxamide kinase inhibitors.

Biological Significance and Therapeutic Potential

The interest in pyrazole carboxamides stems from their diverse biological activities. Many derivatives have been investigated for their potential as:

  • Anticancer Agents: By inhibiting protein kinases such as CK2 and AKT, or by modulating signaling pathways like the Wnt/β-catenin pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[2][6][7] Some have also shown promise as inhibitors of fibroblast growth factor receptors (FGFRs).[8]

  • Antimicrobial Agents: Pyrazole carboxamides have demonstrated activity against a range of bacteria and fungi. Their mechanisms of action can include the disruption of the bacterial cell wall, inhibition of DNA gyrase, or inhibition of succinate dehydrogenase (SDH) in fungi.[9][10]

  • Enzyme Inhibitors: Beyond cancer and infectious diseases, these compounds have been designed as selective inhibitors of enzymes like carbonic anhydrase and cholinesterases, suggesting potential applications in treating glaucoma and neurodegenerative diseases.[3][4][11]

The continued exploration and characterization of novel pyrazole carboxamides are crucial for the development of new therapeutic agents. The spectroscopic techniques outlined in this guide are fundamental to this endeavor, providing the necessary tools for robust and reliable chemical analysis.

References

The Multifaceted Biological Activities of Pyrazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of pyrazole-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation, survival, and metastasis.[3]

Quantitative Anticancer Activity Data

The cytotoxic effects of various pyrazole-based compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in the table below.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole ChalconesMCF-7 (Breast)5.8 - 9.3[2]
HeLa (Cervical)9.8[2]
A549 (Lung)8.0[2]
Polysubstituted PyrazolesHepG2 (Liver)2[4]
Indole-Pyrazole HybridsHCT116 (Colon)< 23.7[4]
MCF7 (Breast)< 23.7[4]
HepG2 (Liver)< 23.7[4]
A549 (Lung)< 23.7[4]
Pyrazole Carbaldehyde DerivativesMCF7 (Breast)0.25[4]
Pyrazole Benzothiazole HybridsHT29 (Colon)3.17 - 6.77[5]
PC3 (Prostate)3.17 - 6.77[5]
A549 (Lung)3.17 - 6.77[5]
U87MG (Glioblastoma)3.17 - 6.77[5]
Pyrazole Ring-Containing Isolongifolanone DerivativesMCF7 (Breast)5.21[5]
Diphenyl Pyrazole-Chalcone DerivativesHNO-97 (Head and Neck)10 - 10.56[6]
Mechanisms of Anticancer Action

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7][8] Several pyrazole derivatives have been identified as potent inhibitors of EGFR.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibition CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M M Phase CyclinA2 Cyclin A2 CDK2_CyclinA2 CDK2/Cyclin A2 Complex CyclinA2->CDK2_CyclinA2 CDK2 CDK2 CDK2->CDK2_CyclinA2 pRB_p p-pRB (Phosphorylated) CDK2_CyclinA2->pRB_p Phosphorylation Apoptosis Apoptosis pRB pRB E2F E2F pRB->E2F Inhibition E2F->S Transcription of S-phase genes Pyrazole Pyrazole Inhibitor Pyrazole->CDK2_CyclinA2 Inhibition Pyrazole->Apoptosis Induction Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics cluster_inhibition Inhibitory Action Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Pyrazole Pyrazole Inhibitor Pyrazole->Polymerization Inhibition Pyrazole->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibitory Action RelaxedDNA Relaxed Circular DNA DNAGyrase DNA Gyrase (GyrA & GyrB) RelaxedDNA->DNAGyrase SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA ATP-dependent supercoiling DSB Double-Strand Breaks Replication DNA Replication & Transcription SupercoiledDNA->Replication Pyrazole Pyrazole Inhibitor Pyrazole->DNAGyrase Pyrazole->DSB CellDeath Bacterial Cell Death DSB->CellDeath NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pyrazole Pyrazole Inhibitor Pyrazole->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) DNA->Inflammation Alpha_Amylase_Assay_Workflow cluster_workflow Experimental Workflow A1 Prepare α-amylase solution and pyrazole inhibitor dilutions A2 Pre-incubate enzyme with inhibitor A1->A2 A3 Add starch solution (substrate) and incubate A2->A3 A4 Stop reaction with dinitrosalicylic acid (DNS) reagent A3->A4 A5 Boil to develop color A4->A5 A6 Measure absorbance at 540 nm A5->A6 A7 Calculate % inhibition and IC50 value A6->A7

References

The Rise of 1H-Pyrazole-3-Carboxamide Derivatives as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This technical guide provides an in-depth overview of this important class of compounds, targeting researchers, scientists, and drug development professionals. We will delve into their synthesis, structure-activity relationships (SAR), and their inhibitory activity against key kinase targets, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). This guide consolidates quantitative biological data, details experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The pyrazole ring system has been extensively utilized in medicinal chemistry due to its synthetic accessibility and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] Specifically, the this compound core has proven to be a highly effective framework for developing potent kinase inhibitors.[1] Several approved drugs, such as Crizotinib and Encorafenib, feature a pyrazole ring, highlighting the clinical significance of this scaffold.[2] This guide will focus on a specific series of these derivatives that have shown remarkable efficacy against critical cancer targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a convergent strategy, involving the coupling of a pyrazole carboxylic acid core with a variety of amine-containing fragments. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis

A common synthetic route involves the initial preparation of a substituted 4-nitro-1H-pyrazole-3-carboxylic acid. This intermediate is then coupled with a desired amine, followed by the reduction of the nitro group to an amine. Subsequent functionalization of this amino group with various heterocyclic or aromatic moieties yields the final this compound derivatives.[3]

For instance, the synthesis of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives can be achieved by first coupling 4-nitro-1H-pyrazole-3-carboxylic acid with a series of amines.[3] This is followed by a reduction reaction to generate the key 4-amino-1H-pyrazole-3-carboxamide intermediate.[3] This intermediate can then undergo a substitution reaction with a heterocyclic compound, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to yield the target compounds.[3]

dot

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Substitution Reaction 4-nitro-1H-pyrazole-3-carboxylic_acid 4-nitro-1H-pyrazole- 3-carboxylic acid Amide_Intermediate 4-nitro-1H-pyrazole- 3-carboxamide derivative 4-nitro-1H-pyrazole-3-carboxylic_acid->Amide_Intermediate Coupling Agent Amine R-NH2 Amine->Amide_Intermediate Amino_Intermediate 4-amino-1H-pyrazole- 3-carboxamide derivative Amide_Intermediate->Amino_Intermediate Reducing Agent (e.g., H2, Pd/C) Final_Product 4-(heterocyclic substituted amino)- This compound derivative Amino_Intermediate->Final_Product Heterocycle Heterocyclic halide (e.g., 4-chloro-7H-pyrrolo [2,3-d]pyrimidine) Heterocycle->Final_Product

Caption: General synthetic workflow for 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives.

Kinase Inhibition Profile

This compound derivatives have demonstrated potent inhibitory activity against a range of kinases, with particular success in targeting FLT3 and CDKs, both of which are crucial in the pathogenesis of acute myeloid leukemia (AML) and other cancers.

FLT3 Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemia cells.[3] Several this compound derivatives have been developed as highly potent FLT3 inhibitors.

CDK Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[4] The ability to inhibit multiple CDKs, such as CDK2 and CDK4, can lead to cell cycle arrest and apoptosis in cancer cells.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of selected this compound derivatives against FLT3, CDK2, and CDK4.

CompoundFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)Reference
FN-1501 2.331.020.39[3]
Compound 8t 0.0890.7190.770[3]
Data Presentation: Cellular Anti-proliferative Activity

The anti-proliferative effects of these compounds have been evaluated in human acute myeloid leukemia cell lines, such as MV4-11, which harbors an FLT3-ITD mutation.

CompoundMV4-11 GI50 (nM)Reference
Compound 8t 1.22[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate for FLT3), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.[5][6]

Cell Proliferation Assay

The anti-proliferative activity of the compounds is assessed using cell-based assays. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly employed methods.

Protocol: MV4-11 Cell Proliferation Assay

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of approximately 5 x 10^3 cells per well.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells. The GI50 values are then determined.[7]

dot

G cluster_0 Kinase Inhibition Assay cluster_1 Cell Proliferation Assay Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) ADP_Detection ADP Detection (ADP-Glo™ Reagent) Kinase_Reaction->ADP_Detection Luminescence Luminescence Measurement ADP_Detection->Luminescence IC50_Calculation IC50 Determination Luminescence->IC50_Calculation Cell_Seeding Seed MV4-11 Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Treatment->Viability_Assay GI50_Calculation GI50 Determination Viability_Assay->GI50_Calculation

Caption: Experimental workflows for in vitro kinase inhibition and cell proliferation assays.

Signaling Pathways

The targeted kinases, FLT3 and CDKs, are integral components of critical signaling pathways that regulate cell proliferation, survival, and differentiation.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

In AML, constitutively active FLT3 mutants drive leukemogenesis through the activation of several downstream signaling pathways, including:

  • RAS/MAPK Pathway: Promotes cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

  • STAT5 Pathway: Promotes cell proliferation and survival.[8][9]

Inhibition of FLT3 by this compound derivatives blocks these downstream signals, leading to the suppression of leukemia cell growth.

dot

G cluster_0 FLT3 Signaling in AML FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_Inhibitor This compound derivative FLT3_Inhibitor->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: Simplified FLT3 signaling pathway and its inhibition in AML.

CDK-Mediated Cell Cycle Regulation

CDKs, in complex with their cyclin partners, orchestrate the progression of the cell cycle through distinct phases (G1, S, G2, M).[10] For example, the CDK4/6-Cyclin D complex and the CDK2-Cyclin E complex are crucial for the G1/S transition.[11] By inhibiting these CDKs, this compound derivatives can induce cell cycle arrest, preventing cancer cells from replicating.

dot

G cluster_0 Cell Cycle Regulation G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase CDK4/6-Cyclin D CDK2-Cyclin E G2_Phase G2 Phase S_Phase->G2_Phase CDK2-Cyclin A M_Phase M Phase G2_Phase->M_Phase CDK1-Cyclin B CDK4_6_CyclinD CDK4/6-Cyclin D CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinA CDK2-Cyclin A CDK1_CyclinB CDK1-Cyclin B CDK_Inhibitor This compound derivative CDK_Inhibitor->CDK4_6_CyclinD CDK_Inhibitor->CDK2_CyclinE

Caption: Overview of CDK-mediated cell cycle progression and points of inhibition.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of kinase inhibitors with significant potential for the treatment of cancer, particularly AML. Their potent and often multi-targeted inhibition of key kinases like FLT3 and CDKs provides a strong rationale for their continued development. Future research will likely focus on optimizing the selectivity profiles of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties, and exploring their efficacy in combination with other anti-cancer agents. The versatility of the this compound scaffold ensures that it will remain a valuable platform for the discovery of novel kinase inhibitors for years to come.

References

"exploring the DNA-binding potential of pyrazole scaffolds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the DNA-Binding Potential of Pyrazole Scaffolds

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1],[2] A significant area of interest for researchers and drug development professionals is the interaction of pyrazole derivatives with deoxyribonucleic acid (DNA). DNA is the primary intracellular target for many anticancer drugs, and molecules that can bind to it effectively can disrupt cellular processes like replication and transcription, ultimately leading to apoptosis in cancer cells.[3],[4]

The planar, electron-rich system of the pyrazole ring allows it to interact with DNA through various modes, most notably by fitting into the minor groove or intercalating between base pairs.[5],[6] The versatility of the pyrazole scaffold allows for synthetic modifications, such as the addition of flexible side chains or positively charged groups, which can significantly enhance DNA binding affinity and specificity.[7],[5] This technical guide provides a comprehensive overview of the DNA-binding potential of pyrazole scaffolds, summarizing key quantitative data, detailing experimental methodologies for assessing these interactions, and visualizing the workflows and mechanisms involved.

Quantitative Analysis of Pyrazole-DNA Interactions

The efficacy of pyrazole derivatives as DNA-binding agents is quantified through various metrics, including binding constants (Kb), which measure the affinity of the compound for DNA, and IC50 values, which indicate the concentration required to inhibit 50% of a specific biological process, such as cancer cell proliferation.

Table 1: DNA-Binding Constants of Pyrazole Derivatives
CompoundBinding Constant (Kb) (M-1)MethodTarget DNAReference
pym-51.06 x 105UV-Vis AbsorptionCalf Thymus (CT-DNA)[5],[8]
pyz-58.83 x 104UV-Vis AbsorptionCalf Thymus (CT-DNA)[5]
pym-556.85 x 104UV-Vis AbsorptionCalf Thymus (CT-DNA)[5]
pym-n1.64 x 104UV-Vis AbsorptionCalf Thymus (CT-DNA)[5]
Table 2: Cytotoxic Activity (IC50) of DNA-Binding Pyrazole Derivatives
Compound(s)Cell Line(s)IC50 (µM)Reference
5e, 5qVarious Human Cancer< 13[7],[4]
24Murine L1210 Leukemia0.0074 (7.4 nM)[9]
9ePACA2 (Pancreatic)27.6[10]
7dMCF7 (Breast)42.6[10]
9dHeLa (Cervical)23.6[11]
9dA549 (Lung)37.59[11]
Table 3: Molecular Docking Binding Energies
CompoundBinding Energy (kcal/mol)TargetReference
pym-5-49.67DNA Minor Groove[5]
pyz-5-44.56DNA Minor Groove[5]
1.6-7.5DNA[12]
7d-27.81Bcl2 Protein[10]
9e-22.0p53 Mutant Protein[10]

Experimental Protocols for Assessing DNA Interaction

Evaluating the interaction between pyrazole scaffolds and DNA involves a combination of spectroscopic, hydrodynamic, and computational methods.

UV-Visible Absorption Spectroscopy

This technique is used to determine the binding mode and calculate the binding constant (Kb). The interaction of a compound with DNA typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (CT-DNA) in a Tris-HCl buffer (pH 7.4).[5] The purity of the DNA solution should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[13]

  • Titration: Keep the concentration of the pyrazole compound constant while incrementally adding increasing concentrations of the CT-DNA solution.

  • Measurement: Record the UV-Vis absorption spectrum after each addition of DNA.

  • Data Analysis: Plot the change in absorbance against the inverse of the DNA concentration. The binding constant (Kb) is calculated from the ratio of the intercept to the slope of the plot according to the Wolfe-Shimer equation.[5]

Fluorescence Spectroscopy

Fluorescence quenching assays are employed to study the binding mechanism. A common method involves a competitive binding study with ethidium bromide (EB), a known DNA intercalator that fluoresces strongly when bound to DNA.

Protocol:

  • EB-DNA Complex Formation: Prepare a solution of the EB-DNA complex in Tris-HCl buffer and allow it to reach a steady state of fluorescence.

  • Titration: Add increasing concentrations of the pyrazole compound to the EB-DNA solution.

  • Measurement: Record the fluorescence emission spectrum (typically excited around 470-520 nm) after each addition of the compound.

  • Data Analysis: A significant decrease in the fluorescence intensity of the EB-DNA complex suggests that the pyrazole compound is displacing EB, indicating an intercalative binding mode or strong competitive binding.[5],[8]

Viscosity Measurement

This hydrodynamic method provides strong evidence for the mode of DNA binding. Intercalation lengthens the DNA helix, leading to a significant increase in viscosity, while non-intercalative groove binding causes little to no change.

Protocol:

  • Solution Preparation: Prepare solutions of CT-DNA at a constant concentration in a buffer.

  • Titration: Add increasing amounts of the test compound to the DNA solution.

  • Measurement: Measure the flow time of the solutions using a viscometer submerged in a constant temperature water bath.

  • Data Analysis: Calculate the relative specific viscosity (η/η₀)¹ᐟ³ and plot it against the ratio of the compound concentration to the DNA concentration. A significant increase in relative viscosity is characteristic of intercalation.[5]

Molecular Docking

Computational docking simulations predict the preferred binding mode, binding energy, and specific interactions (e.g., hydrogen bonds, van der Waals forces) between the pyrazole ligand and a DNA model.

Protocol:

  • Structure Preparation: Obtain a 3D structure of DNA (e.g., from the Protein Data Bank, PDB ID: 1DNH).[4] Prepare the 3D structure of the pyrazole ligand and optimize its geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to place the ligand into the DNA's minor or major grooves or between base pairs. The program calculates the most favorable binding poses and scores them based on binding energy.

  • Analysis: Analyze the lowest energy poses to identify the primary binding site and the key molecular interactions, such as hydrogen bonds with DNA bases or the phosphate backbone.[6],[12]

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate the logical flow of experiments and the potential mechanisms of action.

G General Workflow for Assessing Pyrazole-DNA Binding Potential cluster_1 Computational Analysis S1 Synthesis of Pyrazole Derivatives S2 Purification & Characterization S1->S2 C1 Molecular Docking (Prediction of Binding Mode) S2->C1 E1 UV-Vis Spectroscopy (Binding Constant Kb) S2->E1 C1->E1 E2 Fluorescence Quenching (Competitive Binding) E3 Viscosity Measurement (Mode Confirmation) E4 Circular Dichroism (Conformational Changes) B1 Antiproliferative Assays (IC50 Values) E4->B1 B2 DNA Fragmentation/ Comet Assay B3 Topoisomerase Inhibition Assay G Logical Flow for Determining DNA Binding Mode cluster_obs Experimental Observations cluster_conclusion Conclusion obs1 Hypochromism in UV-Vis Spectrum obs2 Fluorescence Quenching of EB-DNA Complex obs1->obs2 Suggests Binding obs3 Significant Increase in Viscosity obs2->obs3 obs4 No Significant Change in Viscosity obs2->obs4 conc1 Evidence for Intercalation obs3->conc1 Strongly Indicates conc2 Evidence for Groove Binding obs4->conc2 Strongly Indicates

References

In Silico Modeling of 1H-Pyrazole-3-Carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 1H-pyrazole-3-carboxamide derivatives, a scaffold of significant interest in modern drug discovery. This document details the protocols for key in silico experiments, presents quantitative data from various studies in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective inhibitors targeting a range of biological macromolecules.[1] These compounds have shown significant promise in cancer therapy by targeting protein kinases such as Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3).[2][3] In silico modeling plays a pivotal role in the rational design and optimization of these derivatives, enabling the prediction of their binding modes, affinities, and pharmacokinetic properties before their synthesis and biological evaluation.

Molecular Docking of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and for elucidating the structural basis of ligand-receptor interactions.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a typical molecular docking procedure for a this compound derivative against a protein kinase target using AutoDock Vina.

1. Ligand Preparation:

  • Obtain the 3D structure of the this compound derivative. This can be done using chemical drawing software (e.g., ChemDraw) and converting it to a 3D format (e.g., .mol2 or .pdb).
  • Use Open Babel or a similar tool to convert the ligand file to the .pdbqt format, which includes partial charges and atom types required by AutoDock Vina.

2. Receptor Preparation:

  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
  • Prepare the protein using software like UCSF Chimera or AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.
  • Save the prepared receptor in the .pdbqt format.

3. Grid Box Definition:

  • Define a grid box that encompasses the binding site of the receptor. The dimensions and coordinates of the grid box are crucial for a focused and efficient docking simulation. For kinase inhibitors, the grid is typically centered on the ATP-binding pocket.
  • Example grid dimensions for a kinase target could be 25 Å x 25 Å x 25 Å with a grid-point spacing of 1.000 Å.[4][5]

4. Docking Simulation:

  • Run AutoDock Vina from the command line, specifying the prepared ligand and receptor files, the grid box parameters, and an output file for the docked poses.
  • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 1000, depending on the desired balance between accuracy and computational time.[6]

5. Analysis of Results:

  • Visualize the docked poses using software like PyMOL or Discovery Studio to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
  • The binding affinity, reported in kcal/mol, provides an estimate of the binding strength.

Quantitative Docking Data

The following table summarizes the binding affinities of various this compound derivatives against different biological targets as predicted by molecular docking studies.

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference(s)
4-(carbamoylamino)-1-[7-(propan-2-yloxy)naphthalen-1-yl]-1H-pyrazole-3-carboxamideITK-9.3[7]
Pyrazole-based derivative 19bHT29 Colon Cancer Cell Line Receptor (2N8A)-8.20[8]
Pyrazole-based derivative 3Cyclooxygenase-1 (COX-1)-8.1[4]
Pyrazole-based derivative 2Interleukin-1 receptor-associated kinase-4 (IRAK-4)-9.1[4]
5-(2,5-dimethyl-3-thienyl)-1h-pyrazole-3-carboxamidePhospholipase A2 (PLA2)-7.6[4]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses. These simulations are used to assess the stability of the complex and to refine the binding mode.

Experimental Protocol: MD Simulation using GROMACS

This protocol describes a general workflow for running an MD simulation of a protein-1H-pyrazole-3-carboxamide complex using GROMACS.

1. System Preparation:

  • Start with the best-docked pose of the ligand-receptor complex obtained from molecular docking.
  • Generate the topology for the protein using the pdb2gmx module in GROMACS, selecting a suitable force field such as CHARMM36.[9]
  • Generate the topology and parameter files for the this compound ligand using a tool like the SwissParam or CGenFF server, which are compatible with the CHARMM force field.[9][10]

2. Solvation and Ionization:

  • Create a simulation box (e.g., cubic or dodecahedron) around the complex.
  • Solvate the system with a water model like TIP3P.
  • Add ions (e.g., Na+ or Cl-) to neutralize the system.

3. Energy Minimization:

  • Perform energy minimization to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm.

4. Equilibration:

  • Perform a two-phase equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
  • Second, under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

5. Production MD Run:

  • Run the production MD simulation for a desired length of time (e.g., 50-100 ns) with the position restraints removed.

6. Trajectory Analysis:

  • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study the persistence of key interactions.

ADMET and Drug-Likeness Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Experimental Protocol: ADMET Prediction using SwissADME

The SwissADME web server is a user-friendly tool for predicting the ADMET properties and drug-likeness of small molecules.

1. Input Molecule:

  • Navigate to the SwissADME website.
  • Provide the structure of the this compound derivative either by drawing it using the provided molecular editor or by pasting a SMILES string.

2. Run Prediction:

  • Initiate the prediction by clicking the "Run" button.

3. Analyze Results:

  • The server provides a comprehensive output of various physicochemical properties, pharmacokinetic predictions (e.g., GI absorption, BBB permeation), drug-likeness based on different rules (e.g., Lipinski's rule of five), and potential medicinal chemistry issues (e.g., PAINS alerts).

Predicted ADMET Properties

The following table shows a representative set of predicted ADMET properties for a hypothetical this compound derivative.

PropertyPredicted Value/ClassificationDesired Range/Outcome
Physicochemical Properties
Molecular Weight350.4 g/mol < 500 g/mol
LogP2.5≤ 5
H-bond Donors3≤ 5
H-bond Acceptors5≤ 10
Pharmacokinetics
GI AbsorptionHighHigh
BBB PermeantNoVaries by target
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Yes (≤ 1 violation)
Medicinal Chemistry
PAINS Alert0 alerts0 alerts

Visualization of Signaling Pathways and Workflows

Understanding the biological context of the target is essential for effective drug design. Many this compound derivatives exert their anticancer effects by inhibiting CDKs, which are key regulators of the cell cycle.

CDK4/6 Signaling Pathway

The diagram below illustrates the role of the CDK4/6-Cyclin D complex in the G1 phase of the cell cycle and how its inhibition by compounds like this compound derivatives can lead to cell cycle arrest.[11][12][13][14][15] Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4/6.[12] The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) protein.[13] This phosphorylation causes Rb to release the E2F transcription factor, which then promotes the transcription of genes required for the S phase, leading to cell proliferation.[14] Inhibitors targeting CDK4/6 prevent the phosphorylation of Rb, keeping it bound to E2F and thus arresting the cell cycle in the G1 phase.[13]

CDK_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates Inhibitor This compound Inhibitor CDK46_CyclinD CDK4/6-Cyclin D (Active Complex) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates G1_Arrest G1 Arrest pRb p-Rb (Inactive) E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F (Inactive Complex) Rb_E2F->Rb Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation Inhibitor->CDK46_CyclinD

CDK4/6-Cyclin D signaling pathway and its inhibition.
In Silico Drug Discovery Workflow

The following diagram outlines a typical computational workflow for the discovery and optimization of this compound-based inhibitors.

In_Silico_Workflow Start Target Identification (e.g., Kinase) Docking Molecular Docking Start->Docking Database Compound Library (Virtual Screening) Database->Docking Hit_Selection Hit Selection (Binding Affinity & Pose) Docking->Hit_Selection MD_Sim Molecular Dynamics Simulation Hit_Selection->MD_Sim Stability_Analysis Stability & Interaction Analysis MD_Sim->Stability_Analysis ADMET ADMET Prediction Stability_Analysis->ADMET Lead_Opt Lead Optimization (Iterative Design) ADMET->Lead_Opt Lead_Opt->Docking New Derivatives Synthesis Synthesis & Biological Testing Lead_Opt->Synthesis

A typical in silico drug discovery workflow.

References

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of Substituted Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and ability to participate in various biological interactions have made it a focal point in the discovery of novel therapeutic agents.[2] This technical guide delves into the intricate structure-activity relationships (SAR) of substituted pyrazole carboxamides, a class of compounds demonstrating a remarkable breadth of pharmacological activities, including kinase inhibition, antimicrobial effects, and modulation of key receptors. This document provides a comprehensive overview of quantitative SAR data, detailed experimental protocols, and visual representations of key biological pathways and structural relationships to aid researchers in the design and development of next-generation pyrazole carboxamide-based therapeutics.

Kinase Inhibition: A Primary Target for Pyrazole Carboxamides

Substituted pyrazole carboxamides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1]

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their inhibition is a validated strategy in oncology.[3] Several studies have explored N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.[4][5]

Table 1: Structure-Activity Relationship of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives as Aurora A Kinase Inhibitors

CompoundR1 (at N1-phenyl)R2 (at C3-phenyl)R3 (at N-phenyl)Aurora A IC50 (µM)[5]HCT116 IC50 (µM)[5]MCF-7 IC50 (µM)[5]
10a HHH2.45 ± 0.21>50>50
10d 4-OCH3HH1.23 ± 0.1515.8 ± 1.221.4 ± 1.8
10e 4-ClHH0.16 ± 0.030.39 ± 0.060.46 ± 0.04
10f 4-FHH0.58 ± 0.072.7 ± 0.33.5 ± 0.4
10g H4-OCH3H3.12 ± 0.28>50>50
10h H4-ClH1.89 ± 0.1725.6 ± 2.133.1 ± 2.9
10k HH4-OCH30.88 ± 0.098.9 ± 0.711.2 ± 1.0
10l HH4-Cl0.41 ± 0.051.2 ± 0.11.8 ± 0.2

Data extracted from Lu et al., 2012.[5]

The SAR studies reveal that electron-withdrawing groups at the R1 and R2 positions are favorable for inhibitory activity.[4] Specifically, a 4-chloro substitution on the N1-phenyl ring (compound 10e) resulted in the most potent Aurora A inhibition and antiproliferative activity against HCT116 and MCF-7 cancer cell lines.[5]

A common method for determining Aurora kinase A inhibitory activity is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[2]

  • Reagent Preparation : Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[2] Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup : In a 384-well plate, add the test inhibitor, the Aurora A enzyme, and a substrate/ATP mix.[2]

  • Incubation : Incubate the reaction mixture at room temperature for 60 minutes.[2]

  • Signal Generation : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

  • Luminescence Detection : Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature and read the luminescence using a plate reader.[2] The IC50 value is then calculated from the dose-response curve.

cluster_sar Key SAR Insights for Aurora A Inhibition N1_Phenyl N1-Phenyl Substitution Activity Potent Aurora A Inhibitory Activity N1_Phenyl->Activity Electron-withdrawing group (e.g., 4-Cl) at R1 increases potency C3_Phenyl C3-Phenyl Substitution C3_Phenyl->Activity Substitutions at R2 are less impactful than at R1 N_Amide_Phenyl N-Amide Phenyl Substitution N_Amide_Phenyl->Activity Electron-withdrawing group (e.g., 4-Cl) at R3 enhances activity

SAR summary for Aurora A kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is implicated in various cancers, and pyrazole carboxamides have been designed as covalent pan-FGFR inhibitors.[6]

Table 2: In Vitro Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives as Pan-FGFR Inhibitors

CompoundFGFR1 IC50 (nM)[6]FGFR2 IC50 (nM)[6]FGFR3 IC50 (nM)[6]FGFR2 V564F IC50 (nM)[6]NCI-H520 IC50 (nM)[6]SNU-16 IC50 (nM)[6]KATO III IC50 (nM)[6]
10h 46419962195973

Data extracted from Liu et al., 2024.[6]

Compound 10h demonstrated nanomolar activity against wild-type FGFR1, 2, and 3, as well as the gatekeeper mutant FGFR2 V564F.[6] It also showed potent antiproliferative activity against various cancer cell lines.[6] An X-ray co-crystal structure confirmed that 10h binds irreversibly to FGFR1.[6]

Antimicrobial Activity of Pyrazole Carboxamides

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Substituted pyrazole carboxamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8][9]

Antibacterial Activity

Several series of pyrazole carboxamides have been synthesized and evaluated for their antibacterial properties.[7][8]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Carboxamide Derivatives against Bacterial Strains

CompoundS. aureus MIC (µg/mL)[8]B. subtilis MIC (µg/mL)[8]E. coli MIC (µg/mL)[8]P. aeruginosa MIC (µg/mL)[8]
5a 125250250500
5b 62.5125125250
5g 62.562.5125125
Ampicillin 250100250>1000
Ciprofloxacin 250250125250

Data extracted from a 2024 study on 1-(6-(benzylamino)pyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxamide derivatives.[8]

Compounds 5b and 5g, in particular, showed potent effects against certain bacterial strains, in some cases outperforming standard antibiotics like ampicillin.[8]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

  • Preparation of Antimicrobial Agent : Prepare a stock solution of the test compound and perform serial two-fold dilutions in a sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

  • Inoculum Preparation : Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[6]

  • Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).[6]

  • Incubation : Incubate the plate at 35-37°C for 16-20 hours.[6]

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

start Start: Prepare Serial Dilutions of Pyrazole Carboxamide inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Read Results: Observe for Bacterial Growth incubate->read mic Determine MIC: Lowest Concentration with No Growth read->mic positive_control Positive Control: (Bacteria + Broth) Shows Growth read->positive_control negative_control Negative Control: (Broth Only) No Growth read->negative_control

Workflow for MIC determination.
Antifungal Activity

Pyrazole carboxamides have also been extensively investigated as antifungal agents, particularly as succinate dehydrogenase (SDH) inhibitors.[12][13][14]

Table 4: In Vitro Antifungal Activity of Pyrazole-Aromatic Carboxamides

CompoundBotrytis cinerea EC50 (µg/mL)[12]Rhizoctonia cerealis EC50 (µg/mL)[12]Sclerotinia sclerotiorum EC50 (µg/mL)[12]
11ea >500.936.24
A1 (lead) 10.322.014.87
Thifluzamide 15.8323.097.35

Data extracted from Song et al., 2021.[12]

Compound 11ea exhibited significantly more potent activity against R. cerealis than the lead compound and the commercial fungicide thifluzamide.[12] Molecular docking studies suggest that the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold contributes to the increased antifungal activity.[12]

The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.[8]

  • Sample Preparation : Homogenize tissue or cell samples in an ice-cold SDH assay buffer. Centrifuge to remove debris and collect the supernatant containing the enzyme.[4]

  • Reaction Mixture : Prepare a reaction mixture containing a suitable buffer, the substrate (succinate), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).[8]

  • Initiation and Measurement : Initiate the reaction by adding the sample to the reaction mixture. Measure the decrease in absorbance at 600 nm over time in a kinetic mode. The rate of absorbance change is proportional to the SDH activity.[4]

  • Inhibitor Studies : To determine the IC50 of a test compound, perform the assay in the presence of varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration.[8]

Modulation of Cannabinoid and Opioid Receptors

Beyond kinase inhibition and antimicrobial activity, substituted pyrazole carboxamides have been developed as modulators of G protein-coupled receptors (GPCRs), such as cannabinoid and opioid receptors.

Cannabinoid Receptor Antagonism

A series of pyrazole derivatives have been designed as potent and selective antagonists for the brain cannabinoid CB1 receptor.[15] The lead compound for these studies was the biarylpyrazole SR141716A.[15]

Key structural requirements for potent CB1 receptor antagonistic activity include:

  • A para-substituted phenyl ring at the 5-position of the pyrazole.[15]

  • A carboxamido group at the 3-position.[15]

  • A 2,4-dichlorophenyl substituent at the 1-position.[15]

The most potent compound in one series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position.[15]

A common method to determine the binding affinity of a compound to the CB1 receptor is a competitive radioligand binding assay.[12]

  • Reagent Preparation : Prepare cell membranes expressing the CB1 receptor. Dilute a radiolabeled ligand (e.g., [³H]CP-55,940) and the test compound to various concentrations in an assay buffer.[12]

  • Assay Setup : In a 96-well plate, incubate the cell membranes, the radioligand, and the test compound. Include wells for total binding (no test compound) and non-specific binding (a high concentration of a non-labeled ligand).[12]

  • Incubation : Incubate the plate at 30°C for 90 minutes.[12]

  • Filtration : Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.[12]

  • Quantification : Measure the radioactivity on the filters using a scintillation counter.[12]

  • Data Analysis : Calculate the specific binding and determine the IC50 value of the test compound. The inhibition constant (Ki) can then be calculated from the IC50.[12]

cluster_sar_cb1 Key Structural Features for CB1 Antagonism Pyrazole Pyrazole Core Position1 Position 1: 2,4-Dichlorophenyl Pyrazole->Position1 Position3 Position 3: Carboxamide Pyrazole->Position3 Position5 Position 5: para-Substituted Phenyl Pyrazole->Position5 Activity Potent and Selective CB1 Antagonism Position1->Activity Position3->Activity Position5->Activity

Pharmacophore for CB1 receptor antagonists.
μ-Opioid Receptor Agonism

Pyrazole-1-carboxamide derivatives have been discovered as novel Gi-biased agonists of the μ-opioid receptor (MOR), offering a potential strategy for developing new analgesics with fewer side effects.[16] An optimized compound, 17a, showed potent inhibition of cAMP with an EC50 of 87.1 nM and no β-arrestin recruitment.[16]

The functional activity of MOR agonists is often assessed by their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[3]

  • Cell Culture : Use cells stably expressing the MOR (e.g., HEK293 or CHO cells).[3]

  • Compound Preparation : Prepare serial dilutions of the test compound.[3]

  • Agonist Stimulation : Pre-treat the cells with the test compound, then stimulate them with a known MOR agonist (e.g., DAMGO) in the presence of forskolin (to elevate basal cAMP levels).[14]

  • cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[17]

  • Data Analysis : The signal is inversely proportional to the cAMP concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production, is determined from the dose-response curve.[3]

Conclusion

The substituted pyrazole carboxamide scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the substituents on the pyrazole core and its appended functionalities can lead to significant changes in biological activity and target selectivity. The provided data tables and experimental protocols offer a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and evaluation of new pyrazole carboxamide derivatives with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space holds great promise for addressing unmet medical needs across a wide range of diseases.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrazole-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Among the privileged scaffolds in drug discovery, the pyrazole nucleus stands out for its remarkable versatility and broad spectrum of biological activities. This technical guide delves into the core aspects of the discovery and development of novel pyrazole-containing bioactive molecules, with a particular focus on their anticancer properties. We present a comprehensive overview of synthetic methodologies, quantitative biological data, and the intricate signaling pathways through which these molecules exert their effects. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the quest for next-generation therapeutics.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their physicochemical and pharmacological properties. A multitude of pyrazole-containing compounds have been successfully developed and marketed as drugs for various indications, including anti-inflammatory, analgesic, and anticancer therapies.[1][2][3] The inherent ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal pharmacophore for targeting a wide array of biological macromolecules, particularly protein kinases.[4]

This guide will focus on recent advancements in the design, synthesis, and biological evaluation of novel pyrazole derivatives, with a specific emphasis on their potential as anticancer agents through the inhibition of key cellular signaling pathways.

Synthesis of Novel Pyrazole Derivatives

The synthesis of functionalized pyrazole cores is a cornerstone of pyrazole-based drug discovery. Various synthetic strategies have been developed to construct the pyrazole ring and introduce diverse substituents. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

General Synthetic Protocol for Pyrazole-Benzimidazole Derivatives

A notable class of bioactive pyrazole molecules involves the hybridization of the pyrazole scaffold with other heterocyclic systems, such as benzimidazole. The following protocol outlines a general method for the synthesis of novel pyrazole-benzimidazole derivatives, which have shown potent inhibitory activity against Aurora kinases.

Experimental Protocol:

  • Step 1: Synthesis of 1,3-Diketone Intermediate: An appropriate acetophenone is treated with a suitable ester in the presence of a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), in an anhydrous solvent like tetrahydrofuran (THF) or methanol to yield the corresponding 1,3-diketone. The reaction mixture is typically stirred at room temperature for several hours.

  • Step 2: Cyclization to form the Pyrazole Core: The synthesized 1,3-diketone is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is refluxed for a specified period, leading to the formation of the pyrazole ring through a cyclocondensation reaction.

  • Step 3: Functionalization of the Pyrazole Ring: The pyrazole core can be further functionalized. For instance, a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can introduce a formyl group at the C4 position of the pyrazole ring.

  • Step 4: Synthesis of the Benzimidazole Moiety: In a separate reaction, a substituted o-phenylenediamine is condensed with an appropriate carboxylic acid or its derivative to form the benzimidazole ring.

  • Step 5: Coupling of Pyrazole and Benzimidazole Moieties: The functionalized pyrazole and the benzimidazole moiety are then coupled. This can be achieved through various reactions, such as a reductive amination between a pyrazole-4-carbaldehyde and an amino-functionalized benzimidazole, or a nucleophilic substitution reaction.

The final products are purified using techniques such as recrystallization or column chromatography and characterized by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

The biological evaluation of newly synthesized pyrazole derivatives is crucial to identify promising lead compounds. In the context of anticancer drug discovery, these compounds are typically screened for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative novel pyrazole-containing compounds against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyrazole-Benzimidazole Derivatives against Human Cancer Cell Lines

CompoundU937 (Leukemia) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)LoVo (Colon) IC₅₀ (µM)HT29 (Colon) IC₅₀ (µM)
7a > 100> 1001.251.981.05
7b 8.919.770.891.260.83
7i 6.317.940.630.790.50
7k 5.015.620.320.500.32
7l 7.948.910.560.890.63
VX-680 (Reference) 0.020.030.050.040.06

Data extracted from a study on pyrazole-benzimidazole derivatives as Aurora kinase inhibitors.

Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Benzimidazole Derivatives

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
7a 56.24.5
7b 44.73.5
7i 35.52.8
7k 22.41.8
7l 28.22.2
VX-680 (Reference) 1525

Data extracted from a study on pyrazole-benzimidazole derivatives as Aurora kinase inhibitors.

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are fundamental for the validation of biological findings. The following sections provide methodologies for key in vitro assays used to characterize the anticancer properties of novel pyrazole derivatives.

Cell Culture

Human cancer cell lines (e.g., A549, HT29, K562, LoVo, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Proliferation

Protocol:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of the test compounds (typically in a serial dilution) for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vitro Kinase Assay

Protocol:

  • The inhibitory activity of the compounds against specific kinases (e.g., Aurora A, Aurora B) is determined using a radiometric or fluorescence-based kinase assay kit according to the manufacturer's instructions.

  • Briefly, the kinase, substrate (e.g., a specific peptide), and ATP (radiolabeled or unlabeled) are incubated with varying concentrations of the test compound in a suitable reaction buffer.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

  • The IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which bioactive molecules exert their effects is paramount for rational drug design and development. Many pyrazole-containing anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases by pyrazole derivatives can lead to mitotic arrest, polyploidy, and ultimately, apoptosis.

Aurora_Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G1_Phase G1 Phase M_Phase->G1_Phase Aurora_Kinases Aurora Kinases (A & B) M_Phase->Aurora_Kinases activates S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase Centrosome_Separation Centrosome Separation Mitotic_Arrest Mitotic Arrest & Polyploidy Centrosome_Separation->Mitotic_Arrest Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Mitotic_Arrest Aurora_Kinases->Centrosome_Separation Aurora_Kinases->Spindle_Assembly Aurora_Kinases->Chromosome_Segregation Pyrazole_Inhibitor Pyrazole-Containing Inhibitor Pyrazole_Inhibitor->Aurora_Kinases inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora Kinase Signaling Pathway and its Inhibition by Pyrazole Derivatives.

Experimental Workflow for Discovery of Pyrazole-Based Kinase Inhibitors

The discovery of novel pyrazole-based kinase inhibitors follows a structured workflow that integrates computational design, chemical synthesis, and biological evaluation.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization Target_Identification Target Identification (e.g., Aurora Kinase) Computational_Design Computational Design (Docking, SAR) Target_Identification->Computational_Design Chemical_Synthesis Chemical Synthesis of Pyrazole Derivatives Computational_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Chemical_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Kinase Assays) Purification_Characterization->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Cell Cycle, Apoptosis) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Computational_Design Iterative Design

Caption: Experimental Workflow for the Discovery of Novel Pyrazole-Based Kinase Inhibitors.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel bioactive molecules with significant therapeutic potential. The ability to systematically synthesize and evaluate a wide range of pyrazole derivatives has led to the identification of potent anticancer agents that target key signaling pathways, such as the Aurora kinase pathway. The data and protocols presented in this technical guide underscore the importance of a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, and computational modeling.

Future research in this area will likely focus on the development of more selective and potent pyrazole-based inhibitors, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize off-target effects. The continued exploration of the chemical space around the pyrazole nucleus holds immense promise for the future of drug discovery and the development of innovative treatments for cancer and other debilitating diseases.

References

The Versatility of the 1H-Pyrazole-3-Carboxamide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its remarkable versatility stems from its unique electronic properties, conformational rigidity, and the synthetic tractability that allows for diverse substitutions at multiple positions. This guide provides a comprehensive overview of the this compound scaffold, detailing its applications in targeting a wide array of diseases, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and drug discovery workflows.

A Scaffold for Diverse Therapeutic Targets

The inherent chemical features of the this compound moiety enable it to interact with a variety of biological targets, leading to its exploration in numerous therapeutic areas. Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, anticancer agents, anti-inflammatory compounds, antiviral agents, and as modulators of the central nervous system.

Kinase Inhibition and Oncology

A primary area of success for the this compound scaffold is in the development of kinase inhibitors for cancer therapy. By targeting the ATP-binding site of various kinases, these compounds can disrupt aberrant signaling pathways that drive tumor growth and proliferation.

Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[1] Several this compound derivatives have been designed as potent FLT3 inhibitors.[1] Notably, some of these compounds also exhibit inhibitory activity against CDKs, which are crucial regulators of the cell cycle.[1] The dual inhibition of FLT3 and CDKs presents a promising strategy to overcome drug resistance and enhance therapeutic efficacy in AML.[1]

Table 1: Inhibitory Activity of this compound Derivatives against FLT3 and CDKs

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 8t FLT30.089--[1]
CDK20.719--[1]
CDK40.770--[1]
FLT3 mutants< 5--[1]
--MV4-11 (AML)1.22[1]
FN-1501 FLT32.33--[1]
CDK21.02--[1]
CDK40.39--[1]

Other Kinase Targets: The utility of this scaffold extends to other kinases implicated in cancer, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR). For instance, certain derivatives have shown potent inhibition of Aurora-A kinase and antiproliferative activity against various cancer cell lines, including colon and breast cancer.[2]

DNA Interaction and Anticancer Activity

Beyond kinase inhibition, some this compound derivatives exert their anticancer effects through direct interaction with DNA. These molecules can bind to the minor groove of DNA, leading to conformational changes and cleavage of the DNA strands, ultimately inducing cancer cell death.[3]

Table 2: DNA Binding Affinity and Antiproliferative Activity of a this compound Derivative

CompoundDNA Binding Affinity (K)Cell LineAntiproliferative IC50 (µM)Reference
pym-5 1.06 x 10⁵ M⁻¹HCT1169.34[4]
HepG29.87[4]
Anti-inflammatory and Antiviral Applications

The scaffold's versatility is further highlighted by its application in developing anti-inflammatory and antiviral agents.

Anti-inflammatory Activity: By targeting cyclooxygenase (COX) enzymes, particularly COX-2 which is involved in inflammation, this compound derivatives can exhibit potent anti-inflammatory effects.[5][6]

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundTargetIC50 (µM)Reference
Compound 189(a) COX-20.039[6]
Compound 190a COX-20.017[6]
Compound T3 COX-20.781[5]

Antiviral Activity: Derivatives of this compound have been investigated as inhibitors of the Hepatitis C virus (HCV). These compounds can suppress HCV replication by inhibiting COX-2 expression, which is often induced by the virus.[7]

Table 4: Anti-HCV Activity of this compound Derivatives

CompoundTarget VirusEC50 (µM)Reference
Compound 6 HCV (genotype 1b)6.7[7]
Compound 7 HCV (genotype 1b)~5-8[7]
Compound 8 HCV (genotype 1b)~5-8[7]
Compound 16 HCV (genotype 1b)~5-8[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of these compounds. Below are representative protocols for key experiments.

Synthesis of this compound Derivatives

A general synthetic route involves the reaction of a pyrazole carboxylic acid with a desired amine in the presence of a coupling agent.

Example Synthesis of N-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]-5-(phenylamino)-1H-pyrazole-3-carboxamide (pym-55):

A mixture of 4-Amino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (1.0 mmol), benzoic acid (1.3 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 mmol), and 1-hydroxybenzotriazole (HOBT) (1.3 mmol) in anhydrous dimethylformamide (DMF) (30 mL) is stirred at room temperature for 24 hours. The solvent is then evaporated under vacuum to yield a pale oily substance. The crude product is purified by column chromatography (developing solvent: methanol–chloroform 1:50) to obtain the final product.[4]

Biological Assays

FLT3 Kinase Inhibition Assay: The inhibitory activity against FLT3 kinase can be determined using a variety of commercially available kits, often based on measuring the amount of ADP produced in the kinase reaction. The general procedure involves incubating the recombinant FLT3 enzyme with a substrate, ATP, and varying concentrations of the test compound. The reaction is stopped, and the amount of ADP generated is quantified, typically through a luminescence-based method. The IC50 value is then calculated from the dose-response curve.

CDK4/6 Inhibition Assay: Similar to the FLT3 assay, CDK4/6 inhibition can be measured using biochemical assays that quantify the phosphorylation of a substrate (e.g., a fragment of the Retinoblastoma protein, Rb) by the CDK4/Cyclin D or CDK6/Cyclin D complex. The level of substrate phosphorylation is determined using methods such as radiometric assays or fluorescence-based assays.

Cell Proliferation (MTT) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After a specific incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value, representing the concentration that inhibits cell growth by 50%, is then determined.

DNA Binding Assay: The interaction of compounds with DNA can be investigated using techniques such as electronic absorption spectroscopy and viscosity measurements. For example, the binding affinity can be determined by monitoring the changes in the absorption spectrum of the compound upon titration with DNA. Viscosity measurements of DNA solutions in the presence of the compound can provide insights into the mode of binding (e.g., intercalation vs. groove binding).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and drug discovery processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Signaling Pathways

// Nodes FLT3_Ligand [label="FLT3 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3_Receptor [label="FLT3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation/\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nInhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges FLT3_Ligand -> FLT3_Receptor [arrowhead=vee, color="#202124"]; FLT3_Receptor -> JAK [arrowhead=vee, color="#202124"]; FLT3_Receptor -> PI3K [arrowhead=vee, color="#202124"]; FLT3_Receptor -> RAS [arrowhead=vee, color="#202124"]; JAK -> STAT5 [arrowhead=vee, color="#202124"]; PI3K -> AKT [arrowhead=vee, color="#202124"]; RAS -> RAF -> MEK -> ERK [arrowhead=vee, color="#202124"]; STAT5 -> Proliferation [arrowhead=vee, color="#202124"]; AKT -> Proliferation [arrowhead=vee, color="#202124"]; ERK -> Proliferation [arrowhead=vee, color="#202124"]; Inhibitor -> FLT3_Receptor [arrowhead=tee, color="#EA4335", style=dashed]; }

FLT3 Signaling Pathway and Point of Inhibition.

// Nodes G1 [label="G1 Phase", fillcolor="#FBBC05", fontcolor="#202124"]; S [label="S Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; G2 [label="G2 Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="M Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#F1F3F4", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nInhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges G1 -> S [label=" G1/S Transition", fontsize=8, color="#202124"]; S -> G2 [color="#202124"]; G2 -> M [color="#202124"]; M -> G1 [color="#202124"]; CyclinD_CDK46 -> Rb [arrowhead=vee, color="#202124"]; Rb -> E2F [arrowhead=tee, color="#EA4335"]; E2F -> CyclinE_CDK2 [label=" activates transcription", fontsize=8, arrowhead=vee, color="#202124"]; CyclinE_CDK2 -> S [label=" promotes entry", fontsize=8, arrowhead=vee, color="#202124"]; Inhibitor -> CyclinD_CDK46 [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> CyclinE_CDK2 [arrowhead=tee, color="#EA4335", style=dashed]; }

CDK Regulation of the Cell Cycle and Inhibition.

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Inflammatory\nGene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Inhibitor [label="this compound\n(COX-2 Inhibitor)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimuli -> Receptor [arrowhead=vee, color="#202124"]; Receptor -> IKK [arrowhead=vee, color="#202124"]; IKK -> IkB [label=" phosphorylates", fontsize=8, arrowhead=vee, color="#202124"]; IkB -> NFkB [label=" releases", fontsize=8, arrowhead=odot, color="#202124", style=dashed]; NFkB -> Nucleus [arrowhead=vee, color="#202124"]; Nucleus -> Gene_Expression [label=" translocation &\n transcription", fontsize=8, arrowhead=vee, color="#202124"]; COX2_Inhibitor -> Gene_Expression [label=" inhibits COX-2\n expression", fontsize=8, arrowhead=tee, color="#EA4335", style=dashed]; }

NF-κB Signaling Pathway in Inflammation.
Experimental and Logical Workflows

// Nodes HTS [label="High-Throughput\nScreening (HTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Validation [label="Hit Validation\n(Orthogonal Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Expansion [label="Hit Expansion\n(Analog Synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADMET [label="ADMET Profiling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Selection", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges HTS -> Hit_ID [arrowhead=vee, color="#202124"]; Hit_ID -> Hit_Validation [arrowhead=vee, color="#202124"]; Hit_Validation -> Hit_Expansion [arrowhead=vee, color="#202124"]; Hit_Expansion -> SAR [arrowhead=vee, color="#202124"]; SAR -> ADMET [arrowhead=vee, color="#202124"]; ADMET -> SAR [label=" iterative\n optimization", fontsize=8, arrowhead=vee, color="#202124", style=dashed]; ADMET -> Lead_Selection [arrowhead=vee, color="#202124"]; }

Hit-to-Lead Optimization Workflow in Drug Discovery.

// Nodes Target_Hypothesis [label="Target Hypothesis\n(from Genomics, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expression_Analysis [label="Expression Analysis\n(Disease vs. Normal)", fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Genomics [label="Functional Genomics\n(CRISPR, RNAi)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_Models [label="In Vitro Models\n(Cell-based Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Models [label="In Vivo Models\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validated_Target [label="Validated Target", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Target_Hypothesis -> Expression_Analysis [arrowhead=vee, color="#202124"]; Target_Hypothesis -> Functional_Genomics [arrowhead=vee, color="#202124"]; Expression_Analysis -> In_Vitro_Models [arrowhead=vee, color="#202124"]; Functional_Genomics -> In_Vitro_Models [arrowhead=vee, color="#202124"]; In_Vitro_Models -> In_Vivo_Models [arrowhead=vee, color="#202124"]; In_Vivo_Models -> Validated_Target [arrowhead=vee, color="#202124"]; }

Target Validation Workflow in Drug Discovery.

Conclusion

The this compound scaffold continues to be a cornerstone in the field of medicinal chemistry. Its proven success in generating potent and selective modulators of a wide range of biological targets underscores its importance in drug discovery. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties, leading to the development of clinical candidates for various diseases. This guide has provided a snapshot of the vast potential of this scaffold, offering valuable insights for researchers dedicated to the discovery and development of novel therapeutics. The ongoing exploration of new derivatives and their biological activities promises to further expand the therapeutic landscape for this remarkable chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on a common and robust two-step synthetic route involving the conversion of a carboxylic acid to an acid chloride, followed by amidation.

I. Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved from its corresponding carboxylic acid precursor, 1H-pyrazole-3-carboxylic acid. The overall transformation involves two key steps:

  • Acid Chloride Formation: 1H-pyrazole-3-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive intermediate, 1H-pyrazole-3-carbonyl chloride.

  • Amidation: The freshly prepared acid chloride is then treated with aqueous ammonia to yield the desired this compound.

This well-established methodology is applicable to a wide range of pyrazole carboxamide derivatives.

II. Experimental Workflow and Visualization

The logical flow of the synthetic protocol is illustrated in the following diagram:

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start 1H-pyrazole-3-carboxylic acid reagent1 Thionyl Chloride (SOCl₂) start->reagent1 reaction1 Reflux reagent1->reaction1 intermediate 1H-pyrazole-3-carbonyl chloride reaction1->intermediate reagent2 Aqueous Ammonia (NH₃·H₂O) intermediate->reagent2 reaction2 Stir at 0°C reagent2->reaction2 product Crude this compound reaction2->product purification Filtration and Washing product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, adapted from a representative protocol for a similar pyrazole carboxamide.[1]

ParameterValueMolar Equivalent
Starting Material
1H-pyrazole-3-carboxylic acid(To be weighed)1.0 eq
Reagents
Thionyl chloride (SOCl₂)(Volume/mass to be calculated)~3.0 eq
Aqueous ammonia (NH₃·H₂O)(Volume to be calculated)Excess
Reaction Conditions
Step 1 TemperatureReflux-
Step 1 Duration2 hours-
Step 2 Temperature0 °C-
Product
Theoretical Yield(To be calculated)-
Expected Yield~80%-

IV. Detailed Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of substituted pyrazole carboxamides.[1]

Materials:

  • 1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (concentrated)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Formation of 1H-pyrazole-3-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-pyrazole-3-carboxylic acid.

  • Carefully add thionyl chloride (approximately 3 molar equivalents) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator). This will yield the crude 1H-pyrazole-3-carbonyl chloride as a residue.

Step 2: Amidation to form this compound

  • Cool the flask containing the crude acid chloride residue in an ice bath to 0 °C.

  • Slowly add concentrated aqueous ammonia dropwise to the cooled residue with vigorous stirring. A solid precipitate is expected to form.

  • Continue stirring the mixture at 0 °C for an additional 30-60 minutes after the addition of ammonia is complete.

Purification:

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic byproducts.

  • Dry the purified this compound, for instance, in a vacuum oven.

Characterization:

The identity and purity of the final product can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes and Protocols for the Purification of Pyrazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The synthesis of these compounds often results in mixtures containing regioisomers, stereoisomers, starting materials, and byproducts.[1][3] Effective purification is therefore a critical step to isolate the desired active pharmaceutical ingredient (API). Column chromatography is a fundamental and widely used technique for the purification of pyrazole derivatives, offering a versatile approach to separate compounds based on their differential adsorption to a stationary phase.[3][4]

These application notes provide detailed protocols and guidance for the purification of pyrazole derivatives using column chromatography, with a focus on stationary phase selection, mobile phase optimization, and practical experimental procedures.

Key Considerations for Pyrazole Purification

The success of pyrazole purification by column chromatography hinges on several factors:

  • Acidity/Basicity of Pyrazole Derivatives: The nitrogen atoms in the pyrazole ring can exhibit basic properties, leading to strong interactions with the acidic silica gel stationary phase. This can result in peak tailing, poor separation, and even degradation of the target compound.[5] Deactivation of the silica gel with a base like triethylamine is often recommended to mitigate these effects.[5]

  • Isomer Separation: The separation of regioisomers and enantiomers of pyrazole derivatives can be challenging due to their similar physicochemical properties.[6] Specialized techniques, such as the use of chiral stationary phases for enantiomers, may be necessary.[6][7]

  • Solubility: The choice of solvent for sample loading and the mobile phase is crucial and depends on the solubility of the pyrazole derivative.[5] Pyrazoles generally show good solubility in polar organic solvents like ethanol, methanol, and acetone, with limited solubility in nonpolar solvents like hexanes.[5]

Data Presentation: Chromatographic Conditions

The following tables summarize common chromatographic conditions used for the purification of various pyrazole derivatives.

Table 1: Normal-Phase Column Chromatography Conditions for Achiral Pyrazole Derivatives

Stationary PhaseMobile Phase (Eluent)Compound Type/ExampleReference
Silica GelHexane/Ethyl Acetate (19:1)1,3,5-triphenyl-1H-pyrazole and its derivatives[8]
Silica GelEthyl AcetateTwo regioisomers of a 1,3,5-substituted pyrazole[1]
Silica GelPetroleum Ether/Ethyl AcetatePolysubstituted pyrazoles[9]
Deactivated Silica Gel (with ~0.5% Triethylamine)Hexane:Ethyl Acetate or DCM:Methanol5-Hydrazinyl-4-phenyl-1H-pyrazole (a basic pyrazole)[5]
Silica GelHexane/Ethyl Acetate (30%)1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole[10]
Basic Alumina (Grade I)Pentane/Diethyl Ether (0-60%)1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole[11]

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Chiral Pyrazole Derivatives

Stationary PhaseMobile Phase (Modifier)Compound Type/ExampleReference
CHIRALPAK® IBn-Hexane/2-PropanolFipronil, flufiprole, and their metabolites[12]
Lux cellulose-2n-Hexane/Ethanol4,5-dihydro-1H-pyrazole derivatives (Group 3)[7]
Lux cellulose-2Acetonitrile4,5-dihydro-1H-pyrazole derivatives (Group 2)[7]
Lux amylose-2Normal elution mode4,5-dihydro-1H-pyrazole derivatives[7]

Experimental Protocols

Protocol 1: General Protocol for Normal-Phase Column Chromatography of Neutral Pyrazole Derivatives

This protocol is suitable for the purification of neutral or weakly basic pyrazole derivatives.

1. Materials:

  • Crude pyrazole derivative

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate) of appropriate grade

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. Dissolve a small amount of the crude mixture in a solvent and spot it on a TLC plate.

    • Elute the plate with different ratios of solvents (e.g., varying ratios of hexane and ethyl acetate).

    • The ideal solvent system should provide a good separation of the desired compound from impurities, with an Rf value for the target compound preferably between 0.2 and 0.4.[5]

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase.

    • Place a small piece of cotton or glass wool at the bottom of the column.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Allow the excess solvent to drain until it is level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

    • Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[5]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate. A gentle pressure can be applied to the top of the column (flash chromatography) to speed up the process.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole derivative.

Protocol 2: Purification of Basic Pyrazole Derivatives using Deactivated Silica Gel

This protocol is adapted for pyrazole derivatives that exhibit basic properties and may interact strongly with acidic silica gel.

1. Materials:

  • Same as Protocol 1

  • Triethylamine (TEA)

2. Procedure:

  • Mobile Phase Preparation:

    • Prepare the chosen eluent (e.g., Hexane:Ethyl Acetate or DCM:Methanol) and add triethylamine to constitute approximately 0.5-1% of the total solvent volume.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the triethylamine-containing mobile phase.[5]

    • Pack the column as described in Protocol 1.

  • Sample Loading, Elution, and Fraction Analysis:

    • Follow the procedures described in Protocol 1, using the triethylamine-containing mobile phase for elution.

Visualizations

Experimental Workflow for Pyrazole Purification

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Pyrazole Derivative tlc_analysis TLC Analysis for Eluent Selection crude_product->tlc_analysis column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Purified Pyrazole Derivative solvent_evaporation->pure_product

Caption: Workflow for the purification of pyrazole derivatives by column chromatography.

Decision Tree for Stationary Phase Selection

stationary_phase_selection start Start: Crude Pyrazole Mixture is_chiral Is the target compound chiral? start->is_chiral is_basic Is the compound basic? is_chiral->is_basic No chiral_hplc Use Chiral HPLC (e.g., Lux cellulose-2, Lux amylose-2) is_chiral->chiral_hplc Yes deactivated_silica Use Deactivated Silica Gel (with Triethylamine) is_basic->deactivated_silica Yes standard_silica Use Standard Silica Gel is_basic->standard_silica No neutral_alumina Consider Neutral Alumina deactivated_silica->neutral_alumina Alternative

References

Application Notes and Protocols for the Recrystallization of 1H-Pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1H-pyrazole-3-carboxamide via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. The following sections outline recommended solvent systems, detailed experimental procedures, and troubleshooting guidelines.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature, typically the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For this compound, a polar molecule capable of hydrogen bonding, polar solvents are generally effective for recrystallization. The presence of both a pyrazole ring and a carboxamide group influences its solubility characteristics.

Solvent System Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Based on literature precedents for similar pyrazole derivatives and general principles of amide purification, several solvent systems are recommended for this compound.[1][2][3][4] The ideal solvent will dissolve the crude product when heated, and upon cooling, will yield pure crystals.

Table 1: Recommended Solvent Systems for Recrystallization of this compound

Solvent SystemClassificationRationale & Expected OutcomeKey Considerations
EthanolProtic, PolarOften provides good solubility at elevated temperatures and reduced solubility upon cooling.[2] Suitable for single-solvent recrystallization.May require a relatively large volume of solvent. Slow cooling is recommended to obtain well-defined crystals.
MethanolProtic, PolarSimilar to ethanol, but typically offers higher solubility. May be useful if the compound is sparingly soluble in hot ethanol.Higher volatility than ethanol. Increased solubility may lead to lower yields if not cooled sufficiently.
Acetonitrile/WaterMixed (Polar Aprotic / Protic)Acetonitrile is a good solvent for many amides, while water acts as an anti-solvent. This system allows for fine-tuning of solubility.The ratio of acetonitrile to water is critical and may require optimization. "Oiling out" can occur if the anti-solvent is added too quickly or at too high a concentration.[4]
Methanol/Ethyl AcetateMixed (Polar Protic / Polar Aprotic)Methanol dissolves the polar this compound, while ethyl acetate can help to precipitate the product upon cooling by reducing the overall polarity of the solvent system.[1]The optimal ratio needs to be determined experimentally. Start with a higher proportion of methanol and add ethyl acetate as the anti-solvent.
AcetonePolar AproticA good solvent for many organic compounds, including amides. Its lower boiling point allows for easier removal from the final product.Its high volatility can sometimes lead to rapid crystallization and the formation of smaller crystals.[3]
IsopropanolProtic, PolarLess polar than ethanol and methanol, which can be advantageous if the compound is too soluble in those solvents.May require heating to a higher temperature to achieve complete dissolution.

Experimental Protocols

The following are detailed protocols for the recrystallization of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All heating and solvent evaporation steps should be performed in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

This method is ideal when a single solvent with a significant temperature-dependent solubility for this compound is identified.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to maximize the yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Acetonitrile/Water)

This protocol is effective when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is soluble) and adding an "anti-solvent" (in which it is poorly soluble) to induce crystallization.[4]

Materials:

  • Crude this compound

  • Acetonitrile (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot acetonitrile in an Erlenmeyer flask with a magnetic stir bar.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. If the solution becomes too cloudy, add a small amount of hot acetonitrile until it becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to complete the crystallization process.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold acetonitrile/water mixture (using the same ratio as the crystallization mixture).

  • Drying: Dry the crystals on the filter paper or a watch glass. A vacuum oven can also be used for more efficient drying.

Visualized Workflows

The following diagrams illustrate the logical flow of the described recrystallization protocols.

Recrystallization_Workflow cluster_single_solvent Protocol 1: Single-Solvent Recrystallization A1 Dissolve Crude Product in Minimal Hot Solvent B1 Hot Filtration (Optional, for insoluble impurities) A1->B1 Impurities Present C1 Slow Cooling & Crystallization A1->C1 No Insoluble Impurities B1->C1 D1 Isolate Crystals (Vacuum Filtration) C1->D1 E1 Wash with Cold Solvent D1->E1 F1 Dry Pure Crystals E1->F1

Caption: Workflow for Single-Solvent Recrystallization.

Mixed_Solvent_Recrystallization_Workflow cluster_mixed_solvent Protocol 2: Mixed-Solvent Recrystallization A2 Dissolve Crude Product in Minimal Hot 'Good' Solvent B2 Add Hot 'Anti-Solvent' Dropwise to Turbidity A2->B2 C2 Slow Cooling & Crystallization B2->C2 D2 Isolate Crystals (Vacuum Filtration) C2->D2 E2 Wash with Cold Solvent Mixture D2->E2 F2 Dry Pure Crystals E2->F2

Caption: Workflow for Mixed-Solvent Recrystallization.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of pyrazole compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are foundational for researchers engaged in the synthesis, characterization, and application of pyrazole derivatives, particularly within the field of drug discovery.

Introduction

Pyrazole and its derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals due to their wide range of biological activities.[1][2] Accurate and unambiguous structural characterization is paramount in the development of new chemical entities. NMR spectroscopy provides detailed information about the molecular framework and the chemical environment of individual atoms, while mass spectrometry reveals the molecular weight and provides vital clues about the structure through fragmentation analysis.[3][4] The synergistic use of these two techniques is indispensable for the definitive identification and purity assessment of pyrazole compounds.[5][6]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For pyrazole compounds, ¹H and ¹³C NMR are routinely used to confirm the substitution pattern on the heterocyclic ring.

Data Presentation: Characteristic NMR Shifts

The chemical shifts of the pyrazole ring protons and carbons are influenced by the electronic effects of the substituents. The following tables summarize typical chemical shift ranges for unsubstituted and substituted pyrazoles.

Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) for the Pyrazole Ring

ProtonUnsubstituted Pyrazole (in CDCl₃)Substituted Pyrazoles (Typical Range)Notes
H-1 (N-H) Broad signal, ~12-14 ppm10.0 - 14.0Position and broadness are solvent and concentration dependent. May not be observed due to exchange.
H-3 ~7.6 ppm7.5 - 8.5Generally downfield, influenced by adjacent nitrogen.
H-4 ~6.3 ppm6.0 - 7.0Typically the most upfield proton on the ring.
H-5 ~7.6 ppm7.5 - 8.5Similar to H-3, but influenced by the N-substituent.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). Data compiled from various sources, including[7][8].

Table 2: Characteristic ¹³C NMR Chemical Shifts (ppm) for the Pyrazole Ring

CarbonUnsubstituted Pyrazole (in CDCl₃)Substituted Pyrazoles (Typical Range)Notes
C-3 ~135 ppm130 - 155Chemical shift is sensitive to substituents at N-1, C-3, and C-4.[9]
C-4 ~105 ppm100 - 120Generally the most upfield carbon signal.
C-5 ~135 ppm125 - 150Chemical shift is sensitive to substituents at N-1, C-5, and C-4.[9]

Note: Chemical shifts are referenced to TMS. Data compiled from various sources, including[7][9].

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • Pyrazole compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[10][11]

  • High-quality 5 mm NMR tubes[12][13]

  • Glass Pasteur pipette and filter plug (e.g., glass wool)

  • Vortex mixer

Protocol:

  • Sample Weighing: Accurately weigh the required amount of the pyrazole compound into a clean, dry vial. For small molecules (<1000 g/mol ), 5-25 mg is typical for ¹H NMR, while ¹³C NMR may require 50-100 mg for a spectrum to be acquired in a reasonable time.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[11][12] Use a vortex mixer to ensure complete dissolution. Gentle heating may be applied if necessary, but be cautious of sample degradation.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube.[11][13] Ensure the final solution is transparent and free of solids.[13]

  • Tube Capping and Labeling: Cap the NMR tube and label it clearly.[10]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters might include a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.[3]

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

    • Process the raw data using Fourier transformation, followed by phase and baseline correction.[3]

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.[3]

Data Presentation: Common Fragmentation Patterns

Electron Ionization (EI) is a common technique that provides detailed fragmentation. The pyrazole ring is relatively stable, but undergoes characteristic fragmentation pathways.

Table 3: Common Mass Fragments for Simple Pyrazole Compounds (EI-MS)

Fragmentation ProcessDescriptionTypical m/z Loss
Loss of H radical Formation of a stable [M-H]⁺ ion.1
Expulsion of HCN A common pathway from both the molecular ion [M]⁺ and the [M-H]⁺ ion.[1][14]27
Loss of N₂ Expulsion of molecular nitrogen from the [M-H]⁺ ion is another important fragmentation process.[1][14]28
Ring Cleavage More complex fragmentation can lead to various smaller fragments.Varies

Note: The relative abundance of these fragments is highly dependent on the nature and position of substituents on the pyrazole ring.[14]

Experimental Protocol: MS Sample Preparation and Analysis

Proper sample preparation is essential to avoid contamination and ensure good ionization.[15]

Materials:

  • Pyrazole compound (typically ~1 mg/mL initial concentration)[16]

  • Volatile solvent (e.g., methanol, acetonitrile, or a mixture with water)[3][16]

  • Sample vials with septa caps[16]

  • Micropipettes

  • Filter (if necessary)

Protocol:

  • Sample Preparation: Dissolve a small amount of the pyrazole compound in a suitable volatile solvent to make a stock solution of approximately 1 mg/mL.[16]

  • Dilution: For techniques like Electrospray Ionization (ESI), further dilute the stock solution with the same or a miscible solvent to a final concentration in the range of 10-100 µg/mL.[16] Overly concentrated samples can lead to poor data quality and instrument contamination.[16]

  • Filtration: If any solid particles are present, the solution must be filtered to prevent clogging of the instrument's fluidics.[16]

  • Vial Transfer: Transfer the final diluted solution to an appropriate autosampler vial.

  • Analysis:

    • Choose an appropriate ionization method (e.g., ESI for polar compounds, GC-MS with EI for volatile, less polar compounds).[3][15]

    • Introduce the sample into the mass spectrometer. For ESI, this is often done via direct infusion or through a liquid chromatography (LC) system.[3][17]

    • Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

    • Analyze the resulting spectrum to determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ in positive ion ESI) and interpret the fragmentation pattern to confirm the structure.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Structural Elucidation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter nmr_acq Data Acquisition (¹H, ¹³C NMR) filter->nmr_acq NMR Sample ms_acq Data Acquisition (e.g., ESI-MS) filter->ms_acq MS Sample nmr_proc Data Processing nmr_acq->nmr_proc structure Confirm Structure nmr_proc->structure ms_proc Data Analysis ms_acq->ms_proc ms_proc->structure fragmentation_pathway M [M]⁺ Molecular Ion M_H [M-H]⁺ M->M_H - H• M_HCN [M-HCN]⁺ M->M_HCN - HCN M_H_N2 [M-H-N₂]⁺ M_H->M_H_N2 - N₂ M_H_HCN [M-H-HCN]⁺ M_H->M_H_HCN - HCN

References

Application Notes and Protocols for In Vitro Anticancer Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro screening of pyrazole derivatives as potential anticancer agents. The following sections outline key assays for evaluating cytotoxicity, apoptosis induction, cell cycle arrest, and specific kinase inhibition.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Many pyrazole-containing compounds have been developed as inhibitors of key targets in cancer progression, such as protein kinases.[2][3] This guide details a systematic approach for the preliminary in vitro evaluation of novel pyrazole derivatives, a critical first step in the drug discovery pipeline.

General Workflow for In Vitro Anticancer Screening

A typical workflow for screening a library of pyrazole derivatives involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays for promising candidates.

Anticancer Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Lead Optimization Library of Pyrazole Derivatives Library of Pyrazole Derivatives Cytotoxicity Assay (e.g., MTT, SRB) Cytotoxicity Assay (e.g., MTT, SRB) Library of Pyrazole Derivatives->Cytotoxicity Assay (e.g., MTT, SRB) Treat Cancer Cell Lines Hit Identification (IC50 Determination) Hit Identification (IC50 Determination) Cytotoxicity Assay (e.g., MTT, SRB)->Hit Identification (IC50 Determination) Analyze Viability Data Apoptosis Assays (Annexin V, Caspase Activity) Apoptosis Assays (Annexin V, Caspase Activity) Hit Identification (IC50 Determination)->Apoptosis Assays (Annexin V, Caspase Activity) Investigate Cell Death Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Hit Identification (IC50 Determination)->Cell Cycle Analysis (Flow Cytometry) Analyze Proliferation Kinase Inhibition Assays Kinase Inhibition Assays Hit Identification (IC50 Determination)->Kinase Inhibition Assays Identify Molecular Targets Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Apoptosis Assays (Annexin V, Caspase Activity)->Structure-Activity Relationship (SAR) Studies Cell Cycle Analysis (Flow Cytometry)->Structure-Activity Relationship (SAR) Studies Kinase Inhibition Assays->Structure-Activity Relationship (SAR) Studies Further Preclinical Development Further Preclinical Development Structure-Activity Relationship (SAR) Studies->Further Preclinical Development

Figure 1: General workflow for in vitro anticancer screening of pyrazole derivatives.

Quantitative Data Presentation: Cytotoxicity of Pyrazole Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 25 HT29 (Colon)3.17[2]
PC3 (Prostate)6.77[2]
A549 (Lung)4.21[2]
U87MG (Glioblastoma)5.54[2]
Compound 43 MCF-7 (Breast)0.25[2]
Compound 15 MCF-7 (Breast)0.042[2]
PC3 (Prostate)0.61[2]
A549 (Lung)0.76[2]
Compounds 33 & 34 HCT116, MCF7, HepG2, A549< 23.7[2]
Compound 27 MCF-7 (Breast)16.50[2]
Compound 50 HepG2 (Liver)0.71[2]
Compound 5a HepG2 (Liver)6 µg/mL[4]
Compound 3f MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[5][6]
Compound 5b K562 (Leukemia)0.021[7]
MCF-7 (Breast)1.7[7]
A549 (Lung)0.69[7]
Compound 6c SK-MEL-28 (Melanoma)3.46[8]
Compound 1b HepG-2 (Liver)6.78[9][10]
Compound 2b HepG-2 (Liver)16.02[9][10]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compounds 33 & 34 CDK274 and 95[2]
Compound 26 VEGFR-234,580[2]
Compound 50 EGFR90[2]
VEGFR-2230[2]
Afuresertib Akt10.08 (Ki)[11]
Compound 3 ALK2.9[11]
Compound 6 Aurora A160[11]
Compound 17 Chk217.9[11]
Compound 14 CDK27[12]
CDK53[12]
Compound 3f JAK13.4[13]
JAK22.2[13]
JAK33.5[13]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.[4] Include untreated cells (negative control) and vehicle-treated cells (DMSO control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][15]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][4] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[16]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrazole derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Air-dry the plates.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][17]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole derivative at the desired concentrations for the specified time.[4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[4]

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[4] Incubate the cells in the dark at room temperature for 15 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive[4]

This assay quantifies the activity of effector caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • 96-well white, flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative

  • Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the pyrazole derivative as described in the MTT assay protocol.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by dividing the luminescence of the treated samples by the luminescence of the vehicle control.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[4]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[4]

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a pyrazole derivative to inhibit the enzymatic activity of a specific kinase.[2][14]

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer

  • Pyrazole derivative (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole derivatives in DMSO.

  • Reaction Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[2] Incubate for 10-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[2] Incubate for 30-60 minutes at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualizations

Many pyrazole derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation, survival, and angiogenesis.

CDK_Rb_Pathway_Inhibition Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D/CDK4_6 Cyclin D/CDK4_6 Receptor->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb Phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->Cyclin E/CDK2 S-phase Entry S-phase Entry E2F->S-phase Entry Promotes Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Cyclin D/CDK4_6 Pyrazole Derivative->Cyclin E/CDK2

Figure 2: Inhibition of the CDK/Rb pathway by pyrazole derivatives.

VEGFR_Signaling_Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K Endothelial Cell Proliferation Endothelial Cell Proliferation PLCg->Endothelial Cell Proliferation Akt Akt PI3K->Akt Akt->Endothelial Cell Proliferation Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->VEGFR

Figure 3: Inhibition of VEGFR signaling by pyrazole derivatives.

Conclusion

The protocols and application notes presented in this document provide a comprehensive framework for the in vitro anticancer screening of pyrazole derivatives. A systematic evaluation of cytotoxicity, apoptosis induction, cell cycle effects, and kinase inhibition will enable the identification and characterization of promising lead compounds for further development in the fight against cancer.

References

Application Notes: Protocol for Kinase Inhibition Assay Using 1H-Pyrazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them one of the most important classes of drug targets.[2][3] The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[4] Derivatives of this scaffold have shown significant inhibitory activity against key oncogenic kinases such as Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[5][6]

These application notes provide a detailed guide for assessing the inhibitory potential of novel this compound compounds through established biochemical and cell-based assays.

Principle of Kinase Inhibition Assays The primary goal of a kinase inhibition assay is to determine a compound's ability to block the enzymatic activity of a specific kinase.[7] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. Assays can be broadly categorized into two types:

  • Biochemical Assays: These assays use purified, recombinant kinase enzymes to directly measure the inhibition of catalytic activity in a controlled, in vitro environment.[8] They are ideal for high-throughput screening (HTS) and for determining direct enzyme-inhibitor interactions. Common detection methods include:

    • Luminescence-Based Assays: These are homogeneous, "mix-and-read" assays that quantify kinase activity by measuring a change in ATP or ADP levels.[9]

      • ATP Depletion (e.g., Kinase-Glo™): Measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[10][11]

      • ADP Production (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.[11][12]

    • Fluorescence-Based Assays (e.g., HTRF®): Homogeneous Time-Resolved Fluorescence (HTRF) assays are based on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor molecule, providing a robust and sensitive detection method.[2][13]

  • Cell-Based Assays: These assays evaluate the inhibitor's effect within a physiological cellular context.[14][15] They are crucial for confirming that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert a desired biological effect, such as inhibiting cell proliferation or blocking a specific signaling pathway.[16]

Signaling Pathway Inhibition by a Pyrazole Derivative

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor Binds Kinase_A Downstream Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Downstream Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene Target Genes TF->Gene Transcribes Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor 1H-pyrazole- 3-carboxamide Inhibitor->Receptor INHIBITS

Caption: A generic receptor tyrosine kinase signaling pathway blocked by a this compound inhibitor.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of a this compound derivative against a specific kinase using the ADP-Glo™ assay, which measures ADP production.[4][17]

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1, FLT3)

  • Kinase-specific substrate (e.g., Rb protein for CDK4, synthetic peptide for FLT3)

  • Adenosine triphosphate (ATP)

  • This compound test compounds, dissolved in 100% DMSO

  • Known potent inhibitor for the target kinase (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque, flat-bottom 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution (e.g., 10-point, 3-fold) of the this compound test compounds in DMSO. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

  • Assay Plate Setup:

    • Add 1 µL of diluted test compound, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Prepare "no enzyme" control wells containing 1 µL of DMSO for background subtraction.

  • Kinase Addition: Add 5 µL of a kinase/substrate master mix (containing the kinase and its specific substrate diluted in Kinase Assay Buffer) to all wells except the "no enzyme" controls. For the "no enzyme" controls, add 5 µL of a substrate-only mix.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (diluted in Kinase Assay Buffer) to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The incubation time may need optimization depending on the kinase's activity.

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.[17] Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal.[17] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control inhibitor as 0% activity.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

A 1. Prepare serial dilution of pyrazole compound in DMSO B 2. Add compound, controls, and kinase/substrate mix to 384-well plate A->B C 3. Pre-incubate for 15-30 min at room temperature B->C D 4. Initiate reaction with ATP Incubate for 60 min at 30°C C->D E 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate for 40 min D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP -> Light) Incubate for 30 min E->F G 7. Read luminescence on plate reader F->G H 8. Calculate IC50 value G->H

Caption: Workflow for the in vitro biochemical kinase inhibition assay using a luminescence-based readout.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a this compound derivative on the proliferation and viability of cancer cell lines that are dependent on the target kinase.[17][18]

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for FLT3 inhibitors, MCF-7 for CDK4/6 inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound test compounds, dissolved in 100% DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Sterile, clear, flat-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).[18]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[17] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals, resulting in a purple solution.[18] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a "no-cell" control.

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

A 1. Seed cells in 96-well plate, incubate overnight B 2. Treat cells with serial dilutions of pyrazole compound A->B C 3. Incubate for 72 hours at 37°C B->C D 4. Add MTT reagent Incubate for 4 hours C->D E 5. Remove medium, add DMSO to dissolve formazan crystals D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate GI50 value F->G

Caption: Workflow for the cell-based proliferation (MTT) assay to determine inhibitor potency in cells.

Data Presentation

Quantitative data from kinase inhibition assays should be summarized in clear, structured tables to facilitate comparison between different compounds and targets.

Table 1: In Vitro Biochemical Inhibition by this compound Derivatives IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data are presented as the mean ± standard deviation from three independent experiments.

Compound IDFLT3 IC50 (nM)[6]CDK2/cyclin E IC50 (nM)[6]CDK4/cyclin D1 IC50 (nM)[6]Off-Target Kinase (e.g., VEGFR2) IC50 (nM)
PZC-001 0.9 ± 0.25.2 ± 1.13.8 ± 0.9>1000
PZC-002 2.1 ± 0.515.7 ± 3.49.1 ± 2.0>1000
FN-1501 (Ref.) 2.33 ± 0.41.02 ± 0.20.39 ± 0.1850
Quizartinib (Ref.) 1.1 ± 0.3>5000>5000250

Table 2: Cellular Proliferation Inhibition by this compound Derivatives GI50 values represent the concentration of the compound required to inhibit 50% of cell growth after 72 hours of treatment. Data are presented as the mean ± standard deviation from three independent experiments.

Compound IDMV4-11 (AML, FLT3-ITD) GI50 (nM)[6]MOLM-13 (AML, FLT3-ITD) GI50 (nM)HCT116 (Colon, WT FLT3) GI50 (nM)[19]
PZC-001 1.5 ± 0.43.2 ± 0.7850 ± 95
PZC-002 4.8 ± 1.19.5 ± 2.1>5000
FN-1501 (Ref.) 6.5 ± 1.511.0 ± 2.5>5000
Quizartinib (Ref.) 0.8 ± 0.21.9 ± 0.52800 ± 310

References

Application Notes and Protocols for DNA Cleavage Assay with Novel Pyrazole-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carboxamide derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer properties.[1][2] A key mechanism underlying their therapeutic potential is their ability to interact with and cleave DNA, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for performing a DNA cleavage assay to evaluate the efficacy of novel pyrazole-3-carboxamide compounds. The assay utilizes supercoiled plasmid DNA as a substrate, and the extent of cleavage is assessed by monitoring the conversion of the supercoiled form (Form I) to relaxed circular (Form II) and linear (Form III) forms using agarose gel electrophoresis.

Data Presentation

The DNA cleavage efficiency of novel pyrazole-3-carboxamide compounds can be quantified and compared. The following table summarizes the DNA binding affinity for a representative compound, pym-5.

Compound IDCompound NameDNA Binding Affinity (K M⁻¹)DNA Cleavage Activity
pym-55-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide1.06 x 10⁵Active

Data extracted from Zheng et al., 2014.[1][2]

Experimental Protocols

Synthesis of Pyrazole-3-Carboxamide Derivatives

A general procedure for the synthesis of 1H-pyrazole-3-carboxamide derivatives involves the reaction of a pyrazole-3-carbonyl chloride intermediate with various substituted amines. For a specific example, the synthesis of 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (pym-5) is described by Zheng et al. (2014).[1]

Plasmid DNA Cleavage Assay

This protocol is adapted from the method described by Zheng et al. (2014) for the evaluation of DNA cleavage by pyrazole-3-carboxamide derivatives using pBR322 plasmid DNA.[1]

Materials and Reagents:

  • Novel Pyrazole-3-Carboxamide Compounds: Dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

  • Supercoiled Plasmid DNA: pBR322 DNA (or other suitable plasmid) at a concentration of 0.1-0.5 µg/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM NaCl.

  • Loading Buffer (6X): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol FF, 30% Glycerol in water.

  • Agarose

  • 1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA, pH 8.0.

  • DNA Staining Agent: Ethidium Bromide (EtBr) solution (10 mg/mL) or a safer alternative like SYBR™ Safe DNA Gel Stain.

  • Distilled, deionized water (ddH₂O)

Experimental Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture as follows:

      • Supercoiled pBR322 DNA: 1 µL (0.1 µg)

      • Novel Pyrazole-3-Carboxamide Compound (from stock solution): x µL (to achieve desired final concentration)

      • Reaction Buffer (10X): 2 µL

      • ddH₂O: to a final volume of 20 µL

    • Prepare a negative control reaction with the solvent used for the compound instead of the compound itself.

    • Prepare a positive control if a known DNA cleaving agent is available.

  • Incubation:

    • Gently mix the reaction components by pipetting.

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-4 hours). The optimal incubation time may need to be determined empirically.

  • Termination of Reaction:

    • After incubation, add 4 µL of 6X loading buffer to each reaction tube to stop the reaction and prepare the samples for electrophoresis.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% (w/v) agarose gel in 1X TAE buffer.

    • Add the DNA staining agent to the molten agarose just before pouring the gel, or plan to stain the gel after electrophoresis.

    • Pour the gel into a casting tray with an appropriate comb and allow it to solidify.

    • Place the solidified gel in an electrophoresis chamber and fill it with 1X TAE buffer until the gel is submerged.

    • Carefully load the entire volume of each reaction mixture into separate wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) for a sufficient time to achieve good separation of the different DNA forms (typically 1-1.5 hours).

  • Visualization and Analysis:

    • If the stain was included in the gel, visualize the DNA bands under a UV transilluminator.

    • If the gel was not pre-stained, immerse it in a solution of the staining agent for 20-30 minutes, followed by a brief destaining in ddH₂O.

    • Photograph the gel using a gel documentation system.

    • Analyze the gel image to determine the extent of DNA cleavage. The disappearance of the supercoiled DNA band (Form I) and the appearance of the relaxed circular (Form II) and/or linear (Form III) DNA bands indicate DNA cleavage.

Mandatory Visualizations

experimental_workflow A Reaction Setup (Plasmid DNA + Compound + Buffer) B Incubation (37°C) A->B Mix C Add Loading Buffer B->C Stop Reaction D Agarose Gel Electrophoresis C->D Load Samples E Visualization (UV Transilluminator) D->E Stain Gel F Data Analysis E->F Quantify Bands

Caption: Experimental workflow for the DNA cleavage assay.

signaling_pathway compound Pyrazole-3-Carboxamide Compound cell Cancer Cell compound->cell Cellular Uptake ros Increased Reactive Oxygen Species (ROS) cell->ros Induces Oxidative Stress dna_damage DNA Strand Breaks (Cleavage) ros->dna_damage Oxidizes DNA apoptosis Apoptosis dna_damage->apoptosis Triggers Cell Death

Caption: Proposed mechanism of pyrazole-3-carboxamide induced DNA cleavage.

References

Application Notes and Protocols for 1H-Pyrazole-3-Carboxamide Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The 1H-pyrazole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of derivatives with significant biological activities. While literature on the unmodified parent compound in cell-based assays is limited, its derivatives have been extensively synthesized and evaluated, demonstrating potent anticancer, anti-inflammatory, and kinase-inhibiting properties. These compounds modulate key cellular pathways implicated in oncogenesis and other diseases. This document provides detailed application notes and protocols for the use of this compound derivatives in cell-based assays, with a focus on their application in cancer research.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following table summarizes the cytotoxic and inhibitory activities of various this compound derivatives against a range of human cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented to facilitate comparison of their potency.

Compound IDTarget Cell Line/KinaseAssay TypeIC50 / GI50 (µM)Reference
Compound 8t MV4-11 (AML)Cell Proliferation0.00122[1]
FLT3Kinase Inhibition0.000089[1]
CDK2Kinase Inhibition0.000719[1]
CDK4Kinase Inhibition0.000770[1]
pym-5 HCT116 (Colon)Cell ProliferationNot specified[2]
HepG2 (Liver)Cell ProliferationNot specified[2]
Pyrazole-indole hybrid 7a HepG2 (Liver)Cell Proliferation6.1 ± 1.9
Pyrazole-indole hybrid 7b HepG2 (Liver)Cell Proliferation7.9 ± 1.9
Carbonic Anhydrase Inhibitors (6a-i) hCA IEnzyme Inhibition0.063–3.368[3]
hCA IIEnzyme Inhibition0.007–4.235[3]

Experimental Protocols

Cell Viability Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability and proliferation. The protocol below is a general guideline for assessing the cytotoxic effects of this compound derivatives on adherent cancer cell lines.

Materials:

  • This compound derivative of interest

  • Human cancer cell line (e.g., HCT116, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway targeted by this compound derivatives and a typical experimental workflow.

FLT3_CDK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK MAPK RAS->MAPK CyclinD Cyclin D MAPK->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 RB pRb CDK4_6->RB P E2F E2F RB->E2F E2F->Proliferation Compound This compound Derivatives (e.g., Compound 8t) Compound->FLT3 Compound->CDK4_6

Caption: FLT3 and CDK signaling pathway in Acute Myeloid Leukemia.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to attach overnight A->B C Prepare serial dilutions of This compound derivative D Treat cells with compound (24-72 hours) C->D E Add MTT solution to each well F Incubate for 2-4 hours (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm I Calculate % cell viability and determine IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for the In Vivo Evaluation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These compounds are foundational to the development of numerous therapeutic agents, with well-known drugs like celecoxib (an anti-inflammatory), and various compounds in clinical trials for cancer and other diseases, underscoring their therapeutic potential.[3][4] The in vivo evaluation of novel pyrazole compounds is a critical step in the drug discovery pipeline, providing essential data on their efficacy, safety, and pharmacokinetic profiles in a living organism.

These application notes provide a comprehensive guide to the experimental setup for the in vivo evaluation of pyrazole compounds, with a focus on their anti-inflammatory, anticancer, and antimicrobial activities. Detailed protocols, data presentation guidelines, and visual representations of workflows and signaling pathways are included to assist researchers in designing and executing robust in vivo studies.

I. Preclinical In Vivo Study Workflow

The following diagram outlines the general workflow for the in vivo assessment of pyrazole compounds, from initial preparation to final data analysis.

Figure 1: General workflow for in vivo evaluation of pyrazole compounds.

II. Experimental Protocols

A. Anti-Inflammatory Activity Evaluation

A commonly used model to assess the anti-inflammatory potential of pyrazole compounds is the carrageenan-induced paw edema model in rodents.[5][6][7] Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][6]

Signaling Pathway: COX-2 Inhibition by Pyrazole Compounds

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Physiological Effect Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation\n(Pain, Edema) Inflammation (Pain, Edema) Prostaglandins->Inflammation\n(Pain, Edema) Pyrazole Compound Pyrazole Compound Pyrazole Compound->COX-2 Inhibition

Figure 2: Inhibition of the COX-2 pathway by pyrazole compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Selection and Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize animals for at least one week before the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Compound Formulation and Administration:

    • Prepare a homogenous suspension or solution of the test pyrazole compound. A common vehicle for oral administration is 0.5% carboxymethyl cellulose (CMC) in water. For poorly soluble compounds, a formulation of DMSO, PEG400, and Tween-80 in saline can be used.[8]

    • Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Data Presentation: Anti-Inflammatory Activity

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.050%
Positive Control (Celecoxib)100.30 ± 0.0364.7%
Pyrazole Compound X100.65 ± 0.0423.5%
Pyrazole Compound X300.42 ± 0.0350.6%
Pyrazole Compound X1000.28 ± 0.0267.1%
B. Anticancer Activity Evaluation

The in vivo anticancer efficacy of pyrazole compounds is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.[9][10] Pyrazoles have been shown to target various pathways involved in cancer progression, including Cyclin-Dependent Kinase 9 (CDK9) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11][12]

Signaling Pathway: Inhibition of Pro-Cancer Signaling

G cluster_0 Growth Factor Signaling cluster_1 Cell Cycle Progression cluster_2 Therapeutic Intervention cluster_3 Cancer Hallmarks VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II Phosphorylation Transcription Gene Transcription (e.g., c-Myc, Bcl-2) RNA_Pol_II->Transcription Anticancer\nPyrazole Compound Anticancer Pyrazole Compound Anticancer\nPyrazole Compound->VEGFR2 Inhibition Anticancer\nPyrazole Compound->CDK9_CyclinT Inhibition Proliferation Cell Proliferation & Survival Angiogenesis->Proliferation Transcription->Proliferation

Figure 3: Anticancer pyrazoles targeting VEGFR2 and CDK9 pathways.

Protocol: Human Tumor Xenograft Model in Mice

  • Animal and Cell Line Selection:

    • Use immunodeficient mice (e.g., Nude, SCID).

    • Select a human cancer cell line relevant to the pyrazole compound's in vitro activity (e.g., MCF-7 for breast cancer, A549 for lung cancer).[9][10]

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel/PBS) into the flank of each mouse.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Groups should include a vehicle control, a positive control (e.g., doxorubicin), and test compound groups at various doses.

    • Administer the compound and controls via the desired route (e.g., daily oral gavage) for a specified period (e.g., 21 days).

  • Efficacy Measurement:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor body weight and clinical signs of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Presentation: Anticancer Efficacy

GroupDose (mg/kg/day)Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1520 ± 1500%+5%
Positive Control (Doxorubicin)5450 ± 6070.4%-10%
Pyrazole Compound Y25980 ± 11035.5%+3%
Pyrazole Compound Y50610 ± 8559.9%+1%
C. Antimicrobial Activity Evaluation

For pyrazole compounds with potential antimicrobial properties, a systemic infection model in mice can be utilized to assess in vivo efficacy.[13][14][15]

Protocol: Systemic Bacterial Infection Model in Mice

  • Animal and Bacterial Strain Selection:

    • Use BALB/c or C57BL/6 mice.

    • Select a relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli).[13][16]

  • Infection and Treatment:

    • Induce a systemic infection by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial suspension.

    • One to two hours post-infection, begin treatment with the pyrazole compound, a vehicle control, or a positive control antibiotic (e.g., vancomycin for MRSA).

    • Administer treatments at predetermined intervals (e.g., every 12 hours for 3 days).

  • Efficacy Assessment:

    • Survival Study: Monitor the survival of the animals over a period of 7-14 days.

    • Bacterial Load Study: At specific time points post-treatment, euthanize a subset of mice, and collect blood and organs (e.g., liver, spleen). Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (Colony Forming Units - CFU/gram of tissue).

Data Presentation: Antimicrobial Efficacy

GroupDose (mg/kg)Mean Bacterial Load in Spleen (log10 CFU/g) (± SEM)% Survival at Day 7
Vehicle Control-7.8 ± 0.50%
Positive Control (Vancomycin)103.2 ± 0.3100%
Pyrazole Compound Z206.5 ± 0.625%
Pyrazole Compound Z404.1 ± 0.487.5%

III. Pharmacokinetic and Toxicology Studies

A crucial component of in vivo evaluation is the assessment of the compound's pharmacokinetic (PK) profile and potential toxicity.

A. Pharmacokinetic Studies

Protocol: Basic Pharmacokinetic Profiling

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: Administer a single dose of the pyrazole compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using LC-MS/MS.

  • Data Calculation: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) can be calculated by comparing the AUC from oral and IV administration.

Data Presentation: Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.081.0
AUC (ng·h/mL)25009500
t½ (h)2.53.0
Bioavailability (%F)-38%

B. Toxicology Studies

Protocol: Acute Toxicity (LD50 Estimation)

  • Animal Model: Use mice or rats.

  • Dose Escalation: Administer single, escalating doses of the pyrazole compound to different groups of animals.

  • Observation: Monitor the animals for 14 days for signs of toxicity (e.g., changes in behavior, weight loss, lethargy) and mortality.[17]

  • LD50 Calculation: Determine the median lethal dose (LD50), the dose at which 50% of the animals die.

  • Histopathology: At the end of the study, perform necropsies and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any treatment-related changes.[17]

Data Presentation: Acute Toxicity Profile

Dose (mg/kg)Mortality (n/total)Key Clinical Observations
1000/5No observable adverse effects
3000/5Mild lethargy for 2 hours
10002/5Severe lethargy, piloerection
20005/5Ataxia, lethargy, mortality within 24h
LD50 (mg/kg) ~1200

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes & Protocols: A Comprehensive Guide to Assessing the ADMET Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a fundamental building block in medicinal chemistry, integral to numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1] However, the successful translation of a promising pyrazole-based compound from the bench to the clinic is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A significant number of drug candidates fail in late-stage clinical trials due to poor ADMET properties.[1] Therefore, an early and thorough assessment of these properties is essential for selecting and optimizing viable drug candidates.

This document provides a detailed guide to the methodologies used for evaluating the ADMET properties of pyrazole derivatives, incorporating both in silico and in vitro approaches. It includes step-by-step experimental protocols, structured data tables for representative compounds, and workflow diagrams to guide researchers through the assessment process.

Overall ADMET Assessment Workflow

A tiered approach is typically employed for ADMET profiling, starting with rapid computational predictions to filter large numbers of compounds, followed by a series of progressively complex in vitro assays to confirm and elaborate on the predicted properties.

ADMET_Workflow Start Pyrazole Derivative Library InSilico In Silico ADMET Prediction Start->InSilico Prioritize Prioritization of Compounds InSilico->Prioritize InVitro In Vitro ADMET Assays Prioritize->InVitro Selects best candidates Absorption A: Permeability (Caco-2) InVitro->Absorption Metabolism M: Stability (Microsomes) & CYP Inhibition InVitro->Metabolism Toxicity T: Cytotoxicity (MTT) & Cardiotoxicity (hERG) InVitro->Toxicity Lead_Opt Lead Optimization Absorption->Lead_Opt Metabolism->Lead_Opt Toxicity->Lead_Opt Lead_Opt->InSilico Iterative Design End Candidate for In Vivo Studies Lead_Opt->End

Caption: Tiered workflow for ADMET assessment of pyrazole derivatives.

In Silico ADMET Prediction

Computational, or in silico, modeling is a rapid and cost-effective first step to evaluate the drug-likeness of novel pyrazole derivatives.[2][3] Web-based tools like SwissADME and pkCSM can predict a wide range of pharmacokinetic and toxicity properties from a compound's chemical structure (SMILES format).[3][4] These predictions help prioritize which compounds should be synthesized and advanced to more resource-intensive in vitro testing.[2]

InSilico_Workflow cluster_outputs Key Predicted Properties Input Compound Structure (SMILES) Tool In Silico Tool (e.g., SwissADME, pkCSM) Input->Tool Output Predicted ADMET Profile Tool->Output PhysChem Physicochemical Properties (MW, logP, TPSA) Output->PhysChem Lipinski Drug-Likeness (Lipinski's Rule of 5) Output->Lipinski Pharmacokinetics Pharmacokinetics (Absorption, Distribution) Output->Pharmacokinetics Metabolism Metabolism (CYP Substrate/Inhibitor) Output->Metabolism Toxicity Toxicity (AMES, hERG, Hepatotoxicity) Output->Toxicity

Caption: Workflow for computational ADMET prediction.

Table 1: Key ADMET Properties Predicted Using In Silico Tools

Property Parameter Standard Range / Interpretation Reference
Drug-Likeness Lipinski's Rule of Five MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10 [5]
QED (Quantitative Estimate of Drug-likeness) 0 to 1 (higher is more drug-like) [6]
Absorption Caco-2 Permeability (logPapp) > -5.15 cm/s indicates high permeability [4]
Human Intestinal Absorption > 30% is considered poorly absorbed [4]
Metabolism CYP Inhibitor (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) Yes/No prediction for inhibition of major isoforms [4][7]
Toxicity AMES Toxicity Predicts mutagenic potential [4]
hERG I Inhibitor Predicts potential for cardiotoxicity [4]
Hepatotoxicity Predicts potential for drug-induced liver injury [4]

| | Max. Tolerated Dose (Human) | Estimated safe starting dose (log mg/kg/day) |[4] |

In Vitro Experimental Protocols and Data

Absorption: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption in vitro.[8] It uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelial barrier.[9] The assay measures the rate of a compound's passage from an apical (A) donor compartment to a basolateral (B) receiver compartment (for absorption) and in the reverse direction (B to A, for efflux).[10]

Caco2_Workflow Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 18-22 days to form a monolayer Seed->Culture TEER 3. Verify monolayer integrity (TEER measurement) Culture->TEER Dose 4. Add test compound (e.g., 10 µM) to Apical (A→B) or Basolateral (B→A) side TEER->Dose Incubate 5. Incubate for 2 hours at 37°C Dose->Incubate Sample 6. Sample from receiver compartment Incubate->Sample Analyze 7. Analyze concentration (LC-MS/MS) Sample->Analyze Calculate 8. Calculate Papp and Efflux Ratio Analyze->Calculate Microsomal_Stability_Workflow Prepare 1. Prepare reaction mix: Liver Microsomes (0.5 mg/mL) Test Compound (1 µM) Phosphate Buffer (pH 7.4) PreIncubate 2. Pre-incubate at 37°C Prepare->PreIncubate Initiate 3. Initiate reaction by adding NADPH co-factor PreIncubate->Initiate Sample 4. Take aliquots at time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Sample Quench 5. Stop reaction in aliquots with cold Acetonitrile Sample->Quench Centrifuge 6. Centrifuge to precipitate protein Quench->Centrifuge Analyze 7. Analyze supernatant (LC-MS/MS) Centrifuge->Analyze Calculate 8. Plot % remaining vs. time Calculate t½ and CLint Analyze->Calculate CYP_Inhibition_Workflow Prepare 1. Prepare mix: Recombinant CYP isoform Isoform-specific substrate Test compound (serial dilutions) PreIncubate 2. Pre-incubate at 37°C Prepare->PreIncubate Initiate 3. Initiate reaction with NADPH PreIncubate->Initiate Incubate 4. Incubate for a defined time Initiate->Incubate Terminate 5. Terminate reaction (e.g., cold Acetonitrile) Incubate->Terminate Analyze 6. Analyze metabolite formation (Fluorometry or LC-MS/MS) Terminate->Analyze Calculate 7. Plot % Inhibition vs. [Compound] Calculate IC₅₀ value Analyze->Calculate MTT_Workflow Seed 1. Seed cells (e.g., HepG2, MCF-7) in a 96-well plate Adhere 2. Allow cells to adhere (24h) Seed->Adhere Treat 3. Treat with serial dilutions of pyrazole derivative Adhere->Treat Incubate 4. Incubate for 48-72 hours Treat->Incubate AddMTT 5. Add MTT reagent to each well Incubate->AddMTT IncubateMTT 6. Incubate for 4 hours (allows formazan formation) AddMTT->IncubateMTT Solubilize 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals IncubateMTT->Solubilize Read 8. Read absorbance (e.g., 570 nm) Solubilize->Read Calculate 9. Plot % Viability vs. [Compound] Calculate IC₅₀ value Read->Calculate hERG_Workflow Seed 1. Plate hERG-expressing cells (e.g., HEK293) in a microplate Load 2. Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) Seed->Load Treat 3. Add pyrazole derivative at various concentrations Load->Treat Stimulate 4. Add stimulation buffer containing thallium (Tl⁺) to open channels Treat->Stimulate Read 5. Immediately measure fluorescence kinetics (Tl⁺ influx causes signal increase) Stimulate->Read Calculate 6. Plot fluorescence change vs. [Compound] Calculate IC₅₀ value Read->Calculate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-pyrazole-3-carboxamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature or time; Inefficient coupling agent; Poor quality of starting materials; Side reactions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature and time. For instance, some amide coupling reactions are performed at room temperature for 24 hours.[1] - Experiment with different coupling agents such as EDCI/HOBT, SOCl₂, or CDI.[1] - Ensure starting materials (e.g., pyrazole-3-carboxylic acid, amines) are pure and dry. - Minimize side reactions by controlling the reaction temperature and using appropriate protecting groups if necessary.
Formation of Side Products Presence of reactive functional groups on starting materials; Dimerization of starting materials; Undesired reaction with solvent.- Protect reactive functional groups (e.g., amines, hydroxyls) on the starting materials before the coupling reaction. - Use high-purity, anhydrous solvents. For example, anhydrous DMF is often used as a solvent for coupling reactions.[1] - Adjust the stoichiometry of reactants to minimize side reactions.
Difficulty in Product Purification Co-elution of the product with starting materials or byproducts during chromatography; Poor crystallization of the product.- Optimize the solvent system for column chromatography to achieve better separation. A common developing solvent is a mixture of methanol and chloroform.[1] - Try recrystallization from different solvent systems to obtain a pure product. - Consider alternative purification techniques such as preparative HPLC.
Incomplete Conversion of Carboxylic Acid to Acid Chloride Insufficient amount or reactivity of the chlorinating agent; Presence of moisture.- Use an excess of the chlorinating agent, such as thionyl chloride (SOCl₂).[2][3] - Ensure the reaction is carried out under anhydrous conditions. - Consider refluxing the reaction mixture to drive the reaction to completion.[3]
Hydrolysis of Acid Chloride Exposure to moisture during workup or storage.- Handle the acid chloride intermediate under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents for the subsequent amidation step. - Use the crude acid chloride immediately in the next step without prolonged storage.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common strategies involve the amidation of a pyrazole-3-carboxylic acid precursor. Key routes include:

  • Amide coupling of 1H-pyrazole-3-carboxylic acid with an amine: This is a widely used method employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in a solvent such as anhydrous dimethylformamide (DMF).[1]

  • Reaction of 1H-pyrazole-3-carbonyl chloride with an amine: The carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with the desired amine.[2][3][5]

  • From 1H-pyrazole-3-carbonitrile: Hydrolysis of the nitrile group can yield the carboxamide, though this is a less direct route for simple amides.

Q2: How can I improve the yield of the amide coupling reaction between 1H-pyrazole-3-carboxylic acid and an amine?

A2: To improve the yield, consider the following:

  • Choice of Coupling Agent: EDCI in combination with HOBT is an effective coupling system that minimizes side reactions like racemization (if applicable).[1] Other reagents like carbonyldiimidazole (CDI) can also be used.[1]

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions as moisture can hydrolyze the activated carboxylic acid intermediate. Using anhydrous solvents like DMF is recommended.[1]

  • Stoichiometry: A slight excess of the coupling agents and the amine can help drive the reaction to completion.

  • Temperature: While many coupling reactions proceed at room temperature, optimization of the temperature may be necessary for specific substrates.

Q3: What are some typical reaction conditions for the synthesis of this compound starting from the carboxylic acid?

A3: A general procedure involves dissolving the 1H-pyrazole-3-carboxylic acid, the amine, EDCI, and HOBT in anhydrous DMF. The reaction mixture is typically stirred at room temperature for 24 hours. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration and purification.[1]

Q4: I am observing the formation of an unexpected byproduct. What could it be?

A4: The nature of the byproduct depends on your specific reaction conditions and starting materials. Some possibilities include:

  • N-acylurea: This can form from the reaction of the activated carboxylic acid with the carbodiimide coupling agent (e.g., EDCI). The addition of HOBT helps to suppress this side reaction.

  • Dimerization products: If your starting materials have multiple reactive sites, self-condensation can occur.

  • Products from reaction with the solvent: Some solvents can participate in side reactions under certain conditions.

To identify the byproduct, techniques such as NMR spectroscopy and mass spectrometry are essential.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling

This protocol describes a general method for the synthesis of this compound derivatives from 1H-pyrazole-3-carboxylic acid and an amine using EDCI and HOBT as coupling agents.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBT)

  • Anhydrous Dimethylformamide (DMF)

  • Ice water

Procedure:

  • To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.1 eq) and HOBT (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.[1]

Protocol 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide via Acid Chloride

This protocol details the synthesis of a substituted this compound from the corresponding carboxylic acid via an acid chloride intermediate.[3]

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃·H₂O)

Procedure:

  • Acid Chloride Formation: Mix 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) with thionyl chloride (3.0 eq).

  • Reflux the mixture for 2 hours.

  • After the reaction is complete, concentrate the mixture under vacuum to remove excess SOCl₂.

  • Amidation: Cool the residue to 0 °C in an ice bath.

  • Slowly add aqueous ammonia dropwise to the residue with stirring.

  • Continue stirring at 0 °C.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product to obtain 1,5-dimethyl-1H-pyrazole-3-carboxamide. A yield of 81% has been reported for this procedure.[3]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods

Starting Material Reagents Product Yield (%) Reference
1,5-dimethyl-1H-pyrazole-3-carboxylic acidSOCl₂, NH₃·H₂O1,5-dimethyl-1H-pyrazole-3-carboxamide81%[3]
4-Nitro-1H-pyrazole-3-acid, N-methylpiperazine derivativeEDCI, HOBTN-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-4-amino-1H-pyrazole-3-carboxamide63.9%[1]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chlorideSulfonamide derivativesVarious N-sulfonyl-1H-pyrazole-3-carboxamidesHigh yields[2]

Visualizations

Experimental Workflow: Amide Coupling Synthesis

G Workflow for Amide Coupling Synthesis start Start: Starting Materials (Pyrazole-3-carboxylic acid, Amine) step1 Dissolve in Anhydrous DMF start->step1 step2 Add Coupling Agents (EDCI, HOBT) step1->step2 step3 Stir at Room Temperature (Activation) step2->step3 step4 Add Amine step3->step4 step5 Stir at Room Temperature (24 hours) step4->step5 step6 Reaction Monitoring (TLC) step5->step6 step7 Workup: Pour into Ice Water step6->step7 Reaction Complete step8 Filtration and Washing step7->step8 step9 Purification (Column Chromatography/Recrystallization) step8->step9 end Final Product: This compound step9->end

Caption: Workflow for the synthesis of this compound via amide coupling.

Troubleshooting Logic: Low Yield

G Troubleshooting Flowchart for Low Yield issue Low Yield of This compound check_completion Is the reaction complete? (Check TLC) issue->check_completion optimize_time_temp Optimize reaction time and temperature check_completion->optimize_time_temp No check_reagents Are starting materials pure and dry? check_completion->check_reagents Yes purify_reagents Purify/dry starting materials check_reagents->purify_reagents No check_coupling_agent Is the coupling agent efficient? check_reagents->check_coupling_agent Yes change_coupling_agent Try alternative coupling agents (e.g., CDI, different carbodiimide) check_coupling_agent->change_coupling_agent No check_side_reactions Are there significant side products? check_coupling_agent->check_side_reactions Yes protecting_groups Consider using protecting groups for reactive functionalities check_side_reactions->protecting_groups Yes

Caption: A logical flowchart for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Side Product Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of during pyrazole synthesis?

The most frequently encountered issues in pyrazole synthesis, particularly in the widely used Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, are the formation of regioisomers, low product yield, the formation of stable intermediates that are difficult to convert to the final product, and in some cases, ring-opened or rearranged products.[1]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

The formation of regioisomeric mixtures is a very common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The two different carbonyl groups of the dicarbonyl compound present two potential sites for the initial nucleophilic attack by the hydrazine, leading to two different pyrazole products.[1]

Several factors influence which regioisomer is favored:

  • Steric and Electronic Effects: The electronic environment and steric hindrance around the two carbonyl groups play a crucial role. The initial attack of the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon. For instance, an electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic.

  • Reaction Conditions: The solvent, temperature, and pH of the reaction mixture can significantly impact the ratio of the regioisomers formed.[1][2]

To improve regioselectivity, consider the following troubleshooting strategies:

  • Solvent Choice: Changing the solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the formation of a single regioisomer compared to reactions run in more traditional solvents like ethanol.[3]

  • pH Control: Adjusting the pH of the reaction can influence the site of the initial hydrazine attack.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1] For example, with arylhydrazines, acidic conditions may favor the formation of one isomer, while neutral conditions may favor the other.[1]

  • Alternative Synthetic Routes: If the above methods are not effective, consider alternative synthetic strategies that offer better regiochemical control, such as 1,3-dipolar cycloaddition reactions.[2]

Q3: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Low yield is a frequent problem that can arise from several factors:

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and a lower yield of the desired pyrazole.[1]

  • Formation of Stable Intermediates: In some cases, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final aromatic pyrazole product.[1] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.

  • Suboptimal Reaction Conditions: The reaction temperature, reaction time, and concentration of reactants can all affect the yield. It is often beneficial to run a series of small-scale experiments to optimize these parameters.

  • Competing Side Reactions: The starting materials or the product itself might be unstable under the reaction conditions, leading to decomposition or the formation of other unwanted byproducts.

Q4: I have identified an unexpected side product that appears to be a ring-opened or rearranged molecule. What could be causing this?

The presence of highly reactive functional groups on the starting materials or the pyrazole product can lead to complex rearrangements and ring-opening reactions, particularly when heated or under certain catalytic conditions.[1] For example, pyrazole rings can undergo ring-opening in the presence of a strong base.[4] If you suspect this is occurring, carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not the desired outcome.[1]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The choice of solvent can significantly influence the ratio of regioisomers formed. The following table provides a summary of the effect of different solvents on the regioselectivity of a specific pyrazole synthesis reaction. Note that the specific ratios are highly dependent on the substrates used, but this table illustrates a general trend.[3]

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanolLow regioselectivity
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3
General Unsymmetrical 1,3-diketoneMethylhydrazineTFE or HFIPUp to 99:1

Regioisomer A and B refer to the two possible products from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

Experimental Protocols

Protocol 1: General Experimental Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate) (2.0 eq)

  • Solvent (e.g., 1-propanol)

  • Acid catalyst (e.g., glacial acetic acid)

  • Water

  • Apparatus: Round-bottom flask or scintillation vial, magnetic stirrer, hot plate, condenser (if refluxing), equipment for Thin Layer Chromatography (TLC), and filtration apparatus.[2]

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative.[2]

  • Solvent and Catalyst Addition: Add the solvent and a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[2]

  • Heating: Heat the reaction mixture with stirring. A typical temperature is around 100°C, and the reaction is often run for 1 hour.[2][6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to determine when the starting material has been consumed.[2][6]

  • Work-up: Once the reaction is complete, add water to the hot reaction mixture with stirring to precipitate the product.[2][6]

  • Crystallization and Isolation: Allow the mixture to cool slowly to facilitate crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.[2][6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

Protocol 2: Improving Regioselectivity using Fluorinated Alcohols

This protocol provides a method for enhancing the regioselectivity of the pyrazole synthesis.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • Fluorinated alcohol solvent (e.g., 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP))

  • Standard laboratory glassware for organic synthesis.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound in the fluorinated alcohol.

  • Addition of Hydrazine: Slowly add the substituted hydrazine to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography to isolate the desired regioisomer.[5]

Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography

If a mixture of regioisomers is formed, they can often be separated by silica gel column chromatography.[8][9]

Materials:

  • Mixture of pyrazole regioisomers

  • Silica gel

  • Eluent (a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)

  • Standard laboratory equipment for column chromatography (column, flasks, etc.) and TLC for monitoring the separation.

Procedure:

  • TLC Analysis: First, perform a TLC analysis of the mixture using different ratios of hexanes and ethyl acetate to find a solvent system that provides good separation between the two regioisomer spots.

  • Column Preparation: Pack a chromatography column with silica gel using the chosen eluent system.

  • Loading the Sample: Dissolve the crude mixture in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Carefully add the eluent to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify which fractions contain each pure regioisomer.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified product.[8]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_intermediates Monitor for Stable Intermediates (TLC/LC-MS) check_purity->check_intermediates Pure purify_reagents Purify/Source New Reagents check_purity->purify_reagents Impure optimize_conditions Optimize Reaction Conditions check_intermediates->optimize_conditions No Stable Intermediate force_dehydration Increase Temperature or Add Dehydrating Agent check_intermediates->force_dehydration Stable Intermediate Detected screen_conditions Screen Temperature, Time, and Concentration optimize_conditions->screen_conditions purify_reagents->check_intermediates force_dehydration->optimize_conditions end_node Improved Yield screen_conditions->end_node

Caption: Troubleshooting workflow for low reaction yield in pyrazole synthesis.

Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed change_solvent Change Solvent System start->change_solvent adjust_ph Adjust Reaction pH change_solvent->adjust_ph No Improvement use_fluorinated_solvent Use TFE or HFIP change_solvent->use_fluorinated_solvent Yes separation Is Separation Feasible? adjust_ph->separation No Improvement screen_ph Screen Acidic and Basic Conditions adjust_ph->screen_ph Yes column_chromatography Perform Column Chromatography separation->column_chromatography Yes alternative_route Consider Alternative Synthetic Route separation->alternative_route No end_node Desired Regioisomer Obtained use_fluorinated_solvent->end_node screen_ph->end_node column_chromatography->end_node alternative_route->end_node

Caption: Decision-making workflow for managing regioisomer formation.

References

Technical Support Center: Optimizing Pyrazole-Carboxamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole-carboxamide coupling. This resource is tailored for researchers, scientists, and professionals in drug development to address challenges in the synthesis of these important motifs. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing pyrazole-carboxamides via C-N coupling?

A1: The two most prevalent and effective methods for forming the crucial C-N bond in pyrazole-carboxamide synthesis are the Buchwald-Hartwig amination and the Ullmann coupling.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide/triflate and an amine (in this case, a pyrazole) in the presence of a base. It is known for its broad substrate scope and tolerance of various functional groups. The development of sterically hindered and electron-rich phosphine ligands has been crucial for efficiently coupling five-membered heterocycles like pyrazoles, which can otherwise inhibit the palladium catalyst.[1][2]

  • Ullmann Coupling: This is a copper-catalyzed reaction, historically requiring harsh conditions (high temperatures). However, modern advancements with the use of ligands, such as amino acids, diamines, or L-proline, have made the Ullmann-type reaction proceed under much milder conditions with a broader range of substrates.[3][4][5][6]

Q2: My Buchwald-Hartwig coupling reaction is failing or giving a very low yield. What should I check first?

A2: For unsuccessful Buchwald-Hartwig reactions, a systematic check of your reagents and reaction setup is the first step.[7]

  • Reagent Quality: Ensure the purity of your starting materials, particularly the aryl halide and the pyrazole.

  • Solvent and Atmosphere: The solvent must be anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst, so maintaining an inert atmosphere (nitrogen or argon) is critical.[7]

  • Catalyst and Ligand Integrity: Verify that your palladium catalyst/precatalyst and ligand have not degraded. Older or improperly stored reagents may be inactive. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ because they facilitate the clean generation of the active catalytic species.[7]

Q3: I am observing significant decomposition of my starting materials or product. What is the likely cause?

A3: Decomposition is often linked to the reaction temperature and the strength of the base used. Strong bases like sodium tert-butoxide (NaOtBu) can be too harsh for substrates with sensitive functional groups, especially at high temperatures.[7] Consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and attempting the reaction at a lower temperature.[7]

Q4: What are the most common side reactions in pyrazole-carboxamide coupling and how can they be minimized?

A4: Common side reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by ensuring an oxygen-free environment and choosing an appropriate ligand.[7]

  • Competitive N-Arylation: If the pyrazole has an unprotected N-H group, it can compete in the coupling reaction, leading to undesired N-arylation at the pyrazole ring instead of the carboxamide nitrogen.[7][8] Protecting the pyrazole nitrogen can prevent this, although some methods are effective with unprotected pyrazoles.[9]

  • β-Hydride Elimination: When coupling with alkylamines that possess a β-hydrogen, β-hydride elimination can occur, leading to low yields. Using amines that lack a β-hydrogen can circumvent this issue.[2] For alkylamines with β-hydrogens, a copper-catalyzed approach may be more effective.[2]

  • Solvent-Related Side Reactions: In protic solvents like ethanol, side reactions such as C-O coupling can occur. The choice of ligand is key to preventing these; for example, Xantphos has been shown to suppress such side reactions in alcoholic solvents.[10]

Q5: How do I improve regioselectivity when using an unsymmetrical pyrazole?

A5: The formation of a mixture of N1 and N2-arylated regioisomers is a common challenge with unsymmetrical pyrazoles. Regioselectivity is influenced by steric and electronic factors on the pyrazole ring.[3] For instance, a substituent on the pyrazole ring can direct the arylation to a specific nitrogen. In one study, a 3-acetylamino substituent on the pyrazole ring led exclusively to the N1-regioisomer during an Ullmann N-arylation, whereas the 3-aminopyrazole gave a mixture of N1 and N2 isomers.[3] Careful selection of protecting groups or directing groups can be a key strategy to control regioselectivity.

Troubleshooting Guides

Issue: Low to No Product Formation

This guide provides a logical workflow to diagnose and solve issues related to poor reaction yields.

G start Low / No Yield reagents 1. Verify Reagent Quality - Purity of starting materials? - Solvent anhydrous & degassed? - Catalyst/Ligand active? start->reagents conditions 2. Assess Reaction Conditions - Temperature appropriate? - Inert atmosphere maintained? - Reaction time sufficient? reagents->conditions All OK solution1 Action: Purify reagents, use fresh anhydrous solvent, run under inert gas. reagents->solution1 Issue Found components 3. Re-evaluate Component Choice - Is the Base too strong/weak? - Is the Ligand optimal for the substrate? - Is the Catalyst suitable? conditions->components All OK solution2 Action: Screen temperature range, ensure proper sealing, monitor by LC-MS over time. conditions->solution2 Issue Found solution3 Action: Screen alternative Bases (e.g., Cs₂CO₃, K₃PO₄). Screen different Ligands (e.g., tBuBrettPhos, Xantphos). components->solution3 end Reaction Optimized solution1->end solution2->end solution3->end

A logical guide for troubleshooting low reaction yields.

Data Presentation: Reaction Condition Optimization

The selection of catalyst, ligand, base, and solvent is critical for success. The tables below summarize conditions from various studies to guide your optimization process.

Table 1: Buchwald-Hartwig Amination Conditions for Pyrazoles

Pyrazole SubstrateAmine/AmidePd Source / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1-Benzyl-4-bromopyrazolePyrrolidinePd(dba)₂tBuDavePhosK-t-BuOKXylene160 (MW)95[2][11]
4-Bromo-1H-pyrazoleAnilineP4 PrecatalysttBuBrettPhosLHMDSTHF8085[9]
4-Bromo-1H-pyrazoleMorpholineP4 PrecatalysttBuBrettPhosLHMDSTHF8092[9]
1-Benzyl-4-bromopyrazoleVarious AminestBuBrettPhos Precatalyst-K₃PO₄Toluene11075-95[1]
Pyrazole AmideHeteroaryl BromidePd₂(dba)₃XantphosK₂CO₃Ethanol80>80[10]

Table 2: Ullmann Coupling Conditions for Pyrazoles

Pyrazole SubstrateAryl HalideCu SourceLigandBaseSolventTemp (°C)Yield (%)Reference
3-Acetylamino-pyrazoleIodobenzeneCuI(Not specified)K₂CO₃DMF14085 (N1)[3]
Pyrazole4-IodotolueneCuIL13 / L27K₂CO₃DMF12085-92[3]
PyrazoleAryl IodideCuIL-prolineK₂CO₃DMSO9082-94[5][12]
4-Iodo-1H-1-tritylpyrazoleAliphatic AminesCuI(Not specified)K-t-BuOKDioxane10060-85[2]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Pyrazole-Carboxamide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

G prep 1. Preparation - Add pyrazole (1.2 equiv), aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and ligand (1.2-10 mol%) to an oven-dried vessel. inert 2. Inert Atmosphere - Seal the vessel. - Evacuate and backfill with N₂ or Ar (3 cycles). prep->inert reagents 3. Reagent Addition - Add anhydrous, degassed solvent. - Add base (1.5-2.0 equiv). inert->reagents reaction 4. Reaction - Heat mixture to desired temperature (e.g., 80-110 °C). - Stir for 12-24 hours. reagents->reaction workup 5. Workup - Cool to room temperature. - Quench with water/sat. NH₄Cl. - Extract with organic solvent. reaction->workup purify 6. Purification - Dry organic layers (Na₂SO₄). - Filter and concentrate. - Purify by column chromatography. workup->purify

A typical workflow for Buchwald-Hartwig coupling.

Methodology:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the pyrazole derivative (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 1-10 mol%).[7]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) by evacuating and backfilling the vessel three times.[7]

  • Reagent Addition: Through the septum, add the anhydrous and degassed solvent (e.g., toluene, dioxane, or THF) via syringe. Finally, add the base (e.g., K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv).[7]

  • Reaction: Heat the reaction mixture to the target temperature (typically between 80-110 °C) and stir vigorously for the specified duration (often 12-24 hours). Monitor the reaction's progress using TLC or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired pyrazole-carboxamide.[7]

Protocol 2: General Procedure for Ullmann-Type Pyrazole-Carboxamide Coupling

This protocol is adapted for modern, ligand-assisted Ullmann couplings.

Methodology:

  • Preparation: In a reaction vessel, combine the pyrazole derivative (1.0 equiv), the aryl halide (typically an iodide or bromide, 1.2 equiv), the copper(I) source (e.g., CuI, 5-20 mol%), the ligand (e.g., L-proline, 10-40 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the solvent (e.g., DMF or DMSO). While not always as critical as in palladium catalysis, using degassed solvent is good practice.

  • Reaction: Heat the mixture to the required temperature (modern methods often work at 70-120 °C) and stir for 12-48 hours. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and an organic solvent like ethyl acetate.

  • Purification: Filter the mixture if necessary (e.g., through a pad of Celite) to remove insoluble inorganic salts. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

References

Technical Support Center: Overcoming Poor Solubility of 1H-Pyrazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-pyrazole-3-carboxamide derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of this compound derivatives often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.

Q2: What are the initial assessments I should perform when I encounter a poorly soluble pyrazole derivative?

A2: Before attempting to enhance solubility, it is crucial to characterize the physicochemical properties of your compound. Key assessments include:

  • Aqueous Solubility Determination: Quantify the solubility in water and relevant biological buffers (e.g., phosphate-buffered saline, simulated gastric and intestinal fluids).

  • LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences its solubility and permeability.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form (polymorph) and its thermal properties, such as melting point.

  • Ionization Constant (pKa) Determination: Identify any ionizable groups that could be targeted for salt formation.

Q3: What are the main strategies to improve the solubility of these derivatives?

A3: There are three primary approaches to address poor solubility:

  • Chemical Modifications: Altering the molecule itself, most commonly through salt formation if an ionizable group is present.

  • Physical Modifications: Changing the solid-state properties of the drug without altering its chemical structure. This includes techniques like particle size reduction (micronization, nanonization), co-crystallization, and creating amorphous solid dispersions.

  • Formulation-Based Approaches: Incorporating the drug into a delivery system with solubilizing excipients. This includes the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.

Q4: How do I choose the most suitable solubility enhancement technique?

A4: The choice of technique depends on the specific properties of your this compound derivative, the desired dosage form, and the stage of development. A decision-making workflow can guide this selection process (see diagram below). Key factors to consider include the compound's melting point, logP, dose, and thermal stability. For instance, thermally stable compounds with a low melting point may be suitable for hot-melt extrusion to form a solid dispersion.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Troubleshooting Steps
Compound precipitates out of solution upon dilution of a stock solution (e.g., in DMSO). The compound has very low aqueous solubility and is supersaturated upon dilution.- Increase the proportion of co-solvent in the final solution. - Use a surfactant to maintain the compound in a micellar solution. - Consider formulating the compound as a solid dispersion or a cyclodextrin complex.
Low and variable oral bioavailability in preclinical studies despite acceptable in vitro permeability. Dissolution rate-limited absorption due to poor solubility in gastrointestinal fluids.- Reduce the particle size of the drug substance (micronization or nanocrystals). - Formulate as an amorphous solid dispersion to enhance the dissolution rate. - Consider a lipid-based formulation (e.g., SEDDS) to improve in vivo solubilization.
Difficulty in forming a stable salt of the pyrazole derivative. The pKa of the ionizable group is not suitable for salt formation with the selected counter-ion.- Screen a wider range of counter-ions with different pKa values. - Consider co-crystallization as an alternative to salt formation to improve solubility and stability.
Amorphous solid dispersion recrystallizes upon storage. The polymer used does not adequately inhibit crystallization, or the formulation is exposed to high humidity or temperature.- Screen different polymers for their ability to stabilize the amorphous form of the drug. - Optimize the drug-to-polymer ratio. - Control storage conditions (low humidity and temperature).

Quantitative Data on Solubility Enhancement

The following tables summarize the reported solubility enhancement for pyrazole-containing drugs, which can serve as a reference for this compound derivatives.

Table 1: Solubility Enhancement of Celecoxib (a pyrazole derivative)

TechniqueSystem/CarrierFold Increase in Aqueous SolubilityReference
NanocrystalsDry co-milling> 4.8-fold[1]
Solid DispersionUrea (1:5 ratio) by fusion methodSignificant increase in saturation solubility and dissolution rate[2]
Co-solventsDeep eutectic solvents (ChCl/malonic acid)Up to 62,700-fold[3]
NanocrystalsAntisolvent precipitation with HPH~2.6-fold (from ~7 µg/mL to 18.1 µg/mL)[4]

HPH: High-Pressure Homogenization

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by the Solvent Evaporation Method

This protocol describes a general procedure for preparing an amorphous solid dispersion to enhance the solubility of a this compound derivative.

Materials:

  • This compound derivative (API)

  • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the API and the polymer carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution by visual inspection or gentle warming if necessary.[5][6]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60 °C). Continue evaporation until a solid film or powder is formed on the flask wall.

  • Drying: Scrape the solid material from the flask. Further dry the material in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using XRPD and DSC), drug content, and dissolution behavior compared to the pure crystalline drug.

Protocol 2: Preparation of Nanocrystals by High-Pressure Homogenization (Top-Down Approach)

This protocol outlines the preparation of a nanosuspension of a this compound derivative to increase its surface area and dissolution velocity.

Materials:

  • This compound derivative (API)

  • Stabilizer(s) (e.g., Poloxamer 188, Tween 80, SLS, HPMC)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Pre-suspension: Disperse the API powder in an aqueous solution of the stabilizer(s). The concentration of the API and stabilizer should be optimized (e.g., 1-10% w/v for API, 0.1-2% w/v for stabilizer).

  • Pre-milling (Optional but Recommended): Reduce the particle size of the pre-suspension using a high-shear mixer or a bead mill to prevent clogging of the high-pressure homogenizer.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer. Apply a pressure of 1000-2000 bar for multiple cycles (e.g., 10-20 cycles).[7][8] The homogenization can be performed at room temperature or under cooling to prevent overheating.

  • Characterization: Analyze the resulting nanosuspension for particle size distribution and zeta potential using dynamic light scattering (DLS).

  • Post-processing (Optional): The nanosuspension can be used as a liquid formulation or converted into a solid dosage form by spray-drying or lyophilization.

Protocol 3: Preparation of Co-crystals by Slurry Crystallization

This protocol describes a method to form co-crystals of a this compound derivative with a suitable co-former to improve its physicochemical properties.

Materials:

  • This compound derivative (API)

  • Co-former (e.g., a pharmaceutically acceptable carboxylic acid, amide, or alcohol)

  • Solvent(s) in which the API and co-former have different solubilities

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Co-former Selection: Select a co-former that can form robust hydrogen bonds with the API. Computational screening or experimental screening can be employed.

  • Slurry Preparation: Add the API and the co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio) to a small volume of a solvent in a vial. The solvent should be one in which both components are sparingly soluble.

  • Equilibration: Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for a period ranging from several hours to a few days to allow for the conversion to the co-crystal form.[9][10]

  • Isolation: Isolate the solid phase by filtration.

  • Washing and Drying: Wash the isolated solids with a small amount of the solvent to remove any unreacted starting materials and then dry them in a vacuum oven.

  • Characterization: Confirm the formation of the co-crystal using techniques like XRPD, DSC, and spectroscopic methods (FTIR, Raman). Evaluate the solubility and dissolution rate of the co-crystal compared to the pure API.

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

G cluster_0 API Characterization cluster_1 Decision Making cluster_2 Enabling Technologies start Poorly Soluble this compound Derivative charac Physicochemical Characterization (Solubility, LogP, pKa, m.p., Solid Form) start->charac ionizable Ionizable Group Present? charac->ionizable salt Salt Formation ionizable->salt Yes phys_chem Consider Physicochemical Properties (m.p., LogP, Dose, Stability) ionizable->phys_chem No low_mp Low Melting Point & Thermally Stable? phys_chem->low_mp hme Hot-Melt Extrusion (Solid Dispersion) low_mp->hme Yes high_logp High LogP? low_mp->high_logp No lipid Lipid-Based Formulation (SEDDS) high_logp->lipid Yes other Other Enabling Technologies high_logp->other No sd Solid Dispersion (Spray Drying) other->sd nano Nanonization other->nano cocrystal Co-crystallization other->cocrystal complex Cyclodextrin Complexation other->complex

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

Signaling Pathway for Pyrazole-Containing JAK Inhibitors

Many this compound derivatives are developed as kinase inhibitors, such as JAK inhibitors. Poor solubility can hinder the evaluation of their biological activity. The diagram below illustrates the canonical JAK-STAT signaling pathway, which is a common target for such compounds.

JAK_STAT_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerizes dna DNA stat_p->dna Translocates to Nucleus & Binds to DNA transcription Gene Transcription (Inflammation, Proliferation) dna->transcription Initiates cytokine Cytokine cytokine->receptor Binds inhibitor Pyrazole-Carboxamide JAK Inhibitor inhibitor->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrazole-carboxamide derivatives.[11][12][]

References

Technical Support Center: Strategies for Purifying Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when choosing a purification strategy for a polar pyrazole compound?

The initial approach to purifying a polar pyrazole compound depends on its physical state (solid or oil) and the nature of the impurities. A crucial first step is to assess the compound's purity using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the complexity of the mixture. For solid compounds, recrystallization is often the preferred first choice due to its simplicity and cost-effectiveness. For oils or complex mixtures, chromatography is generally more suitable.

Q2: Which chromatographic techniques are most effective for purifying polar pyrazoles?

Several chromatographic techniques can be employed, with the choice depending on the specific properties of the pyrazole and its impurities:

  • Normal-Phase Chromatography (NPC): While common, standard silica gel can be problematic for basic pyrazoles due to strong interactions that lead to peak tailing and potential compound degradation.[1] It is often necessary to deactivate the silica gel with a base like triethylamine.[1][2]

  • Reversed-Phase Chromatography (RPC): C-18 silica columns can be effective, particularly when dealing with compounds that are unstable on normal-phase silica.[2] This technique is well-suited for separating polar compounds that may not be well-retained on traditional C18 columns.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative to reversed-phase chromatography.[3][4]

  • Ion-Exchange Chromatography: For pyrazoles with ionizable functional groups, ion-exchange chromatography can be a powerful purification method.[2]

Q3: What are the best solvent systems for recrystallizing polar pyrazole compounds?

The choice of solvent is critical for successful recrystallization and depends on the polarity of the specific pyrazole derivative.[5]

  • Single Solvents: Polar protic solvents like ethanol, methanol, and isopropanol are frequently used.[5][6] Water can also be effective, especially in mixed solvent systems.

  • Mixed Solvent Systems: A common and highly effective technique involves dissolving the pyrazole in a "good" solvent (e.g., hot ethanol or methanol) and then adding a hot "anti-solvent" in which the compound is poorly soluble (e.g., water) until turbidity appears, followed by slow cooling.[5][6] Other useful combinations include hexane/ethyl acetate and hexane/acetone.[5]

Q4: How can I remove colored impurities during purification?

Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules. However, it's important to use charcoal sparingly as it can also adsorb the desired product, potentially reducing the overall yield.

Troubleshooting Guides

Crystallization Issues

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5]

  • Solution 1: Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, allowing crystallization to occur at a lower temperature.[5]

  • Solution 2: Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling.[5]

  • Solution 3: Change Solvent System: Experiment with different solvent or anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[5]

  • Solution 4: Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[5]

Issue 2: No crystals form upon cooling.

  • Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites.[1]

  • Solution 2: Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

  • Solution 3: Add an Anti-Solvent: If using a single solvent, carefully add a miscible solvent in which your compound is insoluble.

Issue 3: The recrystallization yield is very low.

  • Solution 1: Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of the compound dissolved in the mother liquor upon cooling.[5]

  • Solution 2: Ensure Thorough Cooling: Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[5]

  • Solution 3: Re-evaluate the Solvent Choice: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.

Chromatography Issues

Issue 1: Poor separation and peak tailing on a silica gel column.

The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel.

  • Solution 1: Deactivate the Silica Gel: Prepare the silica gel slurry with an eluent containing a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites.[1][2]

  • Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina or a C-18 reversed-phase column.[2]

Issue 2: The compound does not elute from the column.

  • Solution 1: Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For normal-phase chromatography, this could mean increasing the percentage of a polar solvent like methanol or ethyl acetate in a non-polar solvent like hexane.

  • Solution 2: Check for Compound Instability: The compound may be degrading on the column. Analyze a small sample of the column loading solution by TLC or LC-MS to confirm stability.

Data Presentation

Table 1: Common Solvents for Pyrazole Purification

Purification MethodSolvent/Solvent SystemPolarityCommon Use
RecrystallizationEthanol / WaterHighPolar pyrazole derivatives[5][6]
RecrystallizationMethanolHighGood for many pyrazole compounds[5][6]
RecrystallizationIsopropanolMediumA common choice for cooling crystallization[5]
RecrystallizationAcetoneMediumEffective for compounds of intermediate polarity[5]
RecrystallizationEthyl AcetateMediumOften used for compounds of intermediate polarity[5]
RecrystallizationHexane / Ethyl AcetateLow to MediumGood for less polar pyrazoles[5]
Column ChromatographyHexane / Ethyl AcetateVariesCommon eluent for normal-phase silica gel[1]
Column ChromatographyDichloromethane / MethanolVariesEluent for more polar compounds on silica gel[1]
Column ChromatographyAcetonitrile / WaterVariesCommon eluent for reversed-phase (C-18) HPLC[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude polar pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, cool the flask in an ice bath to maximize crystal recovery.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography with Deactivated Silica Gel

  • Eluent Selection: Using TLC, identify a solvent system that provides good separation and an Rf value of approximately 0.3 for the target compound.

  • Slurry Preparation: In a beaker, mix the silica gel with the chosen eluent. Add triethylamine to constitute ~0.5-1% of the total solvent volume.[1]

  • Column Packing: Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[1]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Purification Workflow for Polar Pyrazoles start Crude Polar Pyrazole Compound assess_purity Assess Purity (TLC, LC-MS) start->assess_purity is_solid Is the compound solid? assess_purity->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No / Complex Mixture pure_product Pure Product recrystallization->pure_product Success troubleshoot_cryst Troubleshoot Crystallization recrystallization->troubleshoot_cryst Failure chromatography->pure_product Success troubleshoot_chrom Troubleshoot Chromatography chromatography->troubleshoot_chrom Failure troubleshoot_cryst->chromatography troubleshoot_chrom->chromatography Re-optimize

Caption: A logical workflow for selecting a purification strategy.

troubleshooting_crystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oil_1 Increase Solvent Volume oiling_out->solution_oil_1 solution_oil_2 Slow Cooling oiling_out->solution_oil_2 solution_oil_3 Use Seed Crystal oiling_out->solution_oil_3 solution_no_xtal_1 Scratch Flask / Seed no_crystals->solution_no_xtal_1 solution_no_xtal_2 Concentrate Solution no_crystals->solution_no_xtal_2 solution_yield_1 Minimize Hot Solvent low_yield->solution_yield_1 solution_yield_2 Ensure Thorough Cooling low_yield->solution_yield_2

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Stability of Pyrazole Carboxamides in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole carboxamides in solution?

A1: The most common degradation pathways for pyrazole carboxamides in solution are hydrolysis, photolysis, and oxidation. The susceptibility to each pathway depends on the specific chemical structure of the compound and the solution's conditions.

  • Hydrolysis: This is a major degradation pathway, often involving the cleavage of the carboxamide bond. This process is typically catalyzed by acidic or basic conditions. For instance, the primary aerobic degradation pathway for the fungicide fluxapyroxad is the cleavage of the carboxamide bridge.

  • Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of pyrazole carboxamides. The photolytic pathway can involve various reactions, including cleavage of bonds, hydroxylation, and isomerization.

  • Oxidation: The presence of oxidizing agents can cause degradation. For example, the pyrazole ring itself can be susceptible to oxidation.

Q2: How does pH affect the stability of pyrazole carboxamides?

A2: The pH of a solution is a critical factor influencing the hydrolytic stability of pyrazole carboxamides. Generally, the amide bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.

  • Acidic Conditions: In acidic solutions, the rate of hydrolysis can be accelerated. For example, the fungicide penthiopyrad degrades faster in acidic solutions.

  • Neutral and Alkaline Conditions: While the amide bond is generally more stable than an ester bond, it can still hydrolyze under neutral and, more rapidly, under alkaline conditions. However, some pyrazole carboxamides, like bixafen, have shown stability at 50°C across a pH range of 4 to 9. The drug celecoxib also shows limited degradation in both acidic and alkaline conditions after prolonged exposure at 40°C.

Q3: My pyrazole carboxamide solution is turning yellow. What could be the cause?

A3: A yellow discoloration upon dissolving a pyrazole carboxamide, particularly after adding a base, can be an indicator of rapid degradation. This has been observed with celecoxib in alkaline solutions. It is advisable to analyze the solution using a stability-indicating method like HPLC to identify any degradation products.

Q4: Are there any formulation strategies to improve the stability of pyrazole carboxamides in solution?

A4: Yes, several strategies can be employed to enhance the stability of pyrazole carboxamides in solution:

  • pH Control: Buffering the solution to a pH where the compound exhibits maximum stability is a primary strategy. For many pesticides, a slightly acidic pH of around 5-6 is optimal.

  • Excipient Selection: Careful selection of excipients is crucial as they can either stabilize or destabilize the active ingredient. Compatibility studies should be performed.

  • Protection from Light: For photolabile compounds, using amber vials or storing solutions in the dark is essential.

  • Inert Atmosphere: To prevent oxidative degradation, solutions can be prepared and stored under an inert atmosphere, such as nitrogen or argon.

  • Temperature Control: Storing solutions at lower temperatures can significantly slow down the rate of degradation.

Troubleshooting Guides

Issue 1: Rapid loss of compound concentration in my aqueous stock solution.

Possible Cause Troubleshooting Step Recommended Action
Hydrolysis Analyze the pH of your solution. Pyrazole carboxamides can be susceptible to acid or base-catalyzed hydrolysis.Adjust the pH of your solution to a more neutral range or a previously determined pH of maximum stability. Use a suitable buffer system.
Photodegradation Your solution might be exposed to ambient light.Store your stock solution in an amber vial or wrap the container in aluminum foil to protect it from light.
Oxidation The solvent or solution may contain dissolved oxygen or other oxidizing species.Degas your solvent before use and consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen).

Issue 2: Appearance of unknown peaks in my HPLC chromatogram after sample preparation.

Possible Cause Troubleshooting Step Recommended Action
Degradation during sample preparation Review your sample preparation workflow. High temperatures, extreme pH, or prolonged exposure to light can cause degradation.Minimize the time between sample preparation and analysis. Avoid harsh conditions. If heating is necessary, use the lowest effective temperature for the shortest duration.
Interaction with excipients or matrix components If you are working with a formulated product or a complex matrix, there might be interactions leading to degradation.Perform forced degradation studies on the pure compound and the formulation to identify potential interactions.
Formation of known degradation products The unknown peaks could be common degradation products resulting from hydrolysis or oxidation.Characterize the unknown peaks using LC-MS to identify their mass and fragmentation patterns. Compare this data with known degradation products of similar pyrazole carboxamides.

Quantitative Stability Data

The following tables summarize the stability of selected pyrazole carboxamides under different conditions.

Table 1: Hydrolytic Stability of Selected Pyrazole Carboxamides

CompoundConditionTemperatureDegradationHalf-life (t½)
Celecoxib Acidic (unspecified)40°C~3% after 817 hours> 817 hours
Celecoxib Alkaline (unspecified)40°C~3% after 817 hours> 817 hours
Bixafen pH 4, 7, 950°CNo significant degradation after 120 hours> 120 hours
Penthiopyrad Acidic solutionNot specifiedFaster degradation compared to neutral/alkalineNot specified

Table 2: Photostability of Selected Pyrazole Carboxamides

CompoundLight SourceConditionDegradationHalf-life (t½)
Celecoxib SunlightRiver waterMinimal alterationLong
Celecoxib UV (254 nm)River waterComplete degradationNot specified
Bixafen Artificial sunlightAqueous buffer (pH 7)Slow82 days
Penthiopyrad 400 W lampAqueous solutionEnantioselective degradationNot specified

Table 3: Oxidative Stability of Celecoxib

CompoundConditionTemperatureDegradation
Celecoxib Oxidizing agent (unspecified)23°C~22% after 817 hours

Experimental Protocols

Protocol 1: Forced Degradation Study for a Pyrazole Carboxamide

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the pyrazole carboxamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specific duration.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and monitor for degradation over time.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the pyrazole carboxamide in an oven at a high temperature (e.g., 105°C) for a set period.

    • Alternatively, heat the stock solution at a high temperature (e.g., 80°C).

    • After exposure, dissolve the solid sample or cool the solution and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, dilute the sample with the mobile phase for analysis.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

  • Column and Mobile Phase Selection:

    • Start with a common reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The initial mobile phase composition can be determined based on the polarity of the pyrazole carboxamide.

  • Method Optimization:

    • Inject a mixture of the unstressed drug and the force-degraded samples.

    • Optimize the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve adequate separation of the parent drug from all degradation products.

    • The detector wavelength should be selected to ensure adequate response for both the parent drug and the degradation products. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity and Range: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Visualizations

degradation_pathway pyrazole_carboxamide Pyrazole Carboxamide hydrolysis Hydrolysis (Acid/Base Catalysis) pyrazole_carboxamide->hydrolysis Amide Cleavage photolysis Photolysis (UV/Visible Light) pyrazole_carboxamide->photolysis oxidation Oxidation (e.g., H2O2) pyrazole_carboxamide->oxidation pyrazole_acid Pyrazole Carboxylic Acid hydrolysis->pyrazole_acid amine_fragment Amine Fragment hydrolysis->amine_fragment hydroxylated_products Hydroxylated Products photolysis->hydroxylated_products isomers Photoisomers photolysis->isomers oxidized_products Oxidized Pyrazole Ring oxidation->oxidized_products experimental_workflow cluster_stress_testing Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (105°C solid / 80°C solution) start->thermal photo Photolysis (ICH Q1B) start->photo analyze Analyze Stressed Samples acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze hplc_dev Develop Stability-Indicating HPLC Method hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val hplc_val->analyze pathway Identify Degradation Products & Pathways (LC-MS) analyze->pathway stability Determine Intrinsic Stability pathway->stability

Technical Support Center: Managing Premature Precipitation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and manage premature precipitation during pyrazole synthesis reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome this common experimental challenge.

Troubleshooting Guide: Addressing Premature Precipitation

Premature precipitation during pyrazole synthesis can lead to decreased yields, inclusion of impurities, and difficulties in reaction monitoring and work-up. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: The desired pyrazole product or an intermediate is precipitating from the reaction mixture before the reaction is complete or during the initial stages of cooling, leading to a non-homogenous mixture and potential purity issues.

Visual Troubleshooting Workflow

G start Premature Precipitation Observed check_solubility Step 1: Evaluate Solvent System start->check_solubility check_temp Step 2: Assess Temperature Control check_solubility->check_temp Solvent appears appropriate sub_solubility Is the product/intermediate poorly soluble in the chosen solvent? check_solubility->sub_solubility check_reagent Step 3: Review Reagent Addition check_temp->check_reagent Temperature is stable sub_temp Was there a sudden drop in temperature? check_temp->sub_temp check_concentration Step 4: Analyze Reagent Concentration check_reagent->check_concentration Addition was controlled sub_reagent Was a reagent added too quickly, creating localized high concentration? check_reagent->sub_reagent solution Solutions Implemented check_concentration->solution Concentration is optimal sub_concentration Are the overall reagent concentrations too high? check_concentration->sub_concentration sol_solubility Action: Change to a more solubilizing solvent or use a co-solvent system. sub_solubility->sol_solubility Yes sol_temp Action: Ensure gradual cooling and maintain stable reaction temperature. sub_temp->sol_temp Yes sol_reagent Action: Add reagents dropwise or in portions with vigorous stirring. sub_reagent->sol_reagent Yes sol_concentration Action: Dilute the reaction mixture by increasing the solvent volume. sub_concentration->sol_concentration Yes sol_solubility->solution sol_temp->solution sol_reagent->solution sol_concentration->solution

Caption: A logical workflow for troubleshooting premature precipitation.

Frequently Asked Questions (FAQs)

Q1: My pyrazole product is "crashing out" of the solution as a fine powder or an amorphous solid before the reaction is complete. What is causing this?

A1: This phenomenon, often termed premature precipitation, is typically caused by the product's low solubility in the reaction solvent at the given temperature. As the product forms, its concentration exceeds the saturation point, leading to rapid and uncontrolled precipitation. This can trap impurities and unreacted starting materials within the solid.

Q2: How does solvent choice impact premature precipitation in pyrazole synthesis?

A2: The choice of solvent is critical as the solubility of pyrazole and its derivatives is highly dependent on the polarity of the medium.[1] Pyrazoles are generally more soluble in organic solvents like ethanol, methanol, and acetone and have limited solubility in water.[1] If the reaction solvent is a poor solvent for the pyrazole product, premature precipitation is likely.

Troubleshooting Steps:

  • Solvent Screening: If possible, perform small-scale solubility tests of your expected product in different solvents.

  • Co-solvent System: Consider using a co-solvent system. For instance, if your reaction is running in a non-polar solvent, adding a small amount of a more polar co-solvent in which the product is more soluble can help keep it in solution.

  • Literature Review: Consult literature for syntheses of similar pyrazole derivatives to identify suitable solvent systems.

Q3: Can the reaction temperature contribute to premature precipitation?

A3: Yes, temperature plays a significant role. The solubility of most organic compounds, including pyrazoles, increases with temperature.[1] If the reaction is run at a temperature where the product's solubility is marginal, any slight cooling or temperature fluctuation can trigger precipitation. Conversely, some reactions are exothermic, and a rapid increase in temperature could initially dissolve the product, which then precipitates as the reaction rate slows and the temperature decreases.

Troubleshooting Steps:

  • Maintain Consistent Temperature: Ensure the reaction is maintained at a stable temperature, especially for exothermic reactions.

  • Gradual Cooling: After the reaction is complete, allow the mixture to cool slowly to room temperature before further cooling in an ice bath.[2] This promotes the formation of larger, purer crystals rather than a fine precipitate.[3][4]

Q4: How does the rate of reagent addition affect precipitation?

A4: The rate of reagent addition can create localized areas of high concentration. If one of the reagents is added too quickly, the product can form rapidly in a small volume of the solvent, exceeding its solubility limit and causing it to precipitate before it can disperse into the bulk solution.

Troubleshooting Steps:

  • Slow, Controlled Addition: Add reagents, especially the limiting reagent or a reagent that initiates the final cyclization, slowly and dropwise.

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to promote rapid mixing and prevent localized concentration gradients.

Q5: My product is "oiling out" instead of precipitating as a solid. What should I do?

A5: "Oiling out" occurs when the solute is not soluble in the solvent at a given temperature, and it separates as a liquid phase instead of a crystalline solid. This can happen if the solution is too concentrated or if it is cooled too quickly.[2]

Troubleshooting Steps:

  • Add More Solvent: If the solution is too concentrated, adding more of the hot solvent can sometimes dissolve the oil, allowing for crystallization upon slow cooling.[2]

  • Re-heat and Cool Slowly: Re-heat the mixture until the oil dissolves completely, then allow it to cool very slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[2]

  • Change Solvent System: The chosen solvent may be unsuitable. A mixed-solvent system might be necessary to achieve proper crystallization.[2]

Data Presentation

The solubility of pyrazole and its derivatives is a key factor in preventing premature precipitation. The following tables provide a summary of solubility data and the impact of solvent choice on reaction outcomes.

Table 1: Solubility of 1H-Pyrazole in Various Solvents

SolventSolubilityPolarity Index
WaterLimited10.2
EthanolSoluble5.2
MethanolSoluble6.6
AcetoneSoluble5.1

Data compiled from various sources indicating general solubility trends.[1]

Table 2: Effect of Solvent on Regioselectivity and Reaction Outcome in a Representative Pyrazole Synthesis

SolventDielectric ConstantOutcome
Ethanol24.55Favors formation of one regioisomer, product remains in solution until cooling.[5]
Dioxane2.21Slower reaction, potential for precipitation of intermediates.
Acetic Acid6.15Often used as a catalyst and solvent, can promote clean reactions.[6]
Toluene2.38May lead to lower solubility of polar pyrazoles and premature precipitation.

Note: The specific outcomes are highly dependent on the substrates used. This table provides a general trend.[5]

Experimental Protocols

The following protocols provide detailed methodologies for pyrazole synthesis with considerations for managing solubility and preventing premature precipitation.

Protocol 1: Knorr Pyrazole Synthesis with Controlled Cooling

This protocol is adapted for the synthesis of a pyrazolone, emphasizing the importance of controlled cooling to obtain a crystalline product.[7]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction with stirring at approximately 100°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring. The addition of water at this stage acts as an anti-solvent.

  • Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes. This slow cooling is crucial to facilitate the formation of well-defined crystals and avoid rapid precipitation.[7]

  • After reaching room temperature, place the vial in an ice bath to maximize crystallization.

  • Collect the product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow the solid to air dry.

Protocol 2: Mixed-Solvent Recrystallization for Purifying Pyrazoles

This method is particularly useful when a single solvent does not provide optimal crystallization behavior and can be adapted to control the precipitation process.[2]

Materials:

  • Crude pyrazole product

  • A "good" solvent (e.g., ethanol, methanol - in which the compound is soluble when hot)

  • An "anti-solvent" (e.g., water, hexane - in which the compound is poorly soluble)

Procedure:

  • Dissolve the crude pyrazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[2]

  • While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid. This indicates the solution is saturated.

  • If the turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[2]

  • Allow the solution to cool slowly to room temperature without disturbance. This slow cooling is key to forming larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.[2]

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Mandatory Visualization

Signaling Pathway of Troubleshooting

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Corrective Actions cluster_3 Desired Outcome precipitate Premature Precipitation (Fine Powder / Oily Solid) solubility Poor Solubility precipitate->solubility temperature Inadequate Temperature Control precipitate->temperature concentration Localized High Concentration precipitate->concentration solvent_change Modify Solvent System (Co-solvent / Different Solvent) solubility->solvent_change temp_control Implement Gradual Cooling & Stable Reaction Temp. temperature->temp_control reagent_control Slow Reagent Addition with Vigorous Stirring concentration->reagent_control outcome Controlled Crystallization (Pure, Crystalline Product) solvent_change->outcome temp_control->outcome reagent_control->outcome

Caption: Logical relationships in troubleshooting premature precipitation.

References

Technical Support Center: Alternative Catalysts for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the regioselective synthesis of pyrazoles using alternative catalysts. Detailed experimental protocols and comparative data are included to assist in optimizing your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. Several factors influence regioselectivity, including the choice of catalyst, solvent, and reaction conditions. Here are some strategies to improve regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer. These solvents can stabilize intermediates through strong hydrogen bonding, directing the cyclization pathway.

  • Catalyst Selection: The nature of the catalyst plays a crucial role. While traditional methods often use protic acids, alternative catalysts like nano-ZnO, silver, and copper salts can offer improved regioselectivity under specific conditions. The catalyst can influence which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the hydrazine.

  • pH Control: Adjusting the pH of the reaction mixture can alter the nucleophilicity of the hydrazine nitrogens and influence the initial condensation step, thereby affecting the final regioisomeric ratio.

Q2: What are the advantages of using alternative catalysts like nano-ZnO or metal-based catalysts over traditional acid catalysis?

A2: Alternative catalysts can offer several benefits:

  • Improved Yields and Regioselectivity: In many cases, these catalysts can provide higher yields and better control over the formation of the desired regioisomer.

  • Milder Reaction Conditions: Some alternative catalysts operate efficiently at room temperature, which can be advantageous for sensitive substrates.

  • Greener Synthesis: Heterogeneous catalysts, such as nano-ZnO and some nickel-based catalysts, can be easily recovered and reused, contributing to more sustainable synthetic processes.[1]

  • Novel Reactivity: Certain metal catalysts can enable entirely different reaction pathways, such as cycloaddition reactions, to access highly substituted pyrazoles with excellent regioselectivity.

Q3: I am observing low yields in my pyrazole synthesis. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.

  • Side Reactions: The formation of byproducts can consume starting materials. Optimizing the stoichiometry of reactants and the choice of solvent can help minimize side reactions.

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst may deactivate over time. Ensure you are using the correct catalyst loading and that your reagents and solvents are of high purity.

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. Using milder conditions or modifying the purification process might be necessary.

Troubleshooting Guides

Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

Symptom Possible Cause Troubleshooting Steps
A nearly 1:1 mixture of regioisomers is observed by ¹H NMR or LC-MS.The electronic and steric properties of the two carbonyl groups are too similar for the reaction conditions to differentiate between them.1. Change the solvent: Switch from standard alcoholic solvents (e.g., ethanol) to a fluorinated alcohol like TFE or HFIP. This is often the most effective initial step. 2. Screen alternative catalysts: Evaluate the reaction with different catalysts such as nano-ZnO, Ag₂CO₃, or a copper salt (e.g., CuCl). 3. Modify the substrate: If possible, introduce a bulkier or more electron-withdrawing/donating group to one side of the 1,3-dicarbonyl to enhance the inherent selectivity.
The undesired regioisomer is the major product.The reaction conditions favor the formation of the thermodynamically or kinetically less desired product.1. Adjust the temperature: Lowering or raising the reaction temperature can sometimes switch the regioselectivity. 2. Change the order of addition: In some cases, the order in which the reactants and catalyst are mixed can influence the outcome.

Issue 2: Low or No Catalytic Activity with Heterogeneous Catalysts (e.g., nano-ZnO, Nickel-based)

Symptom Possible Cause Troubleshooting Steps
The reaction does not proceed, or the conversion is very low.Catalyst deactivation: The catalyst surface may be poisoned by impurities in the starting materials or solvent.1. Purify reagents: Ensure all starting materials and solvents are of high purity and free of potential catalyst poisons (e.g., sulfur compounds). 2. Activate the catalyst: Some heterogeneous catalysts may require pre-activation (e.g., heating under vacuum). Check the literature for the specific catalyst you are using. 3. Increase catalyst loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome low activity.
The reaction is not reproducible.Inconsistent catalyst quality: The activity of heterogeneous catalysts can vary between batches due to differences in particle size, surface area, or preparation method.1. Characterize the catalyst: If possible, characterize your catalyst using techniques like XRD or TEM to ensure consistency. 2. Use a consistent catalyst source: Purchase the catalyst from a reliable supplier or use a standardized in-house preparation method.

Issue 3: Side Product Formation in Metal-Catalyzed Reactions

Symptom Possible Cause Troubleshooting Steps
Formation of homocoupling products in cross-coupling reactions.Reaction of an organometallic intermediate with another molecule of the starting material.1. Optimize ligand: The choice of ligand can significantly impact the relative rates of the desired cross-coupling and undesired homocoupling. 2. Control stoichiometry: Carefully control the ratio of the coupling partners.
Reduction of starting material instead of pyrazole formation.Presence of protic impurities (e.g., water) that can protonolyze organometallic intermediates.1. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 2. Choose the appropriate reductant: In reactions requiring a reductant, its nature can influence the extent of side reactions.

Data Presentation

Table 1: Effect of Different Catalytic Systems on the Regioselectivity of Pyrazole Synthesis

Catalyst/Solvent System1,3-Dicarbonyl CompoundHydrazineRegioisomeric Ratio (A:B)¹Yield (%)
Fluorinated Alcohols
Ethanol1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazine36:64>95%
TFE1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazine85:15>95%
HFIP1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazine97:3>95%
Alternative Catalysts
Heterogeneous Nickel-basedAcetophenone/Benzaldehyde derivativesHydrazineNot specified, but described as regioselectiveGood to Excellent
Nano-ZnOEthyl acetoacetatePhenylhydrazineNot specified, but described as highly regioselectiveup to 95%
Ag₂CO₃3,5-dimethyl-1H-pyrazole and ethyl propiolate-High regioselectivity for N¹-vinylationGood
CuClAldehyde hydrazones and maleimides-High regioselectivitySatisfactory

¹Regioisomeric ratio refers to the ratio of the two possible constitutional isomers formed from the reaction with an unsymmetrical 1,3-dicarbonyl. The specific structures corresponding to A and B depend on the starting materials.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols (TFE)

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the substituted hydrazine (1.1 equiv.) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Upon completion, remove the TFE under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]

Protocol 2: One-Pot Pyrazole Synthesis using a Heterogeneous Nickel-Based Catalyst

  • Reaction Setup: To a round-bottom flask, add acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).[1]

  • Initial Stirring: Stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, filter to remove the catalyst. The filtrate can then be concentrated and the product purified by recrystallization or column chromatography.[1]

Protocol 3: Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles (a class of pyrazole derivatives)

  • Reaction Setup: In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and nano-ZnO (5 mol%).

  • Reaction: Grind the mixture with a pestle at room temperature for the time specified in the relevant literature, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, the solid reaction mixture can be directly purified, often by recrystallization from a suitable solvent like ethanol, to yield the pyranopyrazole product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Unsymmetrical 1,3-Dicarbonyl and Hydrazine catalyst Choose Catalyst System (e.g., nano-ZnO, Ni-based, or Solvent System like TFE/HFIP) start->catalyst setup Reaction Setup: Combine reactants and catalyst/solvent catalyst->setup monitor Monitor Reaction Progress (TLC/LC-MS) setup->monitor workup Aqueous Work-up / Catalyst Filtration monitor->workup purify Purification (Column Chromatography / Recrystallization) workup->purify analysis Characterization (NMR, MS) and Regioisomer Ratio Determination purify->analysis

Caption: A generalized experimental workflow for regioselective pyrazole synthesis.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Poor Regioselectivity) check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_workup Evaluate Work-up and Purification Procedure start->check_workup purify_reagents Purify Reagents and Solvents check_purity->purify_reagents Impurities Detected optimize_conditions Optimize Reaction Conditions (e.g., Change Solvent to TFE/HFIP, Adjust Temp) check_conditions->optimize_conditions Suboptimal Conditions change_catalyst Screen Alternative Catalysts (nano-ZnO, Ni, Ag, Cu) check_conditions->change_catalyst Catalyst Ineffective modify_workup Modify Work-up Protocol check_workup->modify_workup Product Loss/Degradation optimize_conditions->start Re-run Experiment change_catalyst->start Re-run Experiment purify_reagents->start Re-run Experiment modify_workup->start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis.

References

Technical Support Center: Scale-Up Synthesis of 1H-Pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most prevalent and scalable approach involves a two-stage synthesis. The first stage is the construction of the pyrazole ring with a carboxylic acid or ester at the C3 position. The second stage is the amidation of this intermediate. A common method for the first stage is the condensation of a β-ketoester or a similar 1,3-dicarbonyl compound with hydrazine.

Q2: What are the critical safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns during scale-up include:

  • Thermal Runaway: The initial reaction to form the pyrazole ring can be exothermic. Proper temperature control and monitoring are crucial.

  • Use of Hazardous Reagents: Reagents like thionyl chloride, often used for activating the carboxylic acid for amidation, are corrosive and release toxic gases. Handling procedures must be strictly followed.

  • Solvent Safety: Large volumes of flammable organic solvents require appropriate storage, handling, and disposal procedures to mitigate fire and explosion risks.

Q3: How can I control the formation of impurities during the scale-up process?

A3: Impurity control is a significant challenge in large-scale synthesis. Key strategies include:

  • Raw Material Quality: Ensure the purity of starting materials, as impurities can be carried through and affect the final product quality.

  • Reaction Condition Optimization: Precise control of temperature, reaction time, and stoichiometry can minimize the formation of byproducts.

  • pH Control: In the pyrazole formation step, maintaining the optimal pH can prevent side reactions and improve yield and purity.[1]

  • Post-reaction Quenching and Work-up: Proper quenching of reactive intermediates and optimized work-up procedures are essential to prevent the formation of degradation products.

Q4: What are the recommended methods for the purification of this compound at a large scale?

A4: Crystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent is critical for obtaining high purity and yield. Common solvents for crystallization include ethers and alcohols.[2] It is also possible to purify pyrazoles by forming an acid addition salt, crystallizing the salt, and then neutralizing it to recover the purified pyrazole.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Pyrazole Ring Formation Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing. - Check the quality of starting materials.
Formation of side products.- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.
Difficulty in Isolating the Product Product is soluble in the reaction solvent.- If the product is a solid, try to induce precipitation by cooling or adding an anti-solvent. - Optimize extraction and crystallization solvents and procedures.
Formation of Colored Impurities Degradation of starting materials or product.- Work under an inert atmosphere (e.g., nitrogen) if the compounds are sensitive to oxidation. - Lower the reaction and purification temperatures.
Poor Filterability of the Final Product Small particle size or unfavorable crystal habit.- Optimize crystallization conditions (e.g., cooling rate, solvent system) to promote the growth of larger crystals.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Intermediate)

This protocol outlines the synthesis of the key intermediate, ethyl 1H-pyrazole-3-carboxylate, which is a common precursor to this compound.

Materials:

  • Diethyl 2-(ethoxymethylene)malonate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a suitable reactor, dissolve diethyl 2-(ethoxymethylene)malonate in ethanol.

  • Slowly add hydrazine hydrate to the solution while maintaining the temperature between 20-30°C. The reaction is exothermic and requires controlled addition and cooling.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to ~5 with hydrochloric acid to facilitate the precipitation of the product.

  • Cool the mixture further to 0-5°C to maximize precipitation.

  • Isolate the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum at 40-50°C.

Scale-Up Considerations:

  • Heat Management: The initial reaction with hydrazine is exothermic. Ensure the reactor has adequate cooling capacity. For larger scales, consider a semi-batch process where hydrazine is added portion-wise.

  • Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized overheating.

  • Crystallization Control: Control the cooling rate during precipitation to obtain a product with good filterability.

Protocol 2: Amidation of Ethyl 1H-pyrazole-3-carboxylate

This protocol describes the conversion of the intermediate ester to the final this compound.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Aqueous ammonia

  • Ethanol

Procedure:

  • Charge the reactor with ethyl 1H-pyrazole-3-carboxylate and ethanol.

  • Add aqueous ammonia to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to 0-5°C to crystallize the product.

  • Filter the solid product, wash with cold ethanol, and then with water.

  • Dry the final product under vacuum at 50-60°C.

Scale-Up Considerations:

  • Pressure Rating of Reactor: Heating a sealed reactor with aqueous ammonia will generate pressure. Ensure the reactor is rated for the expected pressure at the reaction temperature.

  • Off-gassing: Ammonia is a volatile and corrosive gas. Ensure the reactor is equipped with a proper scrubbing system.

  • Product Isolation: Ensure efficient filtration and washing to remove unreacted starting materials and byproducts.

Data Presentation

Table 1: Effect of pH on Yield in Pyrazole Synthesis (Illustrative)

pHYield of Intermediate IV (%)Purity of Intermediate IV (HPLC, %)
< 798.198.75
7-895.297.5
> 889.596.2

Data is illustrative and based on a similar synthesis of a substituted pyrazole carboxylic acid.[1]

Visualizations

Scale_Up_Synthesis_Workflow cluster_stage1 Stage 1: Pyrazole Ring Formation cluster_stage2 Stage 2: Amidation start_materials Starting Materials (e.g., Diethyl 2-(ethoxymethylene)malonate, Hydrazine) reaction1 Condensation Reaction start_materials->reaction1 workup1 Work-up & Isolation reaction1->workup1 intermediate Intermediate (Ethyl 1H-pyrazole-3-carboxylate) workup1->intermediate reaction2 Amidation Reaction intermediate->reaction2 Proceed to amidation amidation_reagents Amidation Reagents (e.g., Aqueous Ammonia) amidation_reagents->reaction2 purification Purification (Crystallization) reaction2->purification final_product Final Product (this compound) purification->final_product

Caption: Workflow for the two-stage scale-up synthesis of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_impure Impure Starting Materials check_sm->sm_impure If impure cond_suboptimal Sub-optimal Conditions check_conditions->cond_suboptimal If not optimized workup_issue Inefficient Work-up/Purification check_workup->workup_issue If inefficient sm_repurify Action: Repurify Starting Materials sm_impure->sm_repurify cond_optimize Action: Optimize Reaction Parameters cond_suboptimal->cond_optimize workup_optimize Action: Optimize Extraction/Crystallization workup_issue->workup_optimize

Caption: Logical troubleshooting workflow for addressing low yield or purity issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrazole-3-Carboxamide Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of pyrazole-3-carboxamide isomers reveals a fascinating divergence in their biological activities, with the positional arrangement of the carboxamide group playing a pivotal role in determining their insecticidal and fungicidal properties. This guide provides a comprehensive comparison of pyrazole-5-carboxamide and pyrazole-4-carboxamide derivatives, supported by experimental data and detailed methodologies, to inform researchers and professionals in drug and pesticide development.

Recent studies have demonstrated that pyrazole-5-carboxamide isomers tend to exhibit potent insecticidal activity, while their pyrazole-4-carboxamide counterparts display strong fungicidal effects. This distinct bioactivity profile is attributed to their differential interactions with specific molecular targets within the respective organisms.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the insecticidal and fungicidal activities of representative pyrazole-5-carboxamide (designated as 4a series) and pyrazole-4-carboxamide (designated as 4b series) derivatives.

Table 1: Insecticidal Activity of Pyrazole-5-Carboxamide (4a) and Pyrazole-4-Carboxamide (4b) Derivatives against Plutella xylostella (Diamondback Moth)

CompoundLC50 (mg/L)
4a-14 (Pyrazole-5-carboxamide) 0.87
4b-11 (Pyrazole-4-carboxamide)>500
Tolfenpyrad (Positive Control)1.23

Table 2: Insecticidal Activity of Pyrazole-5-Carboxamide (4a) and Pyrazole-4-Carboxamide (4b) Derivatives against Aphis craccivora (Cowpea Aphid)

CompoundLC50 (mg/L)
4a-14 (Pyrazole-5-carboxamide) 2.15
4b-11 (Pyrazole-4-carboxamide)>500
Tolfenpyrad (Positive Control)3.46

Table 3: Fungicidal Activity of Pyrazole-5-Carboxamide (4a) and Pyrazole-4-Carboxamide (4b) Derivatives against Botrytis cinerea

CompoundEC50 (mg/L)
4a-14 (Pyrazole-5-carboxamide)>100
4b-11 (Pyrazole-4-carboxamide) 1.58
Boscalid (Positive Control)2.31

Table 4: Fungicidal Activity of Pyrazole-5-Carboxamide (4a) and Pyrazole-4-Carboxamide (4b) Derivatives against Sclerotinia sclerotiorum

CompoundEC50 (mg/L)
4a-14 (Pyrazole-5-carboxamide)>100
4b-11 (Pyrazole-4-carboxamide) 0.76
Boscalid (Positive Control)1.29

The data clearly indicates that the pyrazole-5-carboxamide derivative 4a-14 possesses superior insecticidal activity against both Plutella xylostella and Aphis craccivora, with lower LC50 values than the commercial insecticide tolfenpyrad.[1][2] Conversely, the pyrazole-4-carboxamide derivative 4b-11 demonstrates potent fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum, outperforming the commercial fungicide boscalid.[1][2]

Mechanisms of Action: A Tale of Two Complexes

The differential bioactivity of these isomers stems from their selective inhibition of different mitochondrial respiratory chain complexes.

Insecticidal Activity of Pyrazole-5-Carboxamides: Targeting Complex I

Pyrazole-5-carboxamide derivatives, such as 4a-14 , exert their insecticidal effects by inhibiting mitochondrial complex I (NADH:ubiquinone oxidoreductase) .[1][2] This enzyme is the first and largest complex in the electron transport chain, and its inhibition disrupts the production of ATP, leading to energy depletion and eventual death of the insect.

cluster_ETC Mitochondrial Electron Transport Chain (insects) Pyrazol_5_carboxamide Pyrazole-5-carboxamide (e.g., 4a-14) Complex_I Complex I (NADH Dehydrogenase) Pyrazol_5_carboxamide->Complex_I Inhibits NAD NAD+ Complex_I->NAD e_flow Electron Flow Complex_I->e_flow e- Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Complex_II->e_flow e- Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Produces NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- e_flow->Complex_III

Caption: Inhibition of mitochondrial complex I by pyrazole-5-carboxamides.

Fungicidal Activity of Pyrazole-4-Carboxamides: Targeting Complex II (SDH)

In contrast, pyrazole-4-carboxamide derivatives, like 4b-11 , function as potent fungicides by inhibiting succinate dehydrogenase (SDH) , also known as mitochondrial complex II .[1][2] SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Its inhibition blocks cellular respiration and energy production in fungi, leading to their demise.

cluster_ETC Mitochondrial Electron Transport Chain (fungi) Pyrazol_4_carboxamide Pyrazole-4-carboxamide (e.g., 4b-11) Complex_II Complex II (Succinate Dehydrogenase) Pyrazol_4_carboxamide->Complex_II Inhibits Complex_I Complex I (NADH Dehydrogenase) e_flow Electron Flow Complex_I->e_flow e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Produces NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- e_flow->Complex_III

Caption: Inhibition of succinate dehydrogenase (Complex II) by pyrazole-4-carboxamides.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of pyrazole-3-carboxamide isomers.

1. Insecticidal Bioassay: Leaf-Dip Method

This method is used to determine the toxicity of the compounds to leaf-eating insects like Plutella xylostella.

start Start prep_sol Prepare serial dilutions of test compounds start->prep_sol dip_leaf Dip cabbage leaf discs (5 cm diameter) in solutions for 10-15 seconds prep_sol->dip_leaf air_dry Air-dry leaf discs dip_leaf->air_dry place_petri Place discs in Petri dishes with moist filter paper air_dry->place_petri add_larvae Introduce 10-15 third-instar larvae of P. xylostella place_petri->add_larvae incubate Incubate at 25±1°C, 60-70% RH, 16:8 L:D add_larvae->incubate assess Assess mortality after 48 hours incubate->assess calc Calculate LC50 values using Probit analysis assess->calc end End calc->end

Caption: General workflow for the leaf-dip insecticidal bioassay.

Experimental Details:

  • Test Organism: Third-instar larvae of Plutella xylostella.

  • Host Plant: Cabbage (Brassica oleracea).

  • Procedure: Cabbage leaf discs are dipped into various concentrations of the test compounds dissolved in a suitable solvent (e.g., acetone with a surfactant). After air-drying, the treated leaf discs are placed in Petri dishes. A set number of larvae are then introduced to each dish.

  • Data Collection: Mortality is recorded after a specific time period (e.g., 48 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Analysis: The lethal concentration required to kill 50% of the test population (LC50) is calculated using Probit analysis.

2. Fungicidal Bioassay: Mycelial Growth Inhibition Assay

This in vitro assay determines the efficacy of the compounds in inhibiting the growth of fungal mycelia.

start Start prep_media Prepare Potato Dextrose Agar (PDA) amended with serial dilutions of test compounds start->prep_media pour_plates Pour the amended PDA into Petri dishes prep_media->pour_plates inoculate Place a 5mm mycelial plug of the test fungus (e.g., B. cinerea) in the center pour_plates->inoculate incubate Incubate at 22±1°C in the dark inoculate->incubate measure Measure the colony diameter (two perpendicular directions) after 72 hours incubate->measure calc Calculate the percentage of inhibition and determine EC50 values measure->calc end End calc->end

Caption: General workflow for the mycelial growth inhibition fungicidal bioassay.

Experimental Details:

  • Test Organisms: Botrytis cinerea, Sclerotinia sclerotiorum.

  • Culture Medium: Potato Dextrose Agar (PDA).

  • Procedure: The test compounds are incorporated into the molten PDA at various concentrations. The amended medium is then poured into Petri dishes. A mycelial plug from a fresh culture of the test fungus is placed in the center of each plate.

  • Data Collection: The diameter of the fungal colony is measured after a set incubation period (e.g., 72 hours).

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to a control (without the test compound). The effective concentration that inhibits 50% of the mycelial growth (EC50) is determined.[3]

Conclusion

The positional isomerism of the carboxamide group on the pyrazole ring is a critical determinant of biological activity. Pyrazole-5-carboxamides are promising candidates for the development of new insecticides that target mitochondrial complex I. In contrast, pyrazole-4-carboxamides are effective scaffolds for novel fungicides that act by inhibiting succinate dehydrogenase. This understanding of the structure-activity relationship of pyrazole-3-carboxamide isomers provides a rational basis for the design and development of next-generation crop protection agents and potentially, therapeutic compounds. Further research into the specific interactions of these isomers with their respective target enzymes will be invaluable for optimizing their potency and selectivity.

References

The Specificity of 1H-Pyrazole-3-Carboxamide as a Kinase Inhibitor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the 1H-pyrazole-3-carboxamide scaffold has emerged as a promising framework for the development of targeted cancer therapeutics. This guide provides a comprehensive validation of a prominent derivative, AT7519, as a specific kinase inhibitor. Its performance is objectively compared with other well-established kinase inhibitors, Flavopiridol and Roscovitine, supported by experimental data from biochemical and cellular assays. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

Biochemical Activity: Kinase Inhibition Profile

The cornerstone of validating a kinase inhibitor lies in its potency and selectivity, often quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize the biochemical activity of AT7519 and its comparators against a panel of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and transcription.

Table 1: Kinase Inhibition Profile of AT7519

Kinase TargetIC50 (nM)
CDK1/cyclin B190[1]
CDK2/cyclin A44[1]
CDK4/cyclin D167[1]
CDK5/p2518[1]
CDK9/cyclin T1< 10[1]

Table 2: Comparative Kinase Inhibition Profiles of Flavopiridol and Roscovitine

Kinase TargetFlavopiridol IC50 (nM)Roscovitine IC50 (µM)
CDK1/cyclin B30[2]0.65[3]
CDK2/cyclin A100[2]0.7[3]
CDK2/cyclin E-0.7[3]
CDK4/cyclin D120[2]> 100[3]
CDK5/p35-0.2[3]
CDK6/cyclin D60[2]> 100[3]
CDK7/cyclin H-0.5[1]
CDK9/cyclin T110[2]0.8[1]

Analysis of Biochemical Data:

AT7519 demonstrates potent inhibition of multiple CDKs, with particularly strong activity against CDK9, a key regulator of transcription.[1] When compared to Flavopiridol, another multi-CDK inhibitor, AT7519 shows a different selectivity profile. For instance, Flavopiridol is more potent against CDK1 and CDK4, while AT7519 is a more potent inhibitor of CDK5.[1][2] Roscovitine, in contrast, exhibits greater selectivity for CDK2 and CDK5, with significantly weaker activity against CDK4 and CDK6.[3] This data highlights the distinct inhibitory fingerprints of these compounds, which can translate to different biological outcomes.

Cellular Activity: Proliferation and Mechanism of Action

To understand the functional consequences of kinase inhibition, it is crucial to assess the compounds' effects in a cellular context. The following table summarizes the anti-proliferative activity of the inhibitors in various cancer cell lines.

Table 3: Anti-proliferative Activity of Kinase Inhibitors in Cancer Cell Lines

Cell LineCancer TypeAT7519 IC50 (nM)Flavopiridol IC50 (nM)Roscovitine IC50 (µM)
HCT116Colon Carcinoma821316 (average)[3]
A2780Ovarian Carcinoma3501516 (average)[3]
MCF-7Breast Adenocarcinoma40-16 (average)[3]
MM.1SMultiple Myeloma500-15-25[4]

Cellular Mechanism of Action:

The anti-proliferative activity of these inhibitors is a direct consequence of their impact on critical cellular processes regulated by their target kinases.

  • Cell Cycle Arrest: By inhibiting CDKs that drive the cell cycle, such as CDK1, CDK2, CDK4, and CDK6, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.[5] For example, AT7519 has been shown to cause cell cycle arrest in human tumor cells.[6]

  • Induction of Apoptosis: Inhibition of transcriptional CDKs like CDK9 can lead to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis).[5] AT7519 is a potent inducer of apoptosis in leukemia and other tumor cells, partly through the inhibition of transcription.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used for validation, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

CDK_Retinoblastoma_Pathway cluster_G1 G1 Phase cluster_inhibitors Inhibitor Action Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates p16 p16 p16->CDK4/6 Inhibits E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription AT7519 AT7519 AT7519->CDK4/6 Flavopiridol Flavopiridol Flavopiridol->CDK4/6 Roscovitine Roscovitine Roscovitine->CDK4/6 Weak

Caption: CDK-Retinoblastoma Signaling Pathway.[7][8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD Constitutively Active FLT3-ITD RAS RAS FLT3-ITD->RAS PI3K PI3K FLT3-ITD->PI3K STAT5 STAT5 FLT3-ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: Constitutively Active FLT3-ITD Signaling in AML.[9][10]

Experimental Workflows

Radiometric_Kinase_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation γ-32P-ATP γ-32P-ATP γ-32P-ATP->Incubation Inhibitor Inhibitor Inhibitor->Incubation Filter Binding Filter Binding Incubation->Filter Binding Spot reaction on filter paper Washing Washing Filter Binding->Washing Remove unbound ATP Scintillation Counting Scintillation Counting Washing->Scintillation Counting Quantify 32P Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50

Caption: Workflow for a Radiometric Filter Binding Kinase Assay.

In_Cell_Western_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Cell Processing cluster_staining Immunostaining cluster_imaging Imaging & Analysis Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Fixation Fixation Treat with Inhibitor->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Phospho-specific Primary Antibody Blocking->Primary Antibody Secondary Antibody Fluorescent Secondary Antibody Primary Antibody->Secondary Antibody Scan Plate Scan Plate Secondary Antibody->Scan Plate Quantify Signal Quantify Signal Scan Plate->Quantify Signal Data Analysis Data Analysis Quantify Signal->Data Analysis Determine IC50

Caption: Workflow for an In-Cell Western Assay.

Experimental Protocols

Radiometric Filter Binding Kinase Assay

This protocol is a standard method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[11]

Materials:

  • Purified kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test inhibitor (e.g., AT7519) dissolved in DMSO

  • Phosphocellulose filter paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: Prepare a reaction mix containing the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mix.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop Reaction & Spotting: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In-Cell Western Assay for Kinase Inhibition

This cell-based assay measures the phosphorylation of a specific kinase substrate within intact cells, providing a more physiologically relevant assessment of inhibitor activity.[12][13]

Materials:

  • Adherent cancer cell line of interest

  • 96-well microplate

  • Cell culture medium

  • Test inhibitor (e.g., AT7519)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody specific for the phosphorylated substrate

  • Infrared dye-conjugated secondary antibody

  • Infrared imaging system

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor or DMSO for a specified duration.

  • Fixation and Permeabilization: Fix the cells with the fixing solution, followed by permeabilization to allow antibody entry.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the phospho-specific primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody.

  • Imaging: Scan the plate using an infrared imaging system to detect the fluorescent signal.

  • Data Analysis: Quantify the fluorescence intensity in each well. Normalize the signal to cell number (e.g., using a DNA stain). Calculate the percentage of inhibition and determine the IC50 value.

References

A Comparative Analysis of 1H-Pyrazole-3-Carboxamide Derivatives and Standard of Care in FLT3-Mutated Acute Myeloid Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational 1H-pyrazole-3-carboxamide derivatives, specifically the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor identified as compound 8t and its precursor FN-1501 , against the current standard of care for FLT3-mutated Acute Myeloid Leukemia (AML) in preclinical cell line models. The comparison focuses on their efficacy in the FLT3-ITD positive human AML cell line, MV4-11. Standard-of-care agents included in this analysis are the second-generation FLT3 inhibitor gilteritinib and the conventional chemotherapeutic agent cytarabine .

Executive Summary

Acute Myeloid Leukemia (AML) with FLT3 mutations is an aggressive hematological malignancy with a poor prognosis. Targeted therapy with FLT3 inhibitors has become a cornerstone of treatment. This guide evaluates a novel this compound derivative, compound 8t, which has demonstrated superior preclinical potency against FLT3 kinase compared to its parent compound, FN-1501. When benchmarked against the standard-of-care FLT3 inhibitor gilteritinib, compound 8t exhibits comparable, and in some kinase assays, more potent inhibitory activity. Both compound 8t and gilteritinib show significantly greater potency in FLT3-mutated AML cells than traditional chemotherapy with cytarabine.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) of the compared compounds in the MV4-11 AML cell line, which harbors an FLT3-ITD mutation.

Table 1: FLT3 Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Citation(s)
Compound 8t FLT30.089[1]
FN-1501 FLT32.33[1]
Gilteritinib FLT3~0.29[2]
Cytarabine DNA PolymeraseN/A

Note: IC50 values for FLT3 kinase inhibition are from biochemical assays and may not directly correlate with cellular potency. N/A - Not Applicable as cytarabine does not directly inhibit FLT3 kinase.

Table 2: Anti-proliferative Activity in MV4-11 Cancer Cell Line

CompoundAssay TypeIC50/GI50 (nM)Citation(s)
Compound 8t Cell Viability1.22[1]
FN-1501 Cell Viability8[3]
Gilteritinib Cell Viability~1-8[4][5]
Cytarabine Cell Viability>100[6]

Disclaimer: The IC50/GI50 values presented are compiled from different studies. Direct head-to-head comparative studies under identical experimental conditions were not available. Therefore, these values should be interpreted with caution as experimental conditions can influence the results.

Mechanism of Action and Signaling Pathways

FLT3 Inhibitors (Compound 8t, FN-1501, Gilteritinib)

Compound 8t, FN-1501, and gilteritinib are all potent inhibitors of the FLT3 receptor tyrosine kinase.[1][7] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled proliferation and survival of leukemic blasts through the activation of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways.[8][9][10] By binding to the ATP-binding pocket of the FLT3 kinase domain, these inhibitors block its autophosphorylation and subsequent activation of these critical downstream effectors, ultimately inducing apoptosis and cell cycle arrest in the cancer cells.[7][9]

Cytarabine

Cytarabine is a pyrimidine nucleoside analog and a cornerstone of AML chemotherapy.[11][12] After intracellular conversion to its active triphosphate form (ara-CTP), it is incorporated into DNA during the S-phase of the cell cycle.[12][13] This incorporation inhibits DNA polymerase and leads to chain termination, thereby halting DNA replication and repair, which preferentially kills rapidly dividing cancer cells.[11][12][14]

Visualizing the Mechanisms

Below are diagrams illustrating the key signaling pathways and experimental workflows.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML and Points of Inhibition cluster_inhibitors Inhibitors FLT3 Constitutively Active FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation Compound_8t Compound 8t Compound_8t->FLT3 Gilteritinib Gilteritinib Gilteritinib->FLT3

Caption: FLT3 Signaling and Inhibition.

Cytarabine_Mechanism Mechanism of Action of Cytarabine Cytarabine Cytarabine (Ara-C) ara_CTP ara-CTP (Active Metabolite) Cytarabine->ara_CTP Intracellular phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Replication DNA Replication (S-Phase) ara_CTP->DNA_Replication Incorporation into DNA DNA_Polymerase->DNA_Replication Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Cytarabine's Mechanism of Action.

Experimental_Workflow General Experimental Workflow for In Vitro Comparison cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays MV411 MV4-11 AML Cells Compound_8t Compound 8t Gilteritinib Gilteritinib Cytarabine Cytarabine Viability Cell Viability Assay (MTT / CellTiter-Glo) Compound_8t->Viability Kinase FLT3 Kinase Assay Compound_8t->Kinase Western Western Blot (p-FLT3, p-STAT5) Compound_8t->Western Gilteritinib->Viability Gilteritinib->Kinase Gilteritinib->Western Cytarabine->Viability

Caption: In Vitro Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for suspension cells like MV4-11.

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium per well. Include wells with medium only as a blank control.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound 8t, Gilteritinib, Cytarabine) and vehicle control (e.g., DMSO) in culture medium. Add the desired final concentrations to the appropriate wells. The final DMSO concentration should typically be below 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 values.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of purified FLT3 kinase.

  • Reagent Preparation: Prepare the kinase reaction buffer, purified recombinant FLT3 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP at the desired concentrations. Prepare serial dilutions of the inhibitor (Compound 8t, Gilteritinib).

  • Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle control, the FLT3 enzyme, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for FLT3.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the normalized data against the inhibitor concentration to determine the IC50 value.[15]

Western Blot for Phosphorylated Proteins (p-FLT3, p-STAT5)

This assay determines the effect of inhibitors on the FLT3 signaling pathway in cells.

  • Cell Treatment and Lysis: Treat MV4-11 cells with the inhibitors at various concentrations for a specified time (e.g., 2-4 hours). After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), phosphorylated STAT5 (p-STAT5), total FLT3, total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.[7]

References

Assessing Off-Target Effects of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of diseases, particularly cancer. While these inhibitors can exhibit high potency for their intended targets, ensuring their selectivity across the human kinome is a critical challenge in drug development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target profiles of several pyrazole-based kinase inhibitors, supported by experimental data, detailed methodologies for assessment, and visualizations of relevant pathways and workflows.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize the inhibitory activities (IC50/Kᵢ in nM) of selected pyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases. For comparison, data for non-pyrazole-based inhibitors targeting the same primary kinase families are included.

Table 1: Comparison of JAK Inhibitors

Kinase TargetRuxolitinib (Pyrazole-based)[1][2]Baricitinib (Non-pyrazole-based)[3][4]
Primary Targets
JAK1IC₅₀: 3.3 nMIC₅₀: 5.9 nM
JAK2IC₅₀: 2.8 nMIC₅₀: 5.7 nM
JAK3IC₅₀: 428 nMIC₅₀: >400 nM
TYK2IC₅₀: 19 nMIC₅₀: 53 nM
Selected Off-Targets
LRRK2(G2019S)K𝘥: 90 nMK𝘥: 5800 nM (CK2-α2)
ROCK1K𝘥: 60 nM-
ROCK2K𝘥: 52 nM-
MAP3K2K𝘥: 41 nM-
CAMK2AK𝘥: 46 nM-
DAPK1K𝘥: 72 nM-

Table 2: Comparison of Aurora Kinase Inhibitors

Kinase TargetTozasertib (VX-680) (Pyrazole-based)[5][6][7][8]Danusertib (PHA-739358) (Non-pyrazole-based)[9][10][11]
Primary Targets
Aurora AKᵢ: 0.6 nMIC₅₀: 13 nM
Aurora BKᵢ: 18 nMIC₅₀: 79 nM
Aurora CKᵢ: 4.6 nMIC₅₀: 61 nM
Selected Off-Targets
AblKᵢ: 30 nMIC₅₀: 25 nM
FLT3Kᵢ: 30 nMIC₅₀: 669 nM
RET-IC₅₀: 31 nM
FGFR1-IC₅₀: 47 nM
TrkA-IC₅₀: 31 nM
Lck-IC₅₀: 155 nM
c-Kit-IC₅₀: 407 nM
VEGFR2-IC₅₀: 432 nM

Table 3: Comparison of Cyclin-Dependent Kinase (CDK) Inhibitors

Kinase TargetAT7519 (Pyrazole-based)[12][13][14][15]Flavopiridol (Non-pyrazole-based)[16][17][18]
Primary Targets
CDK1/cyclin BIC₅₀: 210 nMIC₅₀: ~100 nM
CDK2/cyclin AIC₅₀: 47 nMIC₅₀: ~100 nM
CDK4/cyclin D1IC₅₀: 100 nMIC₅₀: ~100 nM
CDK5/p35IC₅₀: <10 nM-
CDK6/cyclin D3IC₅₀: 170 nMIC₅₀: ~100 nM
CDK9/cyclin T1IC₅₀: <10 nMIC₅₀: <100 nM
Selected Off-Targets
GSK3βIC₅₀: 89 nMIC₅₀: 280 nM
MAP KinaseInactiveIC₅₀: >14,000 nM
PAKInactiveIC₅₀: >14,000 nM
PKCInactiveIC₅₀: >14,000 nM
EGFRInactiveIC₅₀: >14,000 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor selectivity. Below are protocols for commonly employed assays.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against a purified kinase using a radiometric assay.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (protein or peptide)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

    • Test inhibitor dissolved in DMSO

    • ATP solution

    • Phosphocellulose or filter paper

    • Wash buffer (e.g., 75 mM phosphoric acid)

    • Scintillation counter and fluid

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, add the kinase, substrate, and kinase reaction buffer.

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose or filter paper.

    • Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

  • Materials:

    • Cultured cells

    • Test inhibitor

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

    • Equipment for heat treatment (e.g., PCR cycler)

    • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified duration.

    • Harvest and wash the cells with ice-cold PBS containing protease inhibitors.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

    • Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[19][20][21]

KINOMEscan™ Profiling

KINOMEscan™ is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[22]

  • General Workflow:

    • A DNA-tagged kinase, an immobilized ligand, and the test compound are incubated together.

    • If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

    • The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger binding affinity. Dissociation constants (K𝘥) can also be determined.

Mandatory Visualizations

Signaling Pathway Diagram

// Nodes LRRK2 [label="LRRK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(MKK4/7, JNK/p38)", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Signaling [label="Wnt Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", fillcolor="#FBBC05", fontcolor="#202124"]; Vesicular_Trafficking [label="Vesicular Trafficking", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LRRK2 -> MAPK_Pathway [color="#202124"]; LRRK2 -> Wnt_Signaling [color="#202124"]; LRRK2 -> Autophagy [color="#202124"]; LRRK2 -> Vesicular_Trafficking [color="#202124"]; MAPK_Pathway -> Neuronal_Survival [color="#202124"]; Wnt_Signaling -> Neuronal_Survival [color="#202124"]; Autophagy -> Neuronal_Survival [color="#202124"]; Vesicular_Trafficking -> Neuronal_Survival [color="#202124"]; MAPK_Pathway -> Inflammation [color="#202124"]; LRRK2 -> Apoptosis [color="#202124"]; } caption: "LRRK2 Signaling Pathway Off-Target Interactions."

Experimental Workflow Diagram

// Nodes Start [label="Start:\nKinase Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical_Screening [label="Primary Screening:\nIn Vitro Kinase Panel (e.g., KINOMEscan™)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identify_Hits [label="Identify Potential\nOff-Target Hits\n(e.g., >90% inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Secondary Screening:\nIC₅₀ Determination for Hits", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Validation [label="Cellular Target Engagement:\nCETSA or NanoBRET", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenotypic_Assay [label="Phenotypic Assays\n(e.g., Cell Viability, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validate_Off_Target [label="Validate Off-Target\nMechanism", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End:\nCharacterized Off-Target Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Biochemical_Screening [color="#202124"]; Biochemical_Screening -> Identify_Hits [color="#202124"]; Identify_Hits -> Dose_Response [color="#202124"]; Dose_Response -> Cellular_Validation [color="#202124"]; Cellular_Validation -> Phenotypic_Assay [color="#202124"]; Phenotypic_Assay -> Validate_Off_Target [color="#202124"]; Validate_Off_Target -> End [color="#202124"]; } caption: "Workflow for Assessing Off-Target Kinase Inhibition."

References

"mechanism of action studies for a novel 1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanism of Action of Novel 1H-Pyrazole-3-carboxamide Derivatives For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the mechanism of action of several novel derivatives, focusing on their anticancer properties through kinase inhibition, DNA interaction, and induction of apoptosis.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of representative this compound derivatives against various cancer cell lines and protein kinases.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Pym-5 5-ureido-1H-pyrazole-3-carboxamideHCT116Not specified, but showed significant inhibition[1]
HepG2Not specified, but showed significant inhibition[1]
Compound 8t 4-(Heterocyclic amino)-1H-pyrazole-3-carboxamideMV4-11 (AML)0.00122[2]
Compound 3f 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoleMDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[3]
Compound 7a Pyrazole-indole hybridHepG26.1[4]
Compound 7b Pyrazole-indole hybridHepG27.9[4]
Compound 19 1,4-disubstituted-1H-pyrazole-3-carboxamideA375 (Melanoma)4.2[5]
Compound 20 N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) anilineMCF-7 (Breast Cancer)1.88[5]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 8t FLT30.089[2]
CDK20.719[2]
CDK40.770[2]
AT7519 CDK2Low nM[6]
Compound 20 CDK2980[5]

Key Mechanisms of Action

Novel this compound derivatives exert their anticancer effects through several mechanisms, primarily by inhibiting key protein kinases involved in cell cycle progression and by interacting with DNA to induce cell death.

Kinase Inhibition and Cell Cycle Arrest

A significant number of this compound derivatives are designed as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases such as Fms-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancer.[2][6] Inhibition of CDKs, particularly CDK2 and CDK4/6, disrupts the cell cycle, leading to arrest at the G1/S or G2/M phase and subsequent apoptosis.[4][5]

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition pRb pRb E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E/CDK2 CyclinE_CDK2->pRb phosphorylates CyclinD_CDK46 Cyclin D/CDK4/6 CyclinD_CDK46->pRb phosphorylates Inhibitor This compound Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinD_CDK46

Inhibition of CDK4/6 and CDK2 by this compound derivatives prevents pRb phosphorylation.
DNA Interaction and Apoptosis Induction

Certain this compound derivatives have been shown to interact directly with DNA, leading to conformational changes and, in some cases, DNA cleavage.[1][7] This interaction can trigger apoptotic pathways. One such compound, pym-5, has demonstrated a high affinity for DNA, suggesting it may act as a DNA-binding agent.[7] Additionally, other derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[3][8]

Apoptosis_Induction Inhibitor This compound Derivative DNA DNA Inhibitor->DNA binds/cleaves ROS ROS Generation Inhibitor->ROS induces Apoptosis Apoptosis DNA->Apoptosis triggers Bax Bax ROS->Bax activates Bcl2 Bcl-2 Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Caspase3->Apoptosis executes MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan (DMSO) E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

References

A Comparative Guide to Pyrazole Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of pyrazole derivatives investigated in various animal models for their anti-inflammatory, analgesic, and anticonvulsant properties. The data presented is collated from recent preclinical studies to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of key signaling pathways.

Comparative Efficacy of Pyrazole Derivatives

The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the efficacy of different pyrazole derivatives against established drugs.

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model in Rats
Compound/DrugDose (mg/kg)Time (hours)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
K-3100452.0--
Compound 16 304Significantly higher than CelecoxibCelecoxib23 mg/kg ED₃₀
Compound AD 532 --Promising ResultsIndomethacin/Celecoxib-
Carboxyphenylhydrazone derivative (N9)-1-CelecoxibRelative activity of 1.08
Carboxyphenylhydrazone derivative (N7)---CelecoxibRelative activity of 1.13
Compound 1 --ED₅₀ of 74.3 mg/kg--
Compound 9 --ED₅₀ of 0.170 mmol/kgDiclofenac/CelecoxibED₅₀ of 0.198/0.185 mmol/kg
Compound 6i -542.41--
Table 2: Analgesic Activity of Pyrazole Derivatives in the Acetic Acid-Induced Writhing Test in Mice
Compound/Drug% Analgesic ActivityReference Compound% Analgesic Activity (Reference)
Compound 4 85.3Aspirin71.5
Compound 6 89.1Aspirin71.5
Compound 7 90.3Aspirin71.5
Compound 8 80.0Aspirin71.5
Compound 10 76.5Aspirin71.5
Compound 12 89.7Aspirin71.5
Compound 13 83.8Aspirin71.5
Table 3: Anticonvulsant Activity of Pyrazole Derivatives in Mice
Compound/DrugTest ModelDose (mg/kg)Observation
Compound 7h MES & s.c. PTZ-Potent anticonvulsive agent

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-250 g) are typically used.

  • Procedure:

    • Animals are fasted for 12-18 hours before the experiment with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compounds, vehicle (control), or a standard drug (e.g., Indomethacin, Celecoxib) are administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific absorption time (e.g., 30 or 60 minutes), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This is a common model for screening peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25 g) are often used.

  • Procedure:

    • Mice are divided into control, standard, and test groups.

    • The test compounds, vehicle, or a standard analgesic (e.g., Aspirin, Tramadol) are administered orally or intraperitoneally.

    • After a set period (e.g., 30 or 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

    • Immediately after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.[1]

Maximal Electroshock (MES) Seizure Test in Mice

This model is used to identify compounds effective against generalized tonic-clonic seizures.[2][3][4]

  • Animals: Male Swiss albino mice (18-25 g).

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

    • The presence or absence of the tonic hind limb extension phase of the seizure is noted.

  • Data Analysis: The ability of a compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Test in Mice

This model is used to screen for compounds effective against myoclonic and absence seizures.[2][3][4]

  • Animals: Male Swiss albino mice (18-25 g).

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of peak effect, a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for the presence or absence of clonic seizures for a specified period (e.g., 30 minutes).

  • Data Analysis: Protection against clonic seizures is indicative of anticonvulsant activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways involved in inflammation and neuronal excitability.

Inhibition of the COX-2 Pathway

Many anti-inflammatory pyrazole derivatives, including the well-known drug Celecoxib, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5] This enzyme is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Inhibition

COX-2 Inflammatory Pathway Inhibition.
Modulation of the NF-κB Signaling Pathway

Several pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->IKK Inhibition DNA DNA NFkB_translocated->DNA Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Proinflammatory_Genes

NF-κB Signaling Pathway Modulation.

Experimental Workflow

The general workflow for the preclinical evaluation of pyrazole derivatives in animal models is depicted below.

Experimental_Workflow Synthesis Pyrazole Derivative Synthesis & Characterization In_Vitro In Vitro Screening (e.g., COX Inhibition Assay) Synthesis->In_Vitro Animal_Models In Vivo Animal Models (Anti-inflammatory, Analgesic, Anticonvulsant) In_Vitro->Animal_Models Data_Collection Data Collection (Paw Volume, Writhing Counts, Seizure Score) Animal_Models->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis Conclusion Conclusion on Efficacy & Potential for Further Development Analysis->Conclusion

Preclinical Evaluation Workflow.

References

Navigating the Selectivity Landscape of 1H-Pyrazole-3-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of biological entities, from kinases to cannabinoid receptors. A critical aspect of the development of these compounds as therapeutic agents is the characterization of their cross-reactivity profiles to understand their selectivity and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of several key this compound derivatives, supported by experimental data and methodologies, to aid researchers and drug development professionals in their endeavors.

Kinase Selectivity Profiles: A Comparative Analysis

The off-target profile of kinase inhibitors is a crucial determinant of their therapeutic window. Comprehensive kinase profiling is therefore an essential step in their preclinical characterization. Here, we compare the selectivity of different this compound-based kinase inhibitors.

One notable example is the promiscuous inhibitor Compound 1 , a N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivative, which was shown to stabilize 60 different kinases in a thermal shift assay, indicating broad cross-reactivity.[1] In contrast, targeted modifications to this scaffold have led to the development of more selective inhibitors.

For instance, Compound 8t , a novel this compound derivative, was designed as a potent inhibitor of Fms-like receptor tyrosine kinase 3 (FLT3).[2][3] While highly active against FLT3 and its mutants, a kinase profiling study against 32 representative kinases revealed that Compound 8t also exhibits significant inhibitory activity against Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK4.[2] Furthermore, it showed inhibitory effects against KDR/VEGFR2, ERK7, FLT1, FLT4, and GSK3β.[2]

Another series of derivatives, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles, were developed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[4] One compound from this series, Compound 7a , demonstrated high selectivity for JNK3 in a panel of 38 kinases, with an inhibition of 90% at a 10 µM concentration.[4] Its activity against most other kinases, including the closely related JNK1 and JNK2, was less than 20%, although it did show some activity against GSK3β.[4]

The following table summarizes the cross-reactivity data for these representative compounds.

CompoundPrimary Target(s)Screening PlatformNumber of Kinases ScreenedKey Off-Targets and ObservationsReference
Compound 1 (Promiscuous)Differential Scanning Fluorimetry (DSF)100Highly promiscuous, stabilizing 60 kinases with ΔTm shifts >5 °C. Potently inhibits CDK2, CDK5, and JNK3.[1]
Compound 8t FLT3Enzymatic Kinase Assays32Potent inhibitor of FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM). Also inhibits KDR/VEGFR2, ERK7, FLT1, FLT4, and GSK3β.[2]
Compound 7a JNK3Enzymatic Inhibition Assays38Selective for JNK3 (90% inhibition at 10 µM). Inhibition of most other kinases was less than 20%, with the exception of GSK3β. Six-fold more selective for JNK3 over GSK3β in terms of IC50.[4]

Beyond Kinases: Other Off-Target Interactions

The cross-reactivity of this compound derivatives is not limited to the kinome. Depending on the specific substitutions on the pyrazole core, these compounds can interact with other protein families and even non-protein targets.

A notable example is the biarylpyrazole SR141716A , a potent and specific antagonist for the brain cannabinoid receptor (CB1).[5] The structure-activity relationship studies of this series revealed that specific substitutions at the 1, 3, and 5 positions of the pyrazole ring are crucial for its potent and selective CB1 antagonistic activity.[5]

Furthermore, some this compound derivatives have been found to interact with DNA. One study investigating four novel derivatives with antiproliferative effects found that their weak multi-kinase activity did not fully account for their cellular effects.[6][7] Subsequent investigations revealed that these compounds could bind to the minor groove of DNA, with one compound, pym-5 , exhibiting the highest DNA-binding affinity and the ability to cleave supercoiled plasmid DNA.[6][7] This suggests that DNA interaction could be a potential off-target effect for certain members of this chemical class.

Experimental Methodologies

A variety of experimental techniques are employed to characterize the cross-reactivity profiles of this compound derivatives.

Kinase Profiling:

  • Enzymatic Kinase Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. Typically, a panel of kinases is used to assess selectivity. For example, the inhibitory activities of Compound 8t were evaluated using CDK2, CDK4, and FLT3 kinase activity assays.[2]

  • KINOMEscan™: This is a competition binding assay platform that quantitatively measures the interactions of a compound against a large panel of human kinases. The selectivity profile of Compound 1 was determined using this platform against 359 recombinant human protein kinases.[1]

  • Differential Scanning Fluorimetry (DSF): This method, also known as Thermal Shift Assay, measures the change in the thermal denaturation temperature of a protein upon ligand binding. It can be used to identify protein targets of a compound in a high-throughput manner. This technique was used to assess the promiscuity of Compound 1.[1]

DNA Interaction Studies:

  • Electronic Absorption Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of DNA upon the addition of a compound, which can indicate binding.[6][7]

  • Viscosity Measurements: The viscosity of a DNA solution can change upon the binding of a small molecule, providing insights into the binding mode (e.g., intercalation vs. groove binding).[6][7]

  • Fluorescence Spectroscopy: The displacement of a fluorescent DNA probe, such as ethidium bromide, by a compound can be monitored to determine binding affinity.[6][7]

  • DNA Cleavage Assay: This assay uses plasmid DNA to assess the ability of a compound to induce DNA strand breaks.[6][7]

Signaling Pathways and Workflows

The on- and off-target activities of this compound derivatives can modulate various cellular signaling pathways. For instance, FLT3 inhibitors like Compound 8t are designed to block the constitutive activation of downstream pathways such as RAS/MEK in acute myeloid leukemia (AML).[2]

Below are diagrams illustrating a general experimental workflow for cross-reactivity profiling and a simplified representation of a signaling pathway affected by a FLT3 inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening cluster_validation Validation cluster_analysis Data Analysis start Design & Synthesize This compound Derivatives primary_assay Primary Target Assay (e.g., Kinase Inhibition) start->primary_assay cross_reactivity Cross-Reactivity Profiling (e.g., KINOMEscan) primary_assay->cross_reactivity cellular_assays Cellular Assays (e.g., Proliferation, Apoptosis) primary_assay->cellular_assays off_target_validation Off-Target Validation (e.g., DNA Binding Assays) cross_reactivity->off_target_validation selectivity Selectivity & Off-Target Profile Assessment cross_reactivity->selectivity sar Structure-Activity Relationship (SAR) Analysis cellular_assays->sar off_target_validation->selectivity

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (e.g., Compound 8t) Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway inhibition.

References

Evaluating Drug Resistance Mechanisms to Pyrazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of resistance mechanisms against pyrazole-based drugs, offering a comparative overview of target alterations and bypass pathways in cancer, and efflux pump-mediated resistance in infectious diseases and oncology. This guide provides quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the development of next-generation therapeutics.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous drugs targeting a wide array of diseases, from cancer to inflammatory conditions and infectious agents.[1][2] However, the emergence of drug resistance poses a significant challenge to the long-term efficacy of these compounds. Understanding the molecular underpinnings of resistance is paramount for the development of novel strategies to overcome this clinical obstacle. This guide provides a comparative analysis of documented resistance mechanisms to prominent pyrazole-containing drugs, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of Drug Resistance Mechanisms

The mechanisms of resistance to pyrazole compounds are diverse and largely dependent on the drug's target and the disease context. In oncology, particularly with kinase inhibitors, resistance is often driven by mutations in the target protein or the activation of alternative signaling pathways. In contrast, resistance to pyrazole-based anti-inflammatory and antimicrobial agents can involve the upregulation of drug efflux pumps.

Pyrazole-Based Kinase Inhibitors: Crizotinib and Ruxolitinib

Crizotinib , a multi-targeted tyrosine kinase inhibitor, is effective against non-small cell lung cancers (NSCLC) harboring ALK or ROS1 rearrangements.[3] However, acquired resistance frequently develops through secondary mutations in the kinase domain or the activation of bypass signaling pathways.[2][4]

Ruxolitinib , a JAK1/2 inhibitor used in the treatment of myelofibrosis, presents a different resistance paradigm. Resistance to ruxolitinib is less commonly associated with mutations in the JAK2 kinase domain and more frequently involves the reactivation of the JAK/STAT signaling pathway through mechanisms such as heterodimerization of JAK family members.[5][6]

DrugTargetOrganism/Cell LineResistance MechanismWild-Type IC50 (nM)Mutant IC50 (nM)Fold Change in ResistanceReference
CrizotinibROS1Ba/F3Wild-Type19.9--[7]
G2032R19.9>1000>50[7]
S1986F/Y19.9>1000>50[8]
RuxolitinibJAK2 V617FBaF3Parental (Sensitive)125--[9]
Ruxolitinib Resistant Variant125>500>4[9]

Table 1: Comparison of resistance to pyrazole-based kinase inhibitors. This table summarizes the quantitative impact of specific resistance mechanisms on the efficacy of crizotinib and ruxolitinib.

Non-Kinase Inhibitor Pyrazole Compounds: Celecoxib

Celecoxib , a selective COX-2 inhibitor, is used for its anti-inflammatory properties and has been investigated for its anticancer effects.[10] Resistance to celecoxib in cancer cells has been linked to the overexpression of P-glycoprotein (P-gp), a drug efflux pump encoded by the MDR1 gene.[11][12] This mechanism is independent of the drug's primary target, COX-2.

DrugTargetOrganism/Cell LineResistance MechanismIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Change in ResistanceReference
CelecoxibCOX-2HeLa (Cervical Cancer)Parental37.2--[13]
U251 (Glioblastoma)Parental11.7--[13]
KB/VCR (Oral Cancer)P-gp Overexpression->20 (Growth inhibition observed at ≥20 µM)-[12]

Table 2: Sensitivity of cancer cell lines to celecoxib. This table shows the baseline sensitivity of different cancer cell lines to celecoxib and indicates that P-glycoprotein overexpressing cells exhibit resistance.

Pyrazole-Based Antifungal Agents

While specific data on resistance to pyrazole-containing agricultural fungicides is emerging, the broader class of azole antifungals provides a well-established model for understanding potential resistance mechanisms. These mechanisms primarily involve alterations in the target enzyme, lanosterol 14α-demethylase (encoded by the CYP51 or ERG11 gene), and the overexpression of efflux pumps.[14][15]

Drug ClassTargetOrganismResistance Mechanism
Azole FungicidesLanosterol 14α-demethylase (CYP51/Erg11)Plant Pathogenic FungiPoint mutations in the target enzyme (CYP51/Erg11)
Overexpression of the target enzyme
Overexpression of efflux pumps (ABC transporters, MFS)

Table 3: Common resistance mechanisms to azole fungicides. This table outlines the primary ways in which fungi develop resistance to this class of compounds, which includes some pyrazole derivatives.

Key Signaling Pathways and Resistance Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by pyrazole compounds and how resistance mechanisms circumvent their inhibitory effects.

crizotinib_resistance cluster_crizotinib Crizotinib Action and Resistance cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms Crizotinib Crizotinib ALK_ROS1 ALK/ROS1 Fusion Protein Crizotinib->ALK_ROS1 Inhibits PI3K_AKT PI3K/AKT Pathway ALK_ROS1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK_ROS1->RAS_MAPK Cell_Survival Cell Survival and Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Mutations ALK/ROS1 Kinase Domain Mutations (e.g., G2032R, S1986F/Y) Mutations->ALK_ROS1 Prevents Crizotinib Binding Bypass Bypass Pathway Activation Bypass->PI3K_AKT Activates Bypass->RAS_MAPK Activates EGFR EGFR EGFR->Bypass

Caption: Crizotinib action and resistance pathways. This diagram illustrates how crizotinib inhibits ALK/ROS1 signaling and how resistance emerges through kinase domain mutations or activation of bypass pathways like EGFR.

ruxolitinib_resistance cluster_ruxolitinib Ruxolitinib Action and Resistance cluster_resistance Resistance Mechanism Ruxolitinib Ruxolitinib JAK1_JAK2 JAK1/JAK2 Ruxolitinib->JAK1_JAK2 Inhibits STAT STAT Proteins JAK1_JAK2->STAT Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Regulates Reactivation Reactivation of JAK/STAT Signaling (e.g., JAK Heterodimerization) Reactivation->JAK1_JAK2 Bypasses Inhibition

Caption: Ruxolitinib action and resistance pathway. This diagram shows ruxolitinib inhibiting the JAK/STAT pathway and how resistance can occur through the reactivation of this signaling cascade.

celecoxib_resistance cluster_celecoxib Celecoxib Action and Resistance cluster_resistance Resistance Mechanism Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits MDR1 MDR1 Gene Celecoxib->MDR1 May Upregulate (COX-2 independent) Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation_Proliferation Inflammation & Cell Proliferation Prostaglandins->Inflammation_Proliferation Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Celecoxib Effluxes Drug MDR1->Pgp Encodes

Caption: Celecoxib action and resistance pathway. This diagram depicts celecoxib's inhibition of COX-2 and the resistance mechanism involving the P-glycoprotein efflux pump.

Experimental Protocols

Determination of IC50 Values to Quantify Drug Resistance

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against sensitive and resistant cell lines.

Materials:

  • Sensitive (parental) and resistant cancer cell lines

  • Pyrazole compound of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed sensitive and resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plates for a period that allows for cell growth and for the drug to exert its effect (typically 48-72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Western Blot Analysis of Signaling Pathways

Objective: To assess the activation state of key proteins in signaling pathways involved in drug action and resistance.

Materials:

  • Sensitive and resistant cells, treated with the pyrazole compound or vehicle control.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific to the proteins of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-P-glycoprotein).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system.

Procedure:

  • Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL reagents.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins.

Conclusion

The development of resistance to pyrazole-containing drugs is a multifaceted problem that requires a deep understanding of the underlying molecular mechanisms. For kinase inhibitors like crizotinib, on-target mutations and bypass signaling are key drivers of resistance. In contrast, resistance to ruxolitinib often involves the reactivation of the primary signaling pathway, while for compounds like celecoxib, drug efflux mediated by P-glycoprotein is a significant factor. A thorough evaluation of these mechanisms, using the quantitative and qualitative methods outlined in this guide, is essential for the rational design of next-generation pyrazole compounds and combination therapies that can overcome resistance and improve patient outcomes.

References

A Head-to-Head Comparison of Pyrazole and Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is dominated by a diverse array of heterocyclic scaffolds, each offering unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Among these, the pyrazole nucleus has emerged as a "privileged" structure, forming the core of numerous clinically successful kinase inhibitors. This guide provides an objective, data-driven comparison of pyrazole-based inhibitors against other prominent heterocyclic kinase inhibitors, focusing on two key therapeutic targets: Janus kinases (JAKs) and Aurora kinases.

I. At the Bench: A Biochemical Potency Showdown

The in vitro inhibitory activity of a compound against its target kinase is a fundamental measure of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Janus Kinase (JAK) Inhibitors: Ruxolitinib vs. Tofacitinib

Ruxolitinib, a pyrazole-containing inhibitor, and Tofacitinib, which is built on a pyrrolopyrimidine scaffold, are both established treatments for myeloproliferative neoplasms and autoimmune disorders, respectively.[1][2] Their distinct selectivity profiles against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) are critical to their therapeutic applications.[1]

Table 1: Biochemical Potency (IC50) of Ruxolitinib vs. Tofacitinib Against JAK Kinases

Kinase TargetRuxolitinib (pyrazole) IC50 (nM)Tofacitinib (pyrrolopyrimidine) IC50 (nM)
JAK12.81.2
JAK22.620
JAK33500.8
TYK21956

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are synthesized from multiple sources for comparative purposes.[1]

Ruxolitinib demonstrates potent and relatively balanced inhibition of JAK1 and JAK2, which is consistent with its efficacy in myeloproliferative neoplasms often driven by dysregulated JAK2 signaling.[1] In contrast, Tofacitinib shows a preference for JAK1 and JAK3, underpinning its use in autoimmune conditions where cytokines signaling through these kinases are pivotal.[1]

Table 2: Binding Affinity (Kd) of Ruxolitinib vs. Tofacitinib Against JAK Kinases

Kinase TargetRuxolitinib (pyrazole) Kd (nM)Tofacitinib (pyrrolopyrimidine) Kd (nM)
JAK11.86.1
JAK20.110
JAK31561.0
TYK21.211

Note: A lower Kd value signifies a higher binding affinity.[1][3]

The binding affinity data further corroborates the selectivity profiles observed with the IC50 values. Ruxolitinib exhibits the highest affinity for JAK2, while Tofacitinib binds most tightly to JAK3.[1][3]

Aurora Kinase Inhibitors: AT9283 vs. Danusertib

Aurora kinases are critical regulators of mitosis, and their inhibition is a key strategy in cancer therapy.[4][5][6] AT9283 is a multitargeted inhibitor with a pyrazole core, while Danusertib is a 3-aminopyrazole derivative.[7][8][9]

Table 3: Biochemical Potency (IC50) of AT9283 vs. Danusertib Against Aurora Kinases

Kinase TargetAT9283 (pyrazole) IC50 (nM)Danusertib (3-aminopyrazole derivative) IC50 (nM)
Aurora A313
Aurora B379

Note: Values are compiled from various preclinical studies.[7][8][9]

AT9283 demonstrates potent, dual inhibition of both Aurora A and Aurora B kinases.[8] Danusertib also inhibits both isoforms but shows a preference for Aurora A.[7]

II. In the Cell: Assessing Functional Inhibition

Cell-based assays are crucial for determining an inhibitor's ability to engage its target in a physiological context and exert a functional effect.

Cellular Assay for JAK Inhibitor Potency

A common method to assess the cellular activity of JAK inhibitors is to measure the inhibition of cytokine-induced STAT phosphorylation.

Table 4: Cellular Potency of Ruxolitinib in a JAK2-Dependent Cell Line

AssayCell LineEndpointRuxolitinib IC50 (nM)
Inhibition of STAT5 phosphorylationSET2pSTAT5 levels14
Anti-proliferative effectJAK2-dependent myeloid cellsCell Viability~100-200

Data from a comparative study of clinical JAK2 inhibitors.[10]

Cellular Assay for Aurora Kinase Inhibitor Potency

The cellular potency of Aurora kinase inhibitors is often evaluated by measuring the inhibition of histone H3 phosphorylation (a downstream target of Aurora B) and assessing the impact on cell cycle progression and proliferation.

Table 5: Cellular Activity of AT9283 and Danusertib in Cancer Cell Lines

InhibitorCell LineCellular EffectIC50 (nM)
AT9283HCT116 (colon cancer)Inhibition of proliferation7.7 - 20
DanusertibVarious cancer cell linesInhibition of proliferation28 - 300

Values are compiled from various preclinical studies.[8][11]

III. In Vivo Efficacy: From the Bench to Preclinical Models

Xenograft models in immunocompromised mice are a standard for evaluating the in vivo anti-tumor activity of kinase inhibitors.

Table 6: In Vivo Efficacy of AT9283 and Danusertib in Xenograft Models

InhibitorXenograft ModelDosing RegimenOutcome
AT9283Human tumor xenograftsVaries by studyEfficacious in multiple models
DanusertibHuman tumor xenograftse.g., 30-60 mg/kg/daySignificant tumor growth inhibition

Results are generalized from multiple preclinical studies.[8][12]

IV. Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflows used to evaluate these inhibitors is essential for a comprehensive understanding.

Signaling Pathways

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Inhibitor Ruxolitinib (Pyrazole) Inhibitor->JAK

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Inhibitor AT9283 (Pyrazole) Inhibitor->AuroraA Inhibitor->AuroraB

Experimental Workflows

Kinase_Inhibitor_Workflow Biochemical Biochemical Assay (IC50 Determination) Cellular Cell-Based Assay (Cellular Potency) Biochemical->Cellular InVivo In Vivo Xenograft (Efficacy) Cellular->InVivo Lead Lead Optimization InVivo->Lead

V. Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is a generalized method for determining the IC50 of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., JAK2, Aurora A)

  • Specific peptide substrate

  • ATP

  • Test inhibitor (e.g., Ruxolitinib, AT9283)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test inhibitor or DMSO (vehicle control).

    • Add the purified kinase and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14]

Cell-Based Assay for Inhibition of STAT Phosphorylation

This protocol assesses the ability of a JAK inhibitor to block cytokine-induced signaling in cells.

Materials:

  • A cytokine-responsive cell line (e.g., SET2)

  • Cytokine (e.g., IL-3)

  • Test inhibitor

  • Cell lysis buffer

  • Antibodies: anti-phospho-STAT5 (pSTAT5) and anti-total-STAT5

  • Secondary antibodies and detection reagents for Western blotting or ELISA

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and starve overnight in a low-serum medium.

    • Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the lysates.

    • Analyze the levels of pSTAT5 and total STAT5 using Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or signal (for ELISA).

    • Normalize the pSTAT5 signal to the total STAT5 signal.

    • Plot the percentage of pSTAT5 inhibition against the inhibitor concentration to determine the IC50 value.[1][15]

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (or similar)

  • Test inhibitor and vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle according to the desired dosing schedule (e.g., daily oral gavage).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.[12][16][17]

Conclusion

This guide highlights the comparative performance of pyrazole-based kinase inhibitors against other heterocyclic scaffolds for two important kinase families. The data indicates that the pyrazole scaffold is a highly versatile and effective core for designing potent and selective kinase inhibitors. However, the ultimate choice of a heterocyclic scaffold in drug discovery will always depend on a multitude of factors, including the specific kinase target, desired selectivity profile, and overall drug-like properties. The experimental protocols and workflows provided herein offer a foundational framework for the rigorous evaluation of novel kinase inhibitors.

References

A Comparative Guide to Confirming Target Engagement of 1H-Pyrazole-3-Carboxamide in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of direct binding between a small molecule and its intended protein target within a cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement, is crucial for establishing a compound's mechanism of action and ensuring that its observed cellular effects are not due to off-target activities. For the promising class of 1H-pyrazole-3-carboxamide compounds, which includes numerous potent kinase inhibitors, confirming target engagement is a critical step in their development as therapeutic agents.

This guide provides an objective comparison of key methodologies used to confirm the cellular target engagement of this compound derivatives. We will delve into the principles, protocols, and comparative performance of these techniques, supported by experimental data.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the desired throughput, and the specific questions being addressed. Here, we compare three distinct and widely used methods: the Cellular Thermal Shift Assay (CETSA®), in-cell kinase activity assays, and as an alternative for specific scaffolds, DNA binding assays.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the potency of pyrazole-based compounds across different assay formats. It is important to note that a direct comparison of absolute IC50/EC50 values across different studies can be challenging due to variations in experimental conditions. However, the data illustrates the common trend of higher potency observed in biochemical assays compared to more physiologically relevant cellular assays.

Table 1: Comparison of Biochemical vs. Cellular Assay Potency for Kinase Inhibitors

Compound ClassTarget KinaseBiochemical Assay (IC50)Cellular Target Engagement (CETSA/NanoBRET EC50)Cellular Functional Assay (IC50)Reference
Pyrazole-basedPARP1Lower nMComparable to functional assayHigher nM[1]
Pyrazole-basedB-RafNot specifiedScreening hit confirmedNot specified[1]
Pyrazole-basedFLT32.33 nMNot specified1.22 nM (MV4-11 cells)[2]
Pyrazole-basedCDK21.02 nMNot specifiedNot specified[2]
Pyrazole-basedCDK40.39 nMNot specifiedNot specified[2]

Table 2: Overview of Target Engagement Assay Performance

Assay MethodPrincipleThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.Low to High (format dependent)Label-free, applicable to native proteins in intact cells, reflects cellular permeability.Not all binding events cause a thermal shift, can be technically demanding.
In-Cell Kinase Activity Assay Measures the phosphorylation of a specific substrate by the target kinase within the cell.Medium to HighProvides functional confirmation of target inhibition, direct measure of downstream effects.Requires specific antibodies or reporters, indirect measure of binding.
DNA Binding Assay Detects the interaction of the compound with DNA.Low to MediumUseful for compounds with a non-canonical mechanism of action.Only applicable if the compound's target is DNA, does not confirm protein target engagement.

Key Experimental Methodologies

Detailed protocols are essential for the reproducibility and accurate interpretation of experimental results. Below are representative protocols for the discussed target engagement assays.

Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

This protocol describes the classical CETSA method to determine the thermal stabilization of a target protein upon compound binding in intact cells.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in culture plates and grow overnight.

  • Treat cells with the desired concentrations of the this compound compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Treatment:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes. Include a non-heated control.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Analysis:

  • Carefully collect the supernatant (soluble fraction).

  • Determine the protein concentration of each sample.

  • Denature the protein samples by adding Laemmli buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the target protein.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve indicates target engagement.

In-Cell Kinase Phosphorylation Assay (Western Blot)

This method assesses target engagement by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.

1. Cell Culture and Treatment:

  • Culture cells known to have an active signaling pathway involving the target kinase.

  • Treat the cells with a serial dilution of the this compound compound for a specific duration.

2. Stimulation (if necessary):

  • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator to induce kinase activity and substrate phosphorylation.

3. Cell Lysis:

  • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

4. Protein Quantification and Western Blotting:

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

  • Use a primary antibody specific for the phosphorylated form of the substrate protein (e.g., anti-phospho-ERK).

  • It is also recommended to probe a separate blot for the total level of the substrate protein as a loading control.

5. Data Analysis:

  • Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate or a housekeeping protein.

  • Plot the normalized signal against the compound concentration to determine the IC50 value for the inhibition of substrate phosphorylation.

DNA Binding Assay (Fluorescence Spectroscopy)

For certain this compound derivatives, DNA may be a primary or off-target. This can be investigated using fluorescence spectroscopy with a DNA-intercalating dye like ethidium bromide (EB).

1. Preparation of Solutions:

  • Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Prepare a stock solution of ethidium bromide (EB).

  • Prepare solutions of the this compound compound at various concentrations.

2. Fluorescence Titration:

  • In a quartz cuvette, mix the CT-DNA and EB solutions to form a DNA-EB complex, which will exhibit fluorescence at a specific wavelength (e.g., excitation at 520 nm, emission at 600 nm).

  • Record the initial fluorescence spectrum.

  • Titrate the DNA-EB complex with increasing concentrations of the pyrazole compound.

  • After each addition, allow the mixture to equilibrate and then record the fluorescence spectrum.

3. Data Analysis:

  • A decrease in the fluorescence intensity of the DNA-EB complex upon addition of the compound suggests that the compound is displacing EB from the DNA, indicating a binding interaction.[3]

  • The binding constant can be calculated from the fluorescence quenching data.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams were generated using the Graphviz DOT language.

G Workflow for Cellular Thermal Shift Assay (CETSA) cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound/Vehicle Treatment cell_culture->compound_treatment heat_shock 3. Heat Shock (Temperature Gradient) compound_treatment->heat_shock lysis 4. Cell Lysis (Freeze-Thaw) heat_shock->lysis centrifugation 5. Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation supernatant 6. Collect Supernatant centrifugation->supernatant western_blot 7. Western Blot for Target Protein supernatant->western_blot data_analysis 8. Generate Melting Curve western_blot->data_analysis result result data_analysis->result Target Engagement Confirmed

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

G Kinase Inhibition and Downstream Signaling cluster_pathway MAPK Signaling Pathway cluster_inhibition Mechanism of Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription pERK Phospho-ERK (Measured in Assay) ERK->pERK Phosphorylation Cellular_Response Cell Proliferation, Survival, etc. Transcription->Cellular_Response Leads to inhibitor This compound (e.g., RAF Inhibitor) inhibitor->inhibition_point inhibitor->Cellular_Response Blocks

Caption: Inhibition of the MAPK signaling pathway by a pyrazole-carboxamide.

References

Safety Operating Guide

Proper Disposal of 1H-pyrazole-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1H-pyrazole-3-carboxamide, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound, emphasizing safety and operational best practices.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner.

  • Waste Segregation : Proper segregation is the foundational step to prevent accidental chemical reactions and ensure correct disposal.[1]

    • Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.[2] Materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be placed in this designated solid chemical waste container.[1][2]

    • Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Container Labeling : All waste containers must be accurately labeled to comply with regulatory requirements and ensure safe handling.[4] The label should include:

    • The words "Hazardous Waste".[3][4]

    • The full chemical name: "this compound".[2]

    • The building and room number where the waste was generated.[4]

    • The date when waste accumulation began.[5]

    • An accurate list of all constituents and their approximate concentrations.[3]

  • Waste Storage : Store sealed waste containers in a designated and well-ventilated chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).[1][4]

    • Segregate containers of incompatible materials using physical barriers or secondary containment.[1][4]

    • The storage area should be cool and dry.[1]

    • Ensure containers are securely capped at all times, except when adding waste.[4]

  • Professional Disposal : The final disposal of this compound must be handled by qualified professionals.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1]

    • Provide a detailed inventory of the waste, including chemical names and quantities.[1]

    • High-temperature incineration is a common and recommended disposal method for such compounds.[2]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash, as it can be harmful to aquatic life. [1][6]

General Laboratory Waste Disposal Guidelines

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for common laboratory waste streams.

Waste TypeContainer RequirementsStorage LocationDisposal Method
Solid Chemical Waste (e.g., this compound powder, contaminated consumables)Labeled, sealed, chemically compatible container.[2]Designated hazardous waste accumulation area.[2]Collection by a licensed chemical waste disposal service.[1]
Liquid Chemical Waste (e.g., solutions of this compound)Labeled, leak-proof, chemically compatible container with a secure lid.[3]Designated hazardous waste accumulation area, with secondary containment.[3]Collection by a licensed chemical waste disposal service.[1]
Sharps (contaminated with this compound)Puncture-resistant sharps container.Within the laboratory, away from general traffic.Collection by a licensed medical or chemical waste disposal service.
Empty Containers (that held this compound)Triple-rinse with a suitable solvent; collect the first rinseate as hazardous waste.[3]Designated glass or plastic recycling, if not grossly contaminated.[3]Disposal as non-hazardous waste after proper decontamination.[3]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling this compound Waste is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled solid waste container is_solid->solid_waste Yes liquid_waste Collect in labeled liquid waste container is_solid->liquid_waste No store_waste Store in designated Satellite Accumulation Area (SAA) solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Waste Segregation and Disposal Workflow.

A Identify Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams (Solid vs. Liquid) A->B C Select Appropriate Container (Chemically compatible, sealed/leak-proof) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated SAA (Secure, ventilated, segregated) D->E F Arrange for Professional Disposal (Contact EHS/Licensed Contractor) E->F

Caption: Procedural Steps for Chemical Waste Disposal.

References

Essential Safety and Handling Protocols for 1H-Pyrazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1H-pyrazole-3-carboxamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling powdered chemicals with similar structures and potential hazards.

Hazard Summary and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Purpose
Hand Protection Nitrile or other chemical-resistant gloves.[1][2]To prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][4]To protect eyes from dust particles and splashes.
Body Protection A lab coat or chemical-resistant apron.[4]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or higher.[1][4]To prevent inhalation of fine powder, especially when handling larger quantities or when adequate ventilation is not available.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6]

    • Ensure an eyewash station and safety shower are readily accessible.[5][6]

    • Clear the workspace of any unnecessary items to prevent contamination.

  • Donning PPE :

    • Put on a lab coat, followed by safety glasses or goggles.

    • Don the appropriate respiratory protection.

    • Finally, put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[1]

  • Weighing and Aliquoting :

    • Handle this compound as a solid powder.

    • To minimize dust generation, do not pour the powder from a height. Use a spatula or scoop to transfer the compound.

    • If possible, use a balance with a draft shield.

  • Dissolving the Compound :

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent and then with soap and water.

    • Carefully remove PPE, starting with gloves, to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[7]

Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.

  • Solid Waste :

    • Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, contaminated paper towels, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not pour chemical waste down the drain.[6]

  • Waste Disposal :

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Experimental Workflow

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.